JQKD82 trihydrochloride
Description
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Structure
2D Structure
Properties
Molecular Formula |
C27H43Cl3N4O5 |
|---|---|
Molecular Weight |
610.0 g/mol |
IUPAC Name |
[2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate;trihydrochloride |
InChI |
InChI=1S/C27H40N4O5.3ClH/c1-8-31(14-13-30(6)7)26(32)18-28-17-22-15-21(11-12-29-22)27(33)36-24-10-9-23(34-19(2)3)16-25(24)35-20(4)5;;;/h9-12,15-16,19-20,28H,8,13-14,17-18H2,1-7H3;3*1H |
InChI Key |
VSTHCFWHQMJPDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OC2=C(C=C(C=C2)OC(C)C)OC(C)C.Cl.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
JQKD82 Trihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of JQKD82 trihydrochloride, a novel agent in the field of epigenetic modulation. It is intended to be a comprehensive resource, detailing the molecular pathways, experimental validation, and quantitative data associated with this compound.
Core Mechanism of Action: KDM5 Inhibition and Transcriptional Reprogramming
This compound is a cell-permeable prodrug that is intracellularly converted to its active metabolite, KDM5-C49.[1][2][3] The primary molecular target of this active compound is the family of lysine-specific demethylase 5 (KDM5) enzymes, which are critical regulators of histone methylation.[1][4]
Specifically, JQKD82 acts as a selective inhibitor of KDM5, leading to a significant increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3).[1][4] H3K4me3 is a histone mark typically associated with active gene transcription. However, the mechanism of JQKD82 action is paradoxical. Despite inducing a global increase in this "active" mark, it results in the potent suppression of downstream transcriptional output driven by the MYC oncogene, a key driver in multiple myeloma.[1][2]
The proposed mechanism for this paradoxical effect involves the interaction of KDM5A with the positive transcription elongation factor b (P-TEFb) complex. By inhibiting KDM5A, JQKD82 induces hypermethylation of H3K4me3 at MYC target gene promoters. This hypermethylation is thought to create a "barrier" by anchoring the TFIID transcription factor complex via its TAF3 subunit. This, in turn, impedes the phosphorylation of RNA polymerase II (RNAPII) by TFIIH and P-TEFb, leading to a reduction in transcriptional pause release and ultimately, the downregulation of MYC target gene expression.[2]
Signaling Pathway Diagram
Caption: Proposed mechanism of action of JQKD82 in downregulating MYC target gene transcription.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of JQKD82.
Table 1: In Vitro Potency of JQKD82 and Related Compounds
| Compound | Cell Line | Assay Type | IC50 (μM) | Reference |
| JQKD82 | MM.1S | Cell Growth (MTT) | 0.42 | [1][2] |
| KDM5-C70 | MM.1S | Cell Growth (MTT) | 3.1 | [2] |
| KDM5-C49 | MM.1S | Cell Growth (MTT) | > 10 | [2] |
Table 2: Cellular Effects of JQKD82 Treatment
| Cell Line(s) | Treatment | Effect | Observation | Reference |
| MM.1S | 0.3 μM JQKD82 for 24h | Histone Methylation | Increase in global H3K4me3 levels | |
| MM.1S, MOLP-8 | 1 μM JQKD82 for 48h | Cell Cycle | G1 cell-cycle arrest |
Table 3: In Vivo Efficacy of JQKD82
| Animal Model | Treatment Regimen | Effect | Observation | Reference |
| Multiple Myeloma Xenograft | 50-75 mg/kg JQKD82, i.p., twice daily for 3 weeks | Anti-tumor Activity | Significantly reduced tumor burden | |
| Multiple Myeloma Xenograft | JQKD82 treatment | Target Engagement | Increased H3K4me3 levels in tumors | |
| Multiple Myeloma Xenograft | JQKD82 treatment | Downstream Effect | Dramatic reduction of MYC immunostaining | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific experimental conditions.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate multiple myeloma cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: The following day, treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 5 days) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Immunoblot Analysis for Histone Marks
-
Cell Lysis and Histone Extraction: Treat cells with JQKD82 or vehicle for the specified duration. Harvest cells and perform acid extraction of histones.
-
Protein Quantification: Quantify the extracted histone protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of histone proteins (e.g., 5-10 µg) on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against H3K4me3 and total Histone H3 (as a loading control) diluted in blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
Experimental Workflow Diagram
References
what is the cellular target of JQKD82 trihydrochloride
An In-depth Technical Guide to the Cellular Target of JQKD82 Trihydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
JQKD82 is a cell-permeable, selective, small-molecule inhibitor targeting the Lysine Demethylase 5 (KDM5) family of histone demethylases , with a particular selectivity for the KDM5A isoform .[1][2][3] JQKD82 itself is a prodrug designed for improved cellular permeability; it is metabolized intracellularly to its active form, KDM5-C49, which directly engages the target enzyme.[4][5][6] The primary mechanism of action involves the inhibition of KDM5A's demethylase activity, leading to a global increase in histone H3 lysine 4 trimethylation (H3K4me3), a mark typically associated with active transcription.[4][7][8] Paradoxically, this hypermethylation at the promoters of MYC target genes leads to transcriptional repression.[4][5] This is proposed to occur via the anchoring of the TFIID transcription factor complex, which in turn hinders the phosphorylation of RNA Polymerase II (RNAPII) by TFIIH and P-TEFb, thereby suppressing transcriptional elongation.[4] This unique mechanism makes JQKD82 a valuable tool for studying epigenetic regulation and a potential therapeutic agent in MYC-driven malignancies such as multiple myeloma.[4][8]
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for JQKD82 and its related compounds from in vitro and in vivo studies.
Table 1: In Vitro Potency of JQKD82 and Related Compounds
| Compound | Target | Assay Type | Cell Line | IC₅₀ Value | Citation |
|---|---|---|---|---|---|
| JQKD82 | KDM5 | Cell Growth Suppression | MM.1S | 0.42 µM | [1][3][4][7] |
| KDM5-C70 | KDM5 | Cell Growth Suppression | MM.1S | 3.1 µM | [4] |
| KDM5-C49 (Active Metabolite) | KDM5 | Cell Growth Suppression | MM.1S | > 10 µmol/L |[4] |
Table 2: In Vivo Pharmacokinetics of JQKD82
| Compound Administered | Active Component Measured | Dose | Route | Max Concentration (Cₘₐₓ) | Half-life (t₁₂) | Citation |
|---|
| JQKD82 | KDM5-C49 | 50 mg/kg | i.p. | 330 µmol/L | 6 hours |[4] |
Core Signaling Pathway and Mechanism of Action
JQKD82 operates as a prodrug, delivering its active metabolite to inhibit KDM5A and induce a unique transcriptional repression cascade.
Caption: Workflow of JQKD82 from extracellular prodrug to intracellular active inhibitor of KDM5A.
The inhibition of KDM5A by KDM5-C49 triggers a downstream signaling cascade that ultimately represses MYC target gene expression.
Caption: Signaling cascade following KDM5A inhibition by JQKD82, leading to MYC target gene repression.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the cellular target and mechanism of JQKD82, based on the methodologies described in the primary literature.[4]
Cell Viability / Growth Suppression Assay (MTT/CellTiter-Glo)
This assay quantifies the dose-dependent effect of JQKD82 on the proliferation of cancer cell lines.
Workflow Diagram:
Caption: Standard workflow for assessing cell viability after treatment with JQKD82.
Protocol:
-
Cell Plating: Seed multiple myeloma (e.g., MM.1S) cells in 96-well microplates at a predetermined density in appropriate culture medium.
-
Compound Preparation: Prepare a series of dilutions of JQKD82 (e.g., from 0.1 µM to 10 µM) in culture medium.[7] Include a vehicle-only (DMSO) control.
-
Treatment: Add the diluted JQKD82 or vehicle control to the appropriate wells.
-
Incubation: Culture the plates for a specified period (e.g., 5 days) under standard cell culture conditions (37°C, 5% CO₂).[4]
-
Reagent Addition:
-
For MTT Assay: Add MTT reagent to each well and incubate for 1-4 hours to allow for formazan crystal formation. Add solubilization solution to dissolve the crystals.[4][9]
-
For CellTiter-Glo Assay: Add CellTiter-Glo® reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Signal Quantification: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a microplate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control cells. Plot the relative cell viability against the log concentration of JQKD82 and use a nonlinear regression model to calculate the IC₅₀ value.[4]
Immunoblotting for Histone Methylation
This protocol is used to directly observe the expected pharmacodynamic effect of JQKD82: an increase in the H3K4me3 mark.
Protocol:
-
Cell Treatment: Culture MM.1S or MOLP-8 cells and treat with JQKD82 (e.g., 0.3 µM or 1 µM) or DMSO for 24 hours.[3][4]
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of histone proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for H3K4me3 and a loading control (e.g., total Histone H3).[4] Other histone marks like H3K9me3 and H3K27me3 can be probed on separate blots to confirm specificity.[3][4]
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis is used to quantify changes in H3K4me3 levels relative to the loading control.[4]
Chromatin Immunoprecipitation with Reference Exogenous Genome (ChIP-Rx)
ChIP-Rx is a variation of ChIP-sequencing used to detect global changes in histone modifications. It is essential when a treatment is expected to cause widespread increases in a mark, which would otherwise confound standard normalization methods.
Protocol:
-
Cell Treatment & Cross-linking: Treat MM.1S cells with JQKD82 or DMSO. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Spike-in Control: Before cell lysis, add a known quantity of chromatin from an exogenous reference genome (e.g., Drosophila) to each human chromatin sample. This spike-in serves as an internal control for normalization.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of approximately 200-500 bp.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific for H3K4me3.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C. Degrade proteins with Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare DNA sequencing libraries from the purified ChIP DNA and sequence using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a combined human and Drosophila reference genome. The number of reads aligning to the Drosophila genome is used to calculate a normalization factor for each sample. This factor is then applied to the human reads to accurately quantify the global changes in H3K4me3 levels between JQKD82-treated and control samples.[4]
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. New Epigenetic Mechanisms Involved in Multiple Myeloma Growth | Technology Networks [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
JQKD82 Trihydrochloride: A Potent and Selective KDM5A Inhibitor for Multiple Myeleloma
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of JQKD82 trihydrochloride, a novel, cell-permeable, and selective inhibitor of the histone demethylase KDM5A. JQKD82 holds significant promise as a therapeutic agent, particularly in the context of multiple myeloma. This document details the compound's mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes its intricate signaling pathways and experimental workflows.
Core Compound and Target Information
JQKD82 is a prodrug that is efficiently delivered to cells where it is metabolized to its active form, KDM5-C49.[1] This active metabolite is a potent inhibitor of the KDM5 family of histone demethylases, with selectivity for KDM5A over other isoforms.[2][3] KDM5A, also known as JARID1A or RBP2, is a lysine-specific demethylase that removes trimethyl groups from lysine 4 of histone H3 (H3K4me3), an epigenetic mark associated with active gene transcription.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for JQKD82 and its active metabolite, KDM5-C49, from in vitro and in vivo studies.
| Compound | Assay | Cell Line | IC50 | Reference |
| JQKD82 | Cell Growth Inhibition | MM.1S | 0.42 µM | [2][4][5] |
| KDM5-C70 | Cell Growth Inhibition | MM.1S | 3.1 µM | [2] |
| KDM5-C49 | Cell Growth Inhibition | MM.1S | > 10 µM | [2] |
Table 1: In Vitro Cellular Activity of JQKD82 and its Analogs in Multiple Myeloma.
| Compound | Enzyme | Assay Type | IC50 | Reference |
| KDM5-C49 | KDM5A | Biochemical Assay | Nanomolar range | [6] |
| KDM5-C49 | KDM5B | Biochemical Assay | Nanomolar range | [6] |
| KDM5-C49 | KDM5C | Biochemical Assay | Nanomolar range | [6] |
Table 2: Biochemical Inhibitory Activity of KDM5-C49.
| Parameter | Value | Reference |
| Animal Model | NSG mice bearing MOLP-8 TurboGFP-Luc cells | [2] |
| Treatment | JQKD82 (50-75 mg/kg, i.p., twice daily for 3 weeks) | [2][5] |
| Outcome | Significant reduction in tumor burden and improved overall survival | [2][5] |
Table 3: In Vivo Efficacy of JQKD82 in a Multiple Myeloma Xenograft Model.
Mechanism of Action
JQKD82 exerts its anti-myeloma effects through a novel and somewhat paradoxical mechanism. By inhibiting KDM5A, JQKD82 leads to a global increase in H3K4me3 levels.[2][5] While H3K4me3 is typically associated with transcriptional activation, in the context of multiple myeloma, the hypermethylation induced by JQKD82 at the promoters of MYC target genes leads to their transcriptional repression.[2] This occurs because the excessive H3K4me3 acts as a docking site for the TFIID complex via its subunit TAF3. The anchoring of TFIID at these promoters impedes the phosphorylation of RNA Polymerase II (RNAPII) at Serine 2 and Serine 5 of its C-terminal domain (CTD) by TFIIH (CDK7) and P-TEFb (CDK9).[2][7] This lack of phosphorylation stalls RNAPII, leading to a reduction in the transcriptional elongation of MYC-driven genes, which are critical for the proliferation and survival of multiple myeloma cells.[2][7]
Involvement in Other Signaling Pathways
Beyond its direct impact on MYC transcription, KDM5A is implicated in other critical cellular signaling pathways.
p53 Signaling Pathway
KDM5A acts as a negative regulator of the p53 tumor suppressor pathway.[8][9] It achieves this by suppressing the translation of p53 mRNA.[8] Specifically, KDM5A can inhibit the expression of a subset of eukaryotic translation initiation factors, thereby reducing the overall rate of p53 protein synthesis.[10] Inhibition of KDM5A with agents like JQKD82 can, therefore, lead to an increase in p53 protein levels, promoting apoptosis and cell cycle arrest in cancer cells with wild-type p53.[8][11]
Wnt/β-catenin Signaling Pathway
KDM5A has also been shown to inhibit the Wnt/β-catenin signaling pathway.[12] This pathway is crucial in development and is often dysregulated in cancer. KDM5A can be recruited to the promoters of Wnt target genes, where it removes the H3K4me3 mark, leading to their transcriptional repression.[12] By inhibiting KDM5A, JQKD82 could potentially activate Wnt/β-catenin signaling in certain contexts, an aspect that warrants further investigation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of JQKD82.
Cell Viability (MTT) Assay
This protocol is adapted from the methods used to assess the effect of JQKD82 on the growth of multiple myeloma cell lines.[2][13]
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, MOLP-8)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Prepare serial dilutions of JQKD82 in complete medium.
-
Add 100 µL of the JQKD82 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 5 days).[2]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
In Vivo Xenograft Model of Multiple Myeloma
This protocol outlines the procedure for evaluating the in vivo efficacy of JQKD82 using a disseminated multiple myeloma mouse model.[2]
Materials:
-
Six-week-old female NOD-scid IL2Rgamma(null) (NSG) mice
-
MOLP-8 cells engineered to express luciferase (MOLP-8-Luc)
-
This compound
-
Vehicle control (e.g., 5% DMSO in corn oil)
-
D-luciferin
-
Bioluminescence imaging system
Procedure:
-
Inject 1 x 10^6 MOLP-8-Luc cells intravenously into each NSG mouse.
-
Monitor tumor engraftment and progression weekly via bioluminescence imaging.
-
Once tumor burden is established (typically 2-3 weeks post-injection), randomize the mice into treatment and control groups.
-
Administer JQKD82 (50 or 75 mg/kg) or vehicle control intraperitoneally (i.p.) twice daily for 3 weeks.[2]
-
Monitor tumor burden weekly using bioluminescence imaging.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and collect tumors and tissues for further analysis (e.g., immunohistochemistry for H3K4me3 and MYC).
Bioluminescence Imaging
This protocol details the procedure for in vivo imaging of luciferase-expressing tumor cells.[2][14]
Materials:
-
Tumor-bearing mice
-
D-luciferin (15 mg/mL in PBS)
-
Anesthesia (e.g., isoflurane)
-
Bioluminescence imaging system (e.g., IVIS)
Procedure:
-
Anesthetize the mice using isoflurane.
-
Administer D-luciferin (150 mg/kg) via intraperitoneal injection.
-
Wait for 10-15 minutes for the substrate to distribute.
-
Place the anesthetized mouse in the imaging chamber of the bioluminescence system.
-
Acquire images with an exposure time of 1-5 minutes, depending on the signal intensity.
-
Quantify the bioluminescent signal in the region of interest (ROI) corresponding to the tumor.
Western Blot for Phospho-RNA Polymerase II
This protocol provides a general method for detecting the phosphorylation status of RNA Polymerase II.
Materials:
-
Treated and untreated multiple myeloma cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-RNAPII (Ser2)
-
Anti-phospho-RNAPII (Ser5)
-
Anti-total RNAPII
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated RNAPII levels to total RNAPII and the loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a novel KDM5A inhibitor like JQKD82.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JQKD 82 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KDM5A Regulates a Translational Program that Controls p53 Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KDM5A Regulates a Translational Program that Controls p53 Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Histone demethylase KDM5A is transactivated by the transcription factor C/EBPβ and promotes preadipocyte differentiation by inhibiting Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optical Bioluminescence Protocol for Imaging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of JQKD82 in Histone H3K4me3 Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JQKD82 is a potent and selective, cell-permeable small molecule inhibitor of the KDM5 family of histone demethylases.[1][2][3][4] As a pro-drug, JQKD82 is metabolized to the active compound KDM5-C49, which targets the catalytic activity of KDM5 enzymes, leading to a global increase in histone H3 lysine 4 trimethylation (H3K4me3).[2][5] This hypermethylation of a histone mark typically associated with active transcription paradoxically results in the downregulation of MYC-driven transcriptional programs, particularly in multiple myeloma.[2][6][7] This technical guide provides an in-depth overview of the mechanism of action of JQKD82, its effects on H3K4me3 regulation, and detailed protocols for its investigation.
Introduction to JQKD82 and H3K4me3 Regulation
Histone H3 lysine 4 trimethylation (H3K4me3) is a critical epigenetic mark predominantly found at the transcription start sites (TSSs) of active genes.[2] The levels of H3K4me3 are dynamically regulated by histone methyltransferases (writers) and demethylases (erasers). The KDM5 (lysine-specific demethylase 5) family of enzymes, also known as JARID1, are Fe(II) and α-ketoglutarate-dependent oxygenases that specifically remove methyl groups from H3K4me3 and H3K4me2.[8] Overexpression of KDM5 family members, particularly KDM5A and KDM5B, has been implicated in various cancers, including multiple myeloma, where they contribute to oncogenic gene expression programs.[2][9]
JQKD82 was developed as a selective inhibitor of the KDM5 family to counteract this oncogenic activity.[2] Its mechanism of action involves the inhibition of KDM5's demethylase activity, leading to an accumulation of H3K4me3 at a global level.[1][3] However, the functional consequence of this increased H3K4me3 in the context of MYC-driven cancers like multiple myeloma is a paradoxical suppression of transcription.
Quantitative Data on JQKD82 Activity
The following tables summarize the quantitative data regarding the in vitro and in vivo activity of JQKD82.
Table 1: In Vitro Cytotoxicity of JQKD82 in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MM.1S | 0.42 | [1][2][4] |
| MOLP-8 | Not explicitly stated, but growth is suppressed | [2] |
| Other MM Lines | Growth suppression observed in a panel | [2] |
Table 2: Relative Potency of JQKD82 and Related Compounds in MM.1S Cells
| Compound | IC50 (µM) | Fold-potency vs. JQKD82 | Reference |
| JQKD82 | 0.42 | - | [2] |
| KDM5-C70 | 3.1 | 7.4x less potent | [2] |
| KDM5-C49 | > 10 | >23.8x less potent | [2] |
Table 3: Effect of JQKD82 on MYC and MYC Target Gene Expression in MM.1S Cells (1 µM JQKD82 for 48 hours)
| Gene | Fold Change (vs. DMSO) | Reference |
| MYC | Decreased | [2] |
| Representative MYC Targets | Decreased | [2] |
Signaling Pathway of JQKD82 in H3K4me3 Regulation and MYC Transcription
JQKD82's primary mechanism of action is the inhibition of KDM5A. In multiple myeloma, KDM5A cooperates with the transcription factor MYC to regulate the expression of its target genes. KDM5A is recruited to the promoters of MYC target genes where it demethylates H3K4me3. This demethylation is thought to facilitate transcriptional elongation by preventing the binding of TAF3, a subunit of the TFIID complex that recognizes H3K4me3 and can stall RNA Polymerase II (RNAPII). By inhibiting KDM5A, JQKD82 leads to an increase in H3K4me3 at these promoters. This, in turn, is proposed to enhance the binding of TAF3, leading to a blockage of RNAPII phosphorylation by P-TEFb (CDK9) and TFIIH (CDK7), thereby inhibiting transcriptional pause release and downregulating MYC target gene expression.[2][6][7]
Caption: JQKD82 inhibits KDM5A, leading to increased H3K4me3, which recruits TAF3 and inhibits RNAPII phosphorylation, ultimately suppressing MYC-driven transcription.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of JQKD82 on cancer cell lines.[10][11][12][13]
Materials:
-
96-well plates
-
Multiple myeloma cell lines (e.g., MM.1S, MOLP-8)
-
Complete culture medium
-
JQKD82 (and other compounds for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of JQKD82 in culture medium.
-
Add 100 µL of the JQKD82 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Immunoblotting for Histone Modifications
This protocol is used to detect changes in global H3K4me3 levels upon JQKD82 treatment.[14][15][16][17][18]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
Transfer buffer
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me3, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with JQKD82 (e.g., 0.3 µM for 24 hours) or vehicle control.[1]
-
Harvest cells and lyse them in lysis buffer.
-
Quantify protein concentration.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K4me3 diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the H3K4me3 signal to the total H3 signal.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to identify the genomic regions where H3K4me3 is enriched following JQKD82 treatment.[19][20][21][22][23]
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP dilution buffer
-
Anti-H3K4me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Treat cells with JQKD82 or vehicle control.
-
Cross-link proteins to DNA with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse cells and isolate nuclei.
-
Sonciate the chromatin to shear DNA to fragments of 200-500 bp.
-
Pre-clear the chromatin with magnetic beads.
-
Incubate the chromatin with the anti-H3K4me3 antibody or control IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes with magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Prepare sequencing libraries from the ChIP DNA and input DNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify enriched regions of H3K4me3.
RNA Sequencing (RNA-seq)
This protocol is used to analyze the global changes in gene expression following JQKD82 treatment.[24][25][26][27]
Materials:
-
RNA extraction kit
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer)
-
mRNA enrichment kit (e.g., poly-A selection) or rRNA depletion kit
-
RNA-seq library preparation kit
-
Next-generation sequencer
Procedure:
-
Treat cells with JQKD82 (e.g., 1 µM for 48 hours) or vehicle control.[2]
-
Harvest cells and extract total RNA.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA.
-
Enrich for mRNA or deplete ribosomal RNA.
-
Prepare the RNA-seq libraries according to the manufacturer's protocol.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify differentially expressed genes.
Experimental Workflow for JQKD82 Characterization
The following diagram illustrates a typical experimental workflow for characterizing a KDM5 inhibitor like JQKD82.
Caption: A typical workflow for the discovery and characterization of a KDM5 inhibitor like JQKD82, from initial synthesis to in vivo validation.
Conclusion
JQKD82 represents a promising therapeutic agent for the treatment of MYC-driven malignancies such as multiple myeloma. Its unique mechanism of paradoxically suppressing transcription through the inhibition of a histone demethylase and subsequent increase in an activating histone mark highlights the complex and context-dependent nature of epigenetic regulation. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of targeting the KDM5 family of enzymes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based design and discovery of potent and selective KDM5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 16. Histone western blot protocol | Abcam [abcam.com]
- 17. Histone Modification [labome.com]
- 18. An assessment of histone-modification antibody quality - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. GEO Accession viewer [ncbi.nlm.nih.gov]
- 21. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactroceradorsalis [frontiersin.org]
- 23. Frontiers | H3K4me3 Histone ChIP-Seq Analysis Reveals Molecular Mechanisms Responsible for Neutrophil Dysfunction in HIV-Infected Individuals [frontiersin.org]
- 24. RNAseq analysis of treatment-dependent signaling changes during inflammation in a mouse cutaneous wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A comprehensive workflow for optimizing RNA-seq data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A multiomics approach reveals RNA dynamics promote cellular sensitivity to DNA hypomethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Guidelines for clinical interpretation of variant pathogenicity using RNA phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of JQKD82: A Potent and Selective KDM5 Inhibitor for MYC-Driven Malignancies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and preclinical development of JQKD82, a novel, cell-permeable small molecule inhibitor of the lysine-specific demethylase 5 (KDM5) family of histone demethylases. JQKD82 is a prodrug that is intracellularly converted to its active metabolite, KDM5-C49, which demonstrates potent and selective inhibition of KDM5A. The primary mechanism of action involves the increase of histone H3 lysine 4 trimethylation (H3K4me3) at the transcription start sites of MYC target genes, paradoxically leading to the suppression of their transcription. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of JQKD82, including detailed experimental protocols and a summary of its anti-tumor activity in multiple myeloma models.
Introduction
The KDM5 family of enzymes, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are critical epigenetic regulators that remove methyl groups from H3K4me3 and H3K4me2, histone marks generally associated with active gene transcription.[1] Overexpression of KDM5 enzymes has been implicated in the pathogenesis of various cancers, including multiple myeloma, where they are associated with oncogenic gene expression programs.[2] Notably, KDM5A has been identified as a key co-factor for the MYC oncogene, a critical driver in multiple myeloma.[2][3] This has positioned KDM5A as a promising therapeutic target. JQKD82 was developed as a potent and selective inhibitor of KDM5 to therapeutically target this vulnerability.[3]
Discovery and Optimization
JQKD82 was developed as a prodrug of the active KDM5 inhibitor, KDM5-C49.[3] The prodrug strategy was employed to enhance cell permeability and intracellular delivery of the active compound.[3] JQKD82 is designed to be hydrolyzed intracellularly to release KDM5-C49, which then exerts its inhibitory effect on KDM5 enzymes.[3]
Chemical Structures
| Compound | Chemical Structure |
| JQKD82 | 2,4-Diisopropoxyphenyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate |
| KDM5-C49 (Active Metabolite) | [Structure not explicitly provided in search results] |
Mechanism of Action
JQKD82 acts as a selective inhibitor of the KDM5 family of histone demethylases, with a preference for KDM5A.[4][5] Its mechanism of action is centered on the modulation of histone methylation and the subsequent paradoxical suppression of MYC-driven transcription.[3]
Signaling Pathway
The inhibition of KDM5A by the active metabolite of JQKD82, KDM5-C49, leads to an accumulation of H3K4me3 at the transcription start sites of MYC target genes.[3] This hypermethylation is proposed to create a barrier to transcriptional elongation by recruiting inhibitory protein complexes, ultimately leading to a paradoxical downregulation of MYC target gene expression.[2][3] This disrupts the oncogenic program driven by MYC, leading to cell cycle arrest and apoptosis in cancer cells.[3]
Caption: Mechanism of action of JQKD82.
Quantitative Data
In Vitro Potency and Selectivity
| Parameter | Value | Cell Line | Reference |
| IC50 (JQKD82) | 0.42 µM | MM.1S | [3][6] |
| IC50 (KDM5-C49) | > 10 µM | MM.1S | [3] |
| IC50 (KDM5-C70) | 3.1 µM | MM.1S | [3] |
| Selectivity | Selective for KDM5A over other KDM5 isoforms. Does not show activity toward other KDMs. | N/A | [4][5] |
In Vivo Efficacy in Multiple Myeloma Xenograft Model
| Animal Model | Treatment Regimen | Outcome | Reference |
| Disseminated MOLP-8-Luc NSG mice | 50 mg/kg JQKD82, i.p., twice daily for 3 weeks | Significantly reduced tumor burden and improved overall survival (P < 0.0001) | [1][7] |
| Subcutaneous MOLP-8-Luc NSG mice | 75 mg/kg JQKD82, i.p., twice daily | Increased H3K4me3 levels and reduced MYC immuno-staining in tumors | [1][8] |
Pharmacokinetics of Active Metabolite (KDM5-C49)
| Parameter | Value | Species | Reference |
| Half-life (t1/2) | 6 hours | CD1 mice | [1] |
| Maximum Concentration (Cmax) | 330 µM | CD1 mice | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Plating: Seed multiple myeloma cells (e.g., MM.1S) in 96-well plates at a density of 1 x 10^4 cells/well.
-
Compound Treatment: Treat cells with a serial dilution of JQKD82 or control compounds for 5 days.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis
-
Cell Treatment: Treat multiple myeloma cells (e.g., MM.1S, MOLP-8) with 1 µM JQKD82 or DMSO for 48 hours.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat multiple myeloma cells (e.g., MM.1S, MOLP-8) with 1 µM JQKD82 or DMSO for 48 to 96 hours.
-
Staining: Harvest cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the percentage of apoptotic cells using a flow cytometer.
In Vivo Xenograft Study
-
Cell Inoculation: Intravenously inject MOLP-8-TurboGFP-Luc cells into NSG mice.
-
Tumor Establishment: Monitor tumor engraftment and growth via bioluminescence imaging (BLI).
-
Treatment: Once tumors are established, randomize mice into treatment (JQKD82, 50 mg/kg, i.p., twice daily) and vehicle control groups.
-
Monitoring: Monitor tumor burden by BLI and overall survival.
-
Pharmacodynamic Analysis: For subcutaneous models, treat with JQKD82 (75 mg/kg, i.p., twice daily) for 7 days, sacrifice mice, and collect tumors for immunohistochemistry (IHC) analysis of H3K4me3 and MYC levels.
Caption: Workflow for the in vivo xenograft study.
Summary and Future Directions
JQKD82 is a promising, novel KDM5 inhibitor with a unique mechanism of action that leads to the paradoxical suppression of MYC-driven transcription. Its potent in vitro and in vivo activity against multiple myeloma cells, coupled with a favorable pharmacokinetic profile of its active metabolite, highlights its potential as a therapeutic agent for MYC-driven malignancies. Further preclinical development, including comprehensive toxicology studies, is warranted to advance JQKD82 towards clinical investigation. The selective targeting of KDM5A with JQKD82 represents a novel and exciting therapeutic strategy for cancers dependent on the MYC oncogene.
References
- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Epigenetic Mechanisms Involved in Multiple Myeloma Growth | Technology Networks [technologynetworks.com]
- 3. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JQKD 82 dihydrochloride | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
The JQKD82 Paradox: A Technical Guide to its Contradictory Effects on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
JQKD82 is a potent and selective, cell-permeable small molecule inhibitor of the Lysine Demethylase 5 (KDM5) family of enzymes, with particular activity against KDM5A.[1][2][3] KDM5A is an epigenetic regulator that removes methyl groups from histone H3 at lysine 4 (H3K4me3), a mark classically associated with active gene transcription.[1][4] Logically, inhibition of KDM5A by JQKD82 would be expected to lead to an increase in H3K4me3 levels and a subsequent upregulation of gene expression. However, extensive research, particularly in the context of multiple myeloma, has revealed a paradoxical effect: while JQKD82 does induce hypermethylation of H3K4, it leads to the transcriptional repression of key oncogenes, most notably MYC and its downstream targets.[1][4]
This technical guide provides an in-depth exploration of the paradoxical effect of JQKD82 on gene transcription, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.
Core Mechanism of Paradoxical Gene Repression
The contradictory effect of JQKD82 stems from the multifaceted role of KDM5A in transcription. Beyond its demethylase activity, KDM5A acts as a crucial scaffold, interacting with the Positive Transcription Elongation Factor b (P-TEFb) complex, which is composed of CDK9 and Cyclin T2.[1] This interaction is essential for the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII) at Serine 2, a critical step for the release of paused RNAPII and the transition to productive transcriptional elongation.[1][4]
Treatment with JQKD82 inhibits KDM5A, leading to two key events:
-
Increased H3K4me3: As expected, the inhibition of KDM5A's demethylase activity results in the accumulation of H3K4me3 at the promoters of target genes.[1]
-
Impaired RNAPII Phosphorylation: Crucially, the inhibition of KDM5A disrupts its scaffolding function, preventing the efficient recruitment or activity of the P-TEFb complex. This leads to a reduction in RNAPII Serine 2 phosphorylation.[1]
The proposed model suggests that the JQKD82-induced hypermethylation of H3K4me3 leads to a more stable anchoring of the TFIID complex via the TAF3 subunit.[1] This may create a steric hindrance or a "barrier" that impedes the access of TFIIH (containing CDK7) and P-TEFb (containing CDK9) to the RNAPII complex, thereby dampening transcriptional elongation of MYC target genes.[1]
Data Presentation
In Vitro Efficacy of JQKD82
| Compound | Target | Cell Line | Assay | IC50 | Citation |
| JQKD82 | KDM5 | MM.1S | Growth Inhibition (5 days) | 0.42 µmol/L | [1] |
| KDM5-C70 | KDM5 | MM.1S | Growth Inhibition (5 days) | 3.1 µmol/L | [1] |
| KDM5-C49 (active metabolite) | KDM5 | MM.1S | Growth Inhibition (5 days) | > 10 µmol/L | [1] |
| Cell Line | Treatment | Duration | Effect | Citation |
| MM.1S | 1 µmol/L JQKD82 | 48 hours | G1 Cell-Cycle Arrest | [2] |
| MOLP-8 | 1 µmol/L JQKD82 | 48 hours | G1 Cell-Cycle Arrest | [2] |
| Primary Myeloma Cells (CD138+) | 3 µmol/L JQKD82 | 5 days | 40-50% reduction in cell viability | [1] |
| Normal B-cells (stimulated) | JQKD82 | 5 days | Insensitive to growth inhibition | [1] |
Effect of JQKD82 on Histone Methylation
| Cell Line | Treatment | Duration | H3K4me3 Levels (vs. DMSO) | H3K9me3, H3K27me3, H3K36me3, H3K79me3 Levels | Citation |
| MM.1S | 0.3 µmol/L JQKD82 | 24 hours | Increased | Not specified | [1] |
| MM.1S & MOLP-8 | 0.3 or 1 µmol/L JQKD82 | 24 hours | Increased | No significant change | [1] |
In Vivo Efficacy and Pharmacokinetics of JQKD82
| Animal Model | Cell Line | Treatment | Outcome | Citation |
| NSG Mice | MOLP-8 TurboGFP-Luc | 50 mg/kg JQKD82 (i.p., twice daily for 3 weeks) | Significant reduction in tumor burden and increased survival | [2] |
| Parameter | Value | Animal Model | Citation |
| Active Metabolite | KDM5-C49 | CD1 Mice | [1] |
| Half-life (t1/2) | 6 hours | CD1 Mice | [1] |
| Max Concentration (Cmax) | 330 µmol/L | CD1 Mice | [1] |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S) in 96-well plates at a desired density.
-
Compound Treatment: Add serial dilutions of JQKD82, KDM5-C70, and KDM5-C49 to the wells. Include a DMSO control.
-
Incubation: Culture the cells for 5 days.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control and determine the IC50 values.[2]
Western Blot for Histone Marks
-
Cell Treatment: Treat MM.1S or MOLP-8 cells with JQKD82 (e.g., 0.3 µmol/L or 1 µmol/L) or DMSO for 24 hours.[1]
-
Histone Extraction: Isolate histones from the treated cells using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K4me3 and total H3 (as a loading control) overnight at 4°C.[1]
-
Washing: Wash the membrane multiple times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.[1]
RNA-Sequencing (RNA-Seq)
-
Cell Treatment: Treat MM.1S cells with 1 µmol/L JQKD82 or DMSO for 48 hours in biological replicates.[1]
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA, including steps for mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes up- or downregulated by JQKD82 treatment.
-
Conduct gene set enrichment analysis (GSEA) to identify enriched pathways, such as MYC target genes.[1]
-
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Cross-link proteins to DNA in MM.1S cells with formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to a desired size range (e.g., 200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., KDM5A, MYC) or a control IgG overnight.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Downstream Analysis: The purified DNA can be used for qPCR to analyze specific gene loci or for library preparation and sequencing (ChIP-seq) to identify genome-wide binding sites.[1]
In Vivo Xenograft Model
-
Cell Inoculation: Intravenously inoculate immunodeficient mice (e.g., NSG mice) with a multiple myeloma cell line engineered to express luciferase (e.g., MOLP-8 TurboGFP-Luc).[2]
-
Tumor Establishment: Monitor tumor engraftment and growth by bioluminescence imaging (BLI).
-
Randomization and Treatment: Once tumors are established, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer JQKD82 (e.g., 50 mg/kg) or vehicle control intraperitoneally twice a day for a specified duration (e.g., 3 weeks).[2]
-
Tumor Burden Monitoring: Serially monitor tumor burden using BLI.[2]
-
Survival Analysis: Monitor the survival of the mice in each group and generate Kaplan-Meier survival curves.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for immunohistochemistry to assess markers like H3K4me3 and MYC levels.[5]
Visualizations
Signaling Pathway of JQKD82's Paradoxical Effect
Caption: Mechanism of JQKD82's paradoxical transcriptional repression.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of JQKD82.
Logical Relationship of the JQKD82 Paradox
Caption: Logical flow diagram illustrating the JQKD82 paradox.
References
- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
JQKD82 Trihydrochloride: An Epigenetic Modulator in Multiple Myeloma
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite significant advances in treatment, MM remains largely incurable, underscoring the urgent need for novel therapeutic strategies.[1] Epigenetic dysregulation, particularly aberrant histone methylation, has emerged as a key driver of MM pathogenesis. One critical player in this process is the histone demethylase KDM5A, which is highly expressed in MM cells and associated with poor overall survival.[1] JQKD82 trihydrochloride, a potent and cell-permeable small molecule inhibitor of the KDM5 family of histone demethylases, has shown significant promise as a potential therapeutic agent in preclinical models of multiple myeloma.[2][3] This technical guide provides an in-depth overview of the impact of JQKD82 on the epigenetics of multiple myeloma, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects.
Mechanism of Action: Reshaping the Myeloma Epigenome
JQKD82 functions as a prodrug, delivering the active metabolite KDM5-C49 into cells to potently inhibit the lysine-specific demethylase 5 (KDM5) family of enzymes, with a preference for KDM5A.[1][4] KDM5A is a histone demethylase that specifically removes methyl groups from lysine 4 of histone H3 (H3K4), particularly the trimethylated form (H3K4me3).[1][5] The H3K4me3 mark is a key epigenetic modification associated with active gene transcription.
In multiple myeloma, KDM5A plays a crucial role in sustaining the transcriptional program driven by the MYC oncogene. KDM5A interacts with the positive transcription elongation factor b (P-TEFb) complex and is recruited to the promoters of MYC target genes.[1] By removing the H3K4me3 mark, KDM5A facilitates transcriptional elongation by RNA Polymerase II (RNAPII).
Treatment with JQKD82 inhibits the demethylase activity of KDM5A, leading to a global increase in H3K4me3 levels at the promoters of KDM5A and MYC target genes.[2][3] Paradoxically, this increase in an "activating" histone mark results in the downregulation of MYC-driven transcriptional output.[3][6][7] The proposed mechanism for this paradoxical effect is that the hypermethylation of H3K4me3 at gene promoters leads to the anchoring of the TFIID transcription factor complex via its TAF3 subunit. This, in turn, may create a barrier to the productive phosphorylation of RNAPII by TFIIH (CDK7) and P-TEFb (CDK9), thereby dampening transcriptional pause release and reducing the expression of critical MYC target genes involved in cell proliferation and survival.[2]
dot
Figure 1. Signaling pathway of JQKD82 in multiple myeloma.
Quantitative Data Summary
The anti-myeloma activity of JQKD82 has been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of KDM5 Inhibitors in MM.1S Cells
| Compound | IC50 (μmol/L) | Potency vs. KDM5-C49 | Potency vs. KDM5-C70 |
| JQKD82 | 0.42 [2] | >20-fold [2] | ~7-fold [2] |
| KDM5-C70 | 3.1[2] | - | - |
| KDM5-C49 | >10[2] | - | - |
Table 2: Cellular Effects of JQKD82 on Multiple Myeloma Cell Lines
| Cell Line(s) | JQKD82 Concentration | Duration | Effect |
| MM.1S | 0.3 μmol/L | 24 hours | Increased global H3K4me3 levels[2] |
| MM.1S, MOLP-8 | 1 μmol/L | 48 hours | G1 cell-cycle arrest[2] |
| MM.1S, MOLP-8 | 1 μmol/L | 48-96 hours | Induction of apoptosis[8] |
| Panel of MM cell lines | Various | 5 days | Suppressed cell growth[2] |
| Primary MM patient samples (CD138+) | 3 μmol/L | 5 days | 40-50% reduction in cell viability[8] |
Table 3: In Vivo Efficacy of JQKD82 in a Disseminated Multiple Myeloma Mouse Model
| Animal Model | JQKD82 Dosage | Administration Route | Outcome |
| NSG mice with MOLP-8-luc cells | 50 mg/kg, twice daily | Intraperitoneal (i.p.) | Significantly reduced tumor burden and improved overall survival[2] |
| NSG mice with subcutaneous MOLP-8-luc plasmacytoma | 75 mg/kg, twice daily | Intraperitoneal (i.p.) | Increased H3K4me3 levels and reduced MYC immunostaining in tumors[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of JQKD82's impact on multiple myeloma.
References
- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. The emerging role of KDM5A in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
Structural Basis of JQKD82 Binding to KDM5A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structural and molecular basis of JQKD82's interaction with its target, the histone demethylase KDM5A. JQKD82, a promising anti-cancer agent, is a pro-drug that is intracellularly converted to its active metabolite, KDM5-C49. This document details the binding kinetics, structural interactions, and the experimental methodologies used to elucidate this interaction. Quantitative data are presented in tabular format for clarity, and key experimental workflows and binding hypotheses are visualized using diagrams. This guide is intended to serve as a comprehensive resource for researchers in epigenetics, oncology, and drug development.
Introduction
Histone lysine demethylases (KDMs) are critical regulators of the epigenetic landscape, and their dysregulation is frequently implicated in various cancers. The KDM5 family of enzymes, specifically KDM5A, removes methyl groups from histone H3 lysine 4 (H3K4), a mark associated with active gene transcription. Overexpression of KDM5A has been linked to tumorigenesis and drug resistance, making it a compelling target for therapeutic intervention.
JQKD82 is a cell-permeable and selective inhibitor of the KDM5 family of enzymes. It functions as a pro-drug, hydrolyzing into the active compound KDM5-C49 within the cellular environment. By inhibiting KDM5A, JQKD82 leads to an increase in global H3K4 trimethylation (H3K4me3) and has shown potent anti-proliferative effects in multiple myeloma and other cancer models. Understanding the precise mechanism of how the active form, KDM5-C49, engages with the KDM5A active site is crucial for the rational design of next-generation inhibitors with improved potency and selectivity.
This guide summarizes the key structural and quantitative data governing the interaction between KDM5-C49 and KDM5A, based on crystallographic studies and biochemical assays.
Quantitative Binding and Inhibition Data
The inhibitory activity of JQKD82's active metabolite, KDM5-C49, has been quantified against several members of the KDM5 family. The half-maximal inhibitory concentrations (IC50) provide a measure of the compound's potency.
| Compound | Target Enzyme | IC50 (nM) | Assay Conditions | Reference |
| KDM5-C49 | KDM5A | 40 | AlphaScreen | [1] |
| KDM5-C49 | KDM5B | 160 | AlphaScreen | [1] |
| KDM5-C49 | KDM5C | 100 | AlphaScreen | [1] |
| JQKD82 | MM.1S cells | 420 (cellular IC50) | MTT assay (5 days) | [2] |
Table 1: In vitro and cellular inhibitory concentrations of KDM5-C49 and JQKD82.
Structural Basis of Interaction
While a crystal structure of KDM5-C49 in complex with KDM5A has been determined, the most frequently referenced structure for illustrating the binding mode is that of KDM5-C49 with the highly homologous KDM5B (PDB ID: 5FWJ). The active sites of KDM5A and KDM5B are highly conserved, making the KDM5B structure a reliable model for understanding the binding interactions with KDM5A.
The crystal structure reveals that KDM5-C49 binds in the active site of the enzyme, where it chelates the catalytic metal ion and forms key interactions with surrounding amino acid residues.
Key Interactions of KDM5-C49 within the KDM5B Active Site (PDB: 5FWJ):
-
Metal Chelation: The pyridine and aminomethyl nitrogen atoms of KDM5-C49 engage in a bidentate interaction with the catalytic Fe(II) ion (often substituted with Mn(II) in crystallographic studies).
-
Interaction with Glutamate: The compound interacts with a key glutamate residue (Glu501 in KDM5B) which is crucial for metal coordination.
-
Backbone Interaction for Selectivity: An interaction with the backbone of a lysine residue (Lys517 in KDM5B) is thought to contribute to the selectivity for the KDM5 family of demethylases.
The following diagram illustrates the hypothesized binding mode of KDM5-C49 within the KDM5A active site, based on the homologous KDM5B structure.
Caption: Binding mode of KDM5-C49 in the KDM5A active site.
Experimental Protocols
Protein Expression and Purification of KDM5A
This protocol is adapted from methodologies used for the expression and purification of KDM5A constructs for structural and biochemical studies.
-
Cloning: The gene encoding the desired KDM5A construct (e.g., residues 1-1090) is cloned into an expression vector, such as pET28, containing an N-terminal His-SUMO tag.
-
Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-0.5 mM. The temperature is then reduced to 16-18°C for overnight expression.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 1 mM TCEP, 10 mM imidazole, and protease inhibitors). Cells are lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-SUMO-tagged KDM5A is eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Tag Cleavage and Further Purification: The His-SUMO tag is cleaved by incubation with a SUMO protease (e.g., Ulp1) during dialysis against a low-salt buffer. The cleaved tag and protease are removed by passing the protein solution over a second Ni-NTA column.
-
Size-Exclusion Chromatography: The protein is further purified by size-exclusion chromatography on a column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to ensure homogeneity.
-
Concentration and Storage: The purified protein is concentrated to the desired concentration and stored at -80°C.
Crystallography of the KDM5A-KDM5-C49 Complex
The following is a generalized protocol for the crystallization of KDM5A in complex with its inhibitor.
-
Protein Preparation: Purified KDM5A is concentrated to approximately 10 mg/mL. The protein solution is supplemented with a 5-fold molar excess of MnCl2 (as a substitute for Fe(II) which can oxidize) and the inhibitor KDM5-C49.
-
Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using the sitting-drop vapor diffusion method at 16-20°C. A variety of commercial crystallization screens are typically used.
-
Crystal Optimization: Conditions that yield initial crystals are optimized by varying the concentrations of the precipitant, buffer pH, and additives.
-
Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 20-25% glycerol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a known structure of a homologous protein as a search model. The model is then refined using crystallographic software packages, with manual model building performed in between refinement cycles.
AlphaScreen Biochemical Assay for IC50 Determination
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of KDM5A's demethylase activity.
-
Reaction Mixture Preparation: The demethylation reaction is performed in a low-volume 384-well plate. Each well contains the KDM5A enzyme, a biotinylated H3K4me3 peptide substrate, and the inhibitor (KDM5-C49) at various concentrations in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20, and co-factors like α-ketoglutarate, ascorbate, and (NH4)2Fe(SO4)2).
-
Demethylation Reaction: The reaction is initiated by the addition of the enzyme and incubated at room temperature for a defined period (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the detection reagents are added. These include streptavidin-coated donor beads that bind to the biotinylated peptide substrate and protein A-coated acceptor beads pre-incubated with an antibody specific for the demethylated product (H3K4me2/1).
-
Signal Measurement: When the donor and acceptor beads are in close proximity (i.e., when the demethylated product is present), excitation of the donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to a chemiluminescent signal at 520-620 nm. The signal is read on an AlphaScreen-compatible plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Sample Preparation: The purified KDM5A protein is extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 8.0, 300 mM NaCl, 5% glycerol, 0.5 mM TCEP, supplemented with 500 µM MnCl2). The inhibitor, KDM5-C49, is dissolved in the final dialysis buffer to minimize heats of dilution.
-
ITC Experiment Setup: The KDM5A solution (e.g., 25-40 µM) is loaded into the sample cell of the calorimeter. The KDM5-C49 solution (e.g., 400-500 µM) is loaded into the injection syringe.
-
Titration: The inhibitor is titrated into the protein solution in a series of small injections at a constant temperature (e.g., 25°C). The heat change associated with each injection is measured.
-
Data Analysis: The raw data, a series of heat-release or absorption peaks, are integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of the inhibitor to the protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, ΔH, and n.
Experimental and logical Workflows
The following diagram illustrates the general workflow for the structural and biochemical characterization of the KDM5A-JQKD82 interaction.
Caption: Experimental workflow for KDM5A inhibitor characterization.
Conclusion
The pro-drug JQKD82, through its active metabolite KDM5-C49, effectively inhibits the histone demethylase KDM5A. The structural basis for this inhibition is the chelation of the active site metal ion and specific interactions with key amino acid residues, as revealed by X-ray crystallography of the homologous KDM5B. Quantitative biochemical assays have demonstrated the potent low nanomolar IC50 of KDM5-C49 against KDM5A. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of KDM5A inhibitors and the development of novel epigenetic therapies.
References
JQKD82 Trihydrochloride: A Deep Dive into its Role in G1 Cell Cycle Arrest in Multiple Myeloma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JQKD82 trihydrochloride is a novel, cell-permeable small molecule inhibitor of the lysine-specific demethylase 5A (KDM5A), an epigenetic regulator implicated in the pathogenesis of multiple myeloma. This technical guide provides a comprehensive overview of the mechanism by which this compound induces cell cycle arrest, a key contributor to its anti-myeloma activity. Through the inhibition of KDM5A, JQKD82 leads to an increase in histone H3 lysine 4 trimethylation (H3K4me3), paradoxically resulting in the downregulation of MYC-driven transcriptional programs. This culminates in a robust G1 phase cell cycle arrest in multiple myeloma cells, representing a promising therapeutic strategy. This document details the quantitative effects of JQKD82 on cell cycle distribution and apoptosis, provides step-by-step experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key driver of this disease is the dysregulation of the MYC oncogene, which promotes cell proliferation and survival. This compound has emerged as a potent and selective inhibitor of the KDM5 family of histone demethylases, with a primary role in suppressing the growth of multiple myeloma cells.[1] The principal mechanism of this growth inhibition is the induction of cell cycle arrest, rather than the induction of apoptosis.[1] This guide will explore the molecular underpinnings of JQKD82-induced cell cycle arrest, presenting key data and methodologies for its investigation.
Quantitative Analysis of this compound's Effects
This compound has been shown to effectively induce G1 cell cycle arrest in multiple myeloma cell lines. The following tables summarize the quantitative data from key experiments.
Table 1: Effect of this compound on Cell Cycle Distribution in Multiple Myeloma Cell Lines
| Cell Line | Treatment (1 µM JQKD82, 48h) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MM.1S | Control (DMSO) | Data not available in tabular format | Data not available in tabular format | Data not available in tabular format |
| JQKD82 | Significant increase | Significant decrease | Data not available in tabular format | |
| MOLP-8 | Control (DMSO) | Data not available in tabular format | Data not available in tabular format | Data not available in tabular format |
| JQKD82 | Significant increase | Significant decrease | Data not available in tabular format |
Note: While the primary literature demonstrates a significant G1 arrest through flow cytometry histograms, specific percentage values were not provided in a tabular format. The table reflects the qualitative description of the results.
Table 2: Induction of Apoptosis by this compound in Multiple Myeloma Cell Lines
| Cell Line | Treatment (1 µM JQKD82) | Duration | % Annexin V Positive Cells |
| MM.1S | Control (DMSO) | 72h | Data not available in tabular format |
| JQKD82 | 72h | Modest increase | |
| MOLP-8 | Control (DMSO) | 72h | Data not available in tabular format |
| JQKD82 | 72h | Modest increase |
Note: this compound modestly elicits apoptosis after 72 hours of treatment.[1] Specific percentages of Annexin V positive cells were not available in a tabular format in the primary source.
Signaling Pathway of JQKD82-Induced Cell Cycle Arrest
This compound's mechanism of action involves a cascade of molecular events initiated by the inhibition of KDM5A. The following diagram illustrates this signaling pathway.
Caption: JQKD82 inhibits KDM5A, leading to increased H3K4me3 and subsequent downregulation of MYC target genes, resulting in G1 cell cycle arrest.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol is adapted for multiple myeloma cell lines such as MM.1S and MOLP-8.
Materials:
-
This compound
-
Multiple myeloma cells (MM.1S, MOLP-8)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MM.1S or MOLP-8 cells at an appropriate density and treat with 1 µM this compound or vehicle control (DMSO) for 48 hours.
-
Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours.
-
Rehydration and Staining: Centrifuge the fixed cells at 850 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure fluorescence emission at approximately 617 nm. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content (PI fluorescence intensity).
Apoptosis Assay using Annexin V Staining
This protocol is for the detection of apoptosis in multiple myeloma cells treated with JQKD82.
Materials:
-
This compound
-
Multiple myeloma cells (MM.1S, MOLP-8)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat MM.1S or MOLP-8 cells with 1 µM this compound or vehicle control (DMSO) for 72 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Use appropriate laser and filter settings for FITC (for Annexin V) and PI.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for studying the effects of JQKD82 and the logical relationship between its molecular action and cellular outcome.
Caption: A typical in vitro workflow to assess the impact of JQKD82 on multiple myeloma cells.
Caption: The logical cascade from JQKD82 treatment to reduced cell proliferation in multiple myeloma.
Conclusion
This compound represents a targeted therapeutic agent that effectively induces G1 cell cycle arrest in multiple myeloma cells by modulating the epigenetic landscape through KDM5A inhibition. This leads to the suppression of the MYC transcriptional program, a critical driver of myeloma cell proliferation. The detailed protocols and pathway visualizations provided in this guide offer a robust framework for researchers and drug development professionals to investigate and further characterize the anti-cancer properties of JQKD82 and similar epigenetic modulators. Future studies providing more granular quantitative data on cell cycle distribution and apoptosis will further enhance our understanding of its therapeutic potential.
References
JQKD82 Trihydrochloride: A Comprehensive Selectivity Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the selectivity profile of JQKD82 trihydrochloride, a potent and selective inhibitor of the KDM5 family of lysine demethylases. JQKD82 is a cell-permeable prodrug that delivers the active metabolite, KDM5-C49, and has demonstrated significant therapeutic potential, particularly in the context of MYC-driven malignancies such as multiple myeloma. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.
Selectivity and Potency of JQKD82
JQKD82 exhibits high selectivity for the KDM5 family of histone demethylases, with a particular preference for the KDM5A isoform.[1] Its mechanism of action involves the inhibition of KDM5, which leads to a global increase in histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.[1][2][3] Paradoxically, this increase in a transcriptional activation mark results in the suppression of downstream MYC-driven transcriptional programs.[1][3] This is achieved by impeding the release of paused RNA Polymerase II, a critical step in transcriptional elongation.[1]
The potency of JQKD82 has been demonstrated in multiple myeloma cell lines. In MM.1S cells, JQKD82 shows a half-maximal inhibitory concentration (IC50) for cell growth of 0.42 µM.[1][3] This is significantly more potent than its active metabolite KDM5-C49 (IC50 > 10 µM) and another analog, KDM5-C70 (IC50 = 3.1 µM), highlighting the effectiveness of the prodrug strategy.[1]
Table 1: In Vitro Potency of JQKD82 and Related Compounds
| Compound | Target | Assay | Cell Line | IC50 (µM) | Reference |
| JQKD82 | KDM5 | Cell Growth Inhibition | MM.1S | 0.42 | [1][3] |
| KDM5-C49 | KDM5 | Cell Growth Inhibition | MM.1S | > 10 | [1] |
| KDM5-C70 | KDM5 | Cell Growth Inhibition | MM.1S | 3.1 | [1] |
Table 2: Histone Methylation Selectivity of JQKD82
| Histone Mark | Effect of JQKD82 Treatment | Reference |
| H3K4me3 | Global Increase | [1] |
| H3K9me3 | No Effect | [1] |
| H3K27me3 | No Effect | [1] |
Mechanism of Action: A Visualized Pathway
JQKD82's unique mechanism of action involves a cascade of events initiated by KDM5 inhibition. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of action for JQKD82.
Experimental Protocols
This section details the key experimental methodologies used to characterize the selectivity and mechanism of action of JQKD82.
Cell Growth Inhibition Assay (MTT Assay)
-
Objective: To determine the cytotoxic or cytostatic effects of JQKD82 on cancer cell lines.
-
Methodology:
-
Multiple myeloma (MM.1S) cells were seeded in 96-well plates.
-
Cells were treated with a dose range of JQKD82, KDM5-C49, or KDM5-C70 for 5 days.
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals were solubilized, and the absorbance was measured using a microplate reader.
-
Cell viability was calculated as a percentage of the untreated control, and IC50 values were determined.[1]
-
Immunoblot Analysis
-
Objective: To assess the effect of JQKD82 on global histone methylation levels.
-
Methodology:
-
MM.1S and MOLP-8 cells were treated with specified concentrations of JQKD82 or DMSO (control) for 24 hours.
-
Histones were extracted from the cell nuclei.
-
Protein concentrations were determined, and equal amounts of histone extracts were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for H3K4me3, H3K9me3, H3K27me3, H3K36me3, H3K79me3, and total Histone H3 (as a loading control).
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4]
-
Chromatin Immunoprecipitation with Reference Exogenous Genome (ChIP-Rx)
-
Objective: To map the genome-wide changes in H3K4me3 occupancy following JQKD82 treatment.
-
Methodology:
-
MM.1S cells were treated with JQKD82 or DMSO.
-
Cells were cross-linked with formaldehyde to fix protein-DNA interactions.
-
A known amount of Drosophila chromatin was spiked into each sample as an exogenous reference for normalization.
-
Chromatin was sonicated to generate fragments of a specific size range.
-
An antibody targeting H3K4me3 was used to immunoprecipitate the chromatin fragments.
-
The cross-links were reversed, and the DNA was purified.
-
The enriched DNA was then subjected to high-throughput sequencing to identify the genomic regions with altered H3K4me3 levels.[1]
-
Chemical Pulldown Assay
-
Objective: To confirm the interaction between KDM5A and the P-TEFb complex.
-
Methodology:
-
A biotinylated version of the active compound, KDM5-C49-Biotin, was synthesized.
-
MM.1S cell lysates were incubated with KDM5-C49-Biotin, free biotin (negative control), or the parental KDM5-C49 compound (competition control).
-
Streptavidin-conjugated agarose beads were added to the lysates to capture the biotinylated probe and any interacting proteins.
-
The beads were washed to remove non-specific binders.
-
The bound proteins were eluted and analyzed by immunoblotting using antibodies against KDM5A, CCNT2, and CDK9 (components of the P-TEFb complex).[1]
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for characterizing a novel inhibitor like JQKD82.
Caption: General experimental workflow for inhibitor characterization.
References
Methodological & Application
JQKD82 Trihydrochloride: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
JQKD82 trihydrochloride is a potent and selective, cell-permeable inhibitor of lysine-specific demethylase 5 (KDM5).[1][2][3][4] As a prodrug, JQKD82 is metabolized to the active compound KDM5-C49, which effectively blocks KDM5 function.[2][5] This inhibition leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.[1][4][5] Paradoxically, in the context of multiple myeloma, this increase in H3K4me3 leads to the suppression of MYC-driven transcriptional output.[2][5] JQKD82 has demonstrated significant anti-proliferative effects in multiple myeloma cells, primarily through the induction of G1 cell cycle arrest.[4][5] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
JQKD82 functions as a selective inhibitor of the KDM5 family of histone demethylases, with a degree of selectivity for KDM5A over other isoforms.[5][6] KDM5A is known to be a negative regulator of H3K4me3. By inhibiting KDM5A, JQKD82 leads to the accumulation of H3K4me3 at gene promoters. In multiple myeloma cells, KDM5A cooperates with MYC to regulate the transcription of MYC target genes.[5] The JQKD82-induced hypermethylation of H3K4me3 is proposed to anchor the general transcription factor TFIID via its TAF3 subunit. This may create a barrier to the phosphorylation of RNA Polymerase II (RNAPII) by TFIIH (CDK7) and P-TEFb (CDK9), thereby dampening transcriptional elongation and reducing the expression of MYC target genes.[5] This ultimately results in cell cycle arrest and inhibition of tumor cell growth.
Caption: Proposed mechanism of JQKD82 action in multiple myeloma cells.
Data Presentation
In Vitro Efficacy of JQKD82
| Cell Line | Assay Type | Endpoint | IC50 Value (µM) | Reference |
| MM.1S | MTT Assay | Growth Inhibition | 0.42 | [5] |
| MOLP-8 | MTT Assay | Growth Inhibition | Not explicitly stated, but growth was suppressed | [5] |
| Various Multiple Myeloma Cell Lines | MTT Assay | Growth Inhibition | Growth was suppressed in a panel of cell lines | [5] |
| Primary Multiple Myeloma Cells (CD138+) | CellTiter-Glo | Viability Reduction | 40-50% reduction at 3 µM | [5] |
Cellular Effects of JQKD82
| Cell Line | Treatment | Duration | Effect | Assay | Reference |
| MM.1S | 0.3 µM | 24 hours | Increased global H3K4me3 levels | Western Blot | [4][7] |
| MM.1S | 1 µM | 48 hours | G1 cell cycle arrest | Flow Cytometry (Propidium Iodide) | [4][5] |
| MOLP-8 | 1 µM | 48 hours | G1 cell cycle arrest | Flow Cytometry (Propidium Iodide) | [4][5] |
| MM.1S | 1 µM | 48-96 hours | Minimal induction of apoptosis | Flow Cytometry (Annexin V) | [5] |
| MOLP-8 | 1 µM | 48-96 hours | Minimal induction of apoptosis | Flow Cytometry (Annexin V) | [5] |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is adapted from studies on JQKD82 in multiple myeloma cell lines.[5][8]
Objective: To determine the dose-dependent effect of JQKD82 on the viability of cancer cells.
Materials:
-
This compound
-
Multiple myeloma cell lines (e.g., MM.1S, MOLP-8)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of JQKD82 (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., DMSO) to the wells.
-
Incubate the plates for 5 days.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Caption: Workflow for the MTT-based cell viability assay.
Cell Cycle Analysis
This protocol is based on the cell cycle analysis performed on multiple myeloma cells treated with JQKD82.[5][8]
Objective: To assess the effect of JQKD82 on cell cycle distribution.
Materials:
-
This compound
-
Multiple myeloma cell lines (e.g., MM.1S, MOLP-8)
-
Complete growth medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere or reach logarithmic growth phase.
-
Treat the cells with JQKD82 (e.g., 1 µM) or vehicle control for 48 hours.
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V Staining)
This protocol is derived from the apoptosis assays conducted in studies with JQKD82.[5][8]
Objective: To determine if JQKD82 induces apoptosis in cancer cells.
Materials:
-
This compound
-
Multiple myeloma cell lines (e.g., MM.1S, MOLP-8)
-
Complete growth medium
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in 6-well plates and treat with JQKD82 (e.g., 1 µM) or vehicle control for 48 to 96 hours.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Western Blotting for H3K4me3
This protocol is based on the described effects of JQKD82 on histone methylation.[6]
Objective: To detect changes in global H3K4me3 levels following JQKD82 treatment.
Materials:
-
This compound
-
Multiple myeloma cell lines (e.g., MM.1S)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with JQKD82 (e.g., 0.3 µM) or vehicle control for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
Caption: General workflow for Western Blotting analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for JQKD82 Trihydrochloride in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
JQKD82 trihydrochloride is a cell-permeable, selective inhibitor of Lysine Demethylase 5A (KDM5A), a histone demethylase that plays a crucial role in the transcriptional regulation of oncogenic pathways.[1][2] In multiple myeloma, KDM5A cooperates with the transcription factor MYC to drive the expression of target genes essential for tumor cell growth and survival.[1][3] JQKD82 acts as a prodrug, delivering the active molecule KDM5-C49, which potently blocks KDM5A function.[1][4] This inhibition leads to an increase in histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription.[1][5] Paradoxically, this results in the suppression of MYC-driven transcriptional output, leading to cell cycle arrest and reduced proliferation of multiple myeloma cells.[1][6] These application notes provide detailed protocols for the use of this compound in multiple myeloma cell line-based research.
Mechanism of Action
JQKD82 inhibits KDM5A, which normally removes methyl groups from H3K4me3.[1] The resulting hypermethylation of H3K4me3 is thought to anchor the TFIID complex via TAF3, creating a barrier to the phosphorylation of RNA Polymerase II (RNAPII) by TFIIH (CDK7) and P-TEFb (CDK9).[1] This dampens transcriptional pause release and reduces the expression of MYC target genes, ultimately leading to anti-myeloma effects.[1][2]
Data Presentation
In Vitro Activity of JQKD82 in Multiple Myeloma Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Treatment Duration | Reference |
| MM.1S | MTT Assay | 0.42 | 5 days | [1] |
| MOLP-8 | MTT Assay | Not explicitly stated, but growth suppression observed | 5 days | [1] |
| Other MM Lines | MTT Assay | Growth suppression observed | 5 days | [1] |
Cellular Effects of JQKD82 Treatment
| Cell Line | Treatment | Effect | Reference |
| MM.1S | 0.3 µM JQKD82 for 24 hours | Increase in global H3K4me3 levels | [5] |
| MM.1S | 1 µM JQKD82 for 48 hours | G1 cell-cycle arrest | [5] |
| MOLP-8 | 1 µM JQKD82 for 48 hours | G1 cell-cycle arrest | [5] |
Experimental Protocols
Cell Culture of Multiple Myeloma Cell Lines
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, MOLP-8)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Incubator (37°C, 5% CO2)
-
Sterile culture flasks and plates
Protocol:
-
Culture multiple myeloma cell lines in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain logarithmic growth.
Preparation of this compound Stock Solution
Materials:
Protocol:
-
Refer to the manufacturer's instructions for solubility information. JQKD82 dihydrochloride is soluble in DMSO and water.[7]
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in sterile DMSO or water.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][8]
Cell Viability Assay (MTT Assay)
This protocol is based on the methodology used to determine the IC50 of JQKD82 in MM.1S cells.[1][9]
Materials:
-
Multiple myeloma cells
-
96-well plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the JQKD82 dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 5 days).[1]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on the methodology used to assess cell cycle arrest in MM.1S and MOLP-8 cells.[5][9]
Materials:
-
Multiple myeloma cells
-
6-well plates
-
This compound stock solution
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density.
-
Treat cells with JQKD82 (e.g., 1 µM) or vehicle control for the desired duration (e.g., 48 hours).[5]
-
Harvest cells by centrifugation and wash once with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blotting for H3K4me3 Levels
This protocol is based on the methodology used to detect changes in global H3K4me3 levels.[5]
Materials:
-
Multiple myeloma cells
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with JQKD82 (e.g., 0.3 µM) or vehicle control for 24 hours.[5]
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the H3K4me3 signal to the total Histone H3 signal.
Troubleshooting
-
Low Potency/Ineffectiveness:
-
Ensure the this compound is properly dissolved and the stock solution is not degraded. Use fresh aliquots for each experiment.
-
Verify the cell line's sensitivity to KDM5 inhibition.
-
Optimize treatment duration and concentration.
-
-
Inconsistent Results:
-
Maintain consistent cell passage numbers and confluency.
-
Ensure accurate pipetting and serial dilutions.
-
Use appropriate controls in all experiments.
-
-
Toxicity in Control Cells:
-
Check the final concentration of the vehicle (e.g., DMSO) and ensure it is non-toxic to the cells.
-
For further information and detailed experimental conditions, refer to the primary literature.[1]
References
- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 3. [PDF] Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma. | Semantic Scholar [semanticscholar.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JQKD 82 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
JQKD82 Trihydrochloride: Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of JQKD82 trihydrochloride, a selective KDM5 inhibitor, in preclinical in vivo mouse models of multiple myeloma. Detailed protocols for drug administration, efficacy evaluation, and pharmacodynamic analysis are outlined to ensure reproducibility and accurate interpretation of experimental results.
Introduction
This compound is a cell-permeable small molecule inhibitor of lysine-specific demethylase 5A (KDM5A), a histone demethylase implicated in the transcriptional regulation of oncogenic pathways.[1] JQKD82 exerts its anti-tumor activity by increasing global levels of histone H3 lysine 4 trimethylation (H3K4me3), which paradoxically leads to the suppression of MYC-driven transcriptional programs crucial for multiple myeloma cell growth and survival.[1][2] This document provides detailed methodologies for the in vivo application of this compound in mouse models of multiple myeloma.
Quantitative Data Summary
The following tables summarize the key quantitative data for the use of this compound in in vivo mouse models, based on published studies.
Table 1: In Vivo Dosage and Administration of this compound
| Parameter | Details | Reference |
| Animal Models | CD1 mice (for pharmacokinetics), NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice (for efficacy studies) | [1] |
| Disease Models | Disseminated multiple myeloma (MOLP-8 TurboGFP-Luc cells), Subcutaneous plasmacytoma (MOLP-8 TurboGFP-Luc cells) | [1] |
| Dosages | 50 mg/kg and 75 mg/kg | [1][3][4] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][3][4] |
| Dosing Frequency | Twice daily (BID) | [1][3][4] |
| Treatment Duration | 7 days (for pharmacodynamics), 3 weeks (for efficacy) | [1][3] |
| Vehicle | 10% DMSO + 90% (20% SBE-β-CD in Saline) |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of JQKD82
| Parameter | Value | Animal Model | Dosage | Reference |
| Active Component | KDM5-C49 | CD1 mice | 50 mg/kg i.p. | [1] |
| Half-life (t½) | 6 hours | CD1 mice | 50 mg/kg i.p. | [1] |
| Maximum Concentration (Cmax) | 330 µmol/L | CD1 mice | 50 mg/kg i.p. | [1] |
| Pharmacodynamic Effect | Increased H3K4me3 levels in tumors | NSG mice with MOLP-8 xenografts | 75 mg/kg i.p. BID for 7 days | [1] |
| Pharmacodynamic Effect | Reduced MYC immunostaining in tumors | NSG mice with MOLP-8 xenografts | 75 mg/kg i.p. BID for 7 days | [1] |
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the enzymatic activity of KDM5A. This inhibition leads to an accumulation of the H3K4me3 mark on histone tails. In the context of multiple myeloma, this hypermethylation is thought to alter the chromatin landscape, leading to the suppression of MYC target gene transcription, which is critical for tumor cell proliferation.
Caption: Mechanism of JQKD82 in multiple myeloma.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
SBE-β-CD (Sulfobutylether-β-Cyclodextrin)
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Ultrasonic bath
Procedure:
-
Prepare 20% SBE-β-CD in Saline: Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v). For example, add 2g of SBE-β-CD to 10 mL of sterile saline. Mix until fully dissolved. This solution can be stored at 4°C for up to one week.
-
Prepare JQKD82 Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosing concentration and injection volume. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Prepare Dosing Solution (10% DMSO + 90% (20% SBE-β-CD in Saline)): a. For a final volume of 1 mL, add 100 µL of the JQKD82/DMSO stock solution to a sterile tube. b. Add 900 µL of the 20% SBE-β-CD in saline solution to the tube. c. Vortex thoroughly to mix. If precipitation occurs, use an ultrasonic bath at 37°C to aid dissolution.[5] d. The final solution should be clear. It is recommended to prepare this dosing solution fresh on the day of use.
In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using this compound in a multiple myeloma xenograft model.
Caption: Workflow for in vivo studies with JQKD82.
Intraperitoneal (i.p.) Injection Protocol
Materials:
-
Prepared JQKD82 dosing solution or vehicle
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol wipes
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.
-
Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect: Clean the injection site with a 70% ethanol wipe.
-
Injection: a. Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity. b. Gently aspirate to ensure the needle has not entered a blood vessel or organ. c. Slowly inject the JQKD82 solution. The typical injection volume for a mouse is 100-200 µL. d. Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for any signs of distress after the injection.
Bioluminescence Imaging (BLI) for Tumor Burden Assessment
Materials:
-
D-Luciferin, potassium or sodium salt
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Prepare D-Luciferin: Dissolve D-luciferin in sterile DPBS to a final concentration of 15 mg/mL. Filter-sterilize the solution.
-
Administer D-Luciferin: Inject the D-luciferin solution intraperitoneally at a dose of 150 mg/kg body weight. For a 20g mouse, this corresponds to a 200 µL injection of the 15 mg/mL solution.[4][6]
-
Anesthetize: Anesthetize the mice using isoflurane.
-
Imaging: a. Place the anesthetized mouse in the imaging chamber. b. Acquire bioluminescent images. The peak signal for luciferase activity is typically observed 10-20 minutes after i.p. injection of D-luciferin.[4][7] It is recommended to perform a kinetic study to determine the optimal imaging time for the specific cell line and model. c. Analyze the images using appropriate software to quantify the bioluminescent signal, which correlates with tumor burden.
Immunohistochemistry (IHC) for Pharmacodynamic Markers
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Primary antibodies:
-
Anti-H3K4me3 (e.g., Clone G.532.8 or C42D8)
-
Anti-MYC (e.g., Clone 9E10 or OTI1A6)
-
-
Secondary antibodies and detection reagents (e.g., HRP-conjugated secondary antibody and DAB substrate)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (anti-H3K4me3 or anti-MYC) at the optimized dilution and incubation time.
-
Secondary Antibody and Detection: Apply the secondary antibody followed by the detection reagent according to the manufacturer's instructions.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate the sections, and mount with a coverslip.
-
Imaging and Analysis: Acquire images using a light microscope and perform semi-quantitative or quantitative analysis of the staining intensity.
Conclusion
This compound is a potent and selective KDM5A inhibitor with demonstrated in vivo efficacy in mouse models of multiple myeloma. The protocols outlined in these application notes provide a framework for conducting preclinical studies to further evaluate the therapeutic potential of this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the advancement of novel epigenetic therapies for cancer.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound (JADA82 trihydrochloride; PCK82 trihydrochloride) | Histone Demethylase | 2863676-87-1 | Invivochem [invivochem.com]
- 3. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. slu.edu [slu.edu]
- 5. researchgate.net [researchgate.net]
- 6. ohsu.edu [ohsu.edu]
- 7. sites.duke.edu [sites.duke.edu]
preparing JQKD82 trihydrochloride stock and working solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock and working solutions of JQKD82 trihydrochloride, a cell-permeable and selective inhibitor of lysine demethylase 5 (KDM5).[1][2][3] This document also outlines the compound's mechanism of action and provides essential information for its use in experimental settings.
This compound is a prodrug that is metabolized to the active inhibitor KDM5-C49.[2][4] It is a valuable tool for studying the role of KDM5 in various biological processes, particularly in the context of cancer research, such as multiple myeloma.[1][3] JQKD82 has been shown to increase global levels of histone H3 lysine 4 trimethylation (H3K4me3), a marker of active gene transcription, and paradoxically suppress MYC-driven transcription.[2][4] This leads to cell cycle arrest and apoptosis in cancer cells.[5][6]
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below. Note that the molecular weight may vary slightly between batches due to hydration.
| Property | Value | Reference |
| Synonyms | JADA82 trihydrochloride, PCK82 trihydrochloride | [1][5] |
| Molecular Formula | C₂₇H₄₀N₄O₅ · 3HCl | [5] |
| Molecular Weight | 610.0 g/mol | [5][7] |
| Appearance | White to light yellow solid | [7][8] |
| Purity | ≥98% (HPLC) |
Experimental Protocols
Preparation of In Vitro Stock Solutions
For most in vitro cell-based assays, this compound can be dissolved in dimethyl sulfoxide (DMSO). It is also reported to be soluble in water and ethanol.[2]
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for higher concentrations)[6][7]
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture absorption.
-
Based on the desired stock concentration, calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 610.0 g/mol ), you would add 163.9 µL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. For higher concentrations, sonication may be necessary to achieve full dissolution.[6][7]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Solubility and Stock Concentration Data (In Vitro)
| Solvent | Maximum Concentration | Reference |
| DMSO | 50 mg/mL (~81.97 mM) | [6][7][8] |
| PBS (pH 7.2) | ≥10 mg/mL | [5] |
Stock Solution Preparation Table (for DMSO)
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of JQKD82 | Volume of DMSO to add to 5 mg of JQKD82 | Volume of DMSO to add to 10 mg of JQKD82 |
| 1 mM | 1.639 mL | 8.197 mL | 16.393 mL |
| 5 mM | 0.328 mL | 1.639 mL | 3.279 mL |
| 10 mM | 0.164 mL | 0.820 mL | 1.639 mL |
| 50 mM | 0.033 mL | 0.164 mL | 0.328 mL |
Calculations are based on a molecular weight of 610.0 g/mol .
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the DMSO stock solution in cell culture medium to the desired final concentration.
Protocol:
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to make 10 mL of a 1 µM working solution from a 10 mM stock, you would add 10 µL of the stock solution to 10 mL of medium.
-
Add the calculated volume of the stock solution to the pre-warmed cell culture medium.
-
Mix gently by pipetting or inverting the tube.
-
Ensure the final concentration of DMSO in the cell culture medium is not toxic to the cells (typically ≤ 0.1%).
-
Use the working solution immediately.
Preparation of In Vivo Formulations
For animal studies, this compound can be formulated for intraperitoneal (i.p.) injection. It is recommended to prepare these formulations fresh on the day of use.[1][7]
Formulation 1: DMSO, PEG300, Tween-80, and Saline
This formulation is suitable for achieving a clear solution.[1][6][8]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of a 1 mg/mL working solution, add 100 µL of a 10 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.[1][7][8]
-
The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1][7]
Formulation 2: DMSO and Corn Oil
This is an alternative formulation for in vivo studies.[6][7]
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Add 10% of the DMSO stock solution to 90% corn oil. For example, to prepare 1 mL of a 1 mg/mL solution, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of corn oil.[6][7]
-
Mix thoroughly.
Storage and Stability
-
Solid: Store at -20°C for up to 3 years or at 4°C for up to 2 years, sealed and protected from moisture.[8]
-
In Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6][7][8] Avoid repeated freeze-thaw cycles.[1][7]
Mechanism of Action and Signaling Pathway
JQKD82 is a selective inhibitor of the KDM5 family of histone demethylases, with a preference for KDM5A.[4] KDM5 enzymes are responsible for removing methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated forms. By inhibiting KDM5, JQKD82 leads to an increase in global H3K4me3 levels.[1][3] This alteration in the epigenetic landscape affects gene expression, notably leading to the downregulation of MYC target genes, which are critical for the proliferation of certain cancer cells like those in multiple myeloma.[4]
Caption: Mechanism of action of JQKD82.
Experimental Workflow
The following diagram illustrates a general workflow for utilizing JQKD82 in cell-based experiments.
Caption: General workflow for in vitro experiments with JQKD82.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound (JADA82 trihydrochloride; PCK82 trihydrochloride) | Histone Demethylase | 2863676-87-1 | Invivochem [invivochem.com]
JQKD82 Trihydrochloride for the Study of KDM5A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JQKD82 trihydrochloride is a potent and cell-permeable small molecule inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes, with a notable selectivity for KDM5A.[1][2] KDM5A, also known as JARID1A or RBP2, is a histone demethylase that specifically removes methyl groups from lysine 4 of histone H3 (H3K4), a mark associated with active gene transcription.[3] By inhibiting KDM5A, JQKD82 leads to an increase in global H3K4 trimethylation (H3K4me3) levels.[3][4] This activity makes JQKD82 a valuable tool for investigating the biological roles of KDM5A in various cellular processes and its implications in diseases such as multiple myeloma.[3][4]
These application notes provide detailed protocols for utilizing this compound to study its effects on KDM5A, particularly in the context of immunoprecipitation to investigate changes in protein-protein interactions or enzymatic activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Growth Suppression) | MM.1S | 0.42 µM | [2][3][4][5] |
| H3K4me3 Increase | MM.1S | Observed at 0.3 µM (24 hours) | [4][6] |
| Cell Cycle Arrest | MM.1S and MOLP-8 | G1 arrest at 1 µM (48 hours) | [4][6] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosage | Effect | Reference |
| Multiple Myeloma Xenograft | 50-75 mg/kg (i.p., twice daily for 3 weeks) | Reduced tumor burden, increased H3K4me3, decreased MYC staining | [4][6] |
Signaling Pathway of KDM5A
KDM5A is a critical regulator of gene expression and is involved in multiple signaling pathways. One well-established role is its interaction with the MYC oncogene, where it is required for MYC-driven transcription in multiple myeloma.[3] Inhibition of KDM5A by JQKD82 leads to a paradoxical suppression of MYC-driven transcriptional output, despite the global increase in the activating H3K4me3 mark.[3][5] KDM5A also interacts with other key regulatory proteins, including the retinoblastoma protein (RB) and the NuRD complex, to control cell cycle progression and differentiation.[7][8]
Figure 1: Simplified signaling pathway of KDM5A in MYC-driven transcription and the inhibitory effect of JQKD82.
Experimental Protocols
Protocol 1: Treatment of Cells with this compound Prior to Immunoprecipitation
This protocol describes the treatment of cultured cells with this compound to inhibit KDM5A activity before cell lysis and subsequent immunoprecipitation.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., MM.1S)
-
Standard cell culture equipment
Procedure:
-
Prepare JQKD82 Stock Solution: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store at -80°C for long-term storage or -20°C for short-term storage.[4]
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the treatment period.
-
JQKD82 Treatment: The day after seeding, dilute the JQKD82 stock solution in fresh cell culture medium to the desired final concentration (e.g., 0.1 µM to 10 µM).[4] A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 24 to 48 hours).[4] The optimal time may vary depending on the specific experimental goals.
-
Cell Harvest: After incubation, harvest the cells for lysis and immunoprecipitation as described in Protocol 2.
Figure 2: Workflow for treating cells with this compound.
Protocol 2: Immunoprecipitation of KDM5A from JQKD82-Treated Cells
This protocol provides a general guideline for the immunoprecipitation of KDM5A from cells previously treated with JQKD82. This can be used to study how JQKD82 affects KDM5A's interaction with other proteins.
Materials:
-
JQKD82-treated and control cell pellets
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-KDM5A antibody
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization buffer (if using acidic elution)
-
Microcentrifuge
-
Rotation device
Procedure:
-
Cell Lysis:
-
Wash the cell pellet once with ice-cold PBS and centrifuge.
-
Resuspend the pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-KDM5A antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
For Western Blot Analysis: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
For Functional Assays: Elute with a non-denaturing elution buffer. The eluate may need to be neutralized immediately.
-
-
Analysis:
-
The eluted proteins can be analyzed by Western blotting to confirm the presence of KDM5A and to probe for co-immunoprecipitated proteins.
-
Figure 3: General workflow for the immunoprecipitation of KDM5A.
References
- 1. Domain architecture and protein–protein interactions regulate KDM5A recruitment to the chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JQKD 82 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 3. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Physical and Functional Interactions between the Histone H3K4 Demethylase KDM5A and the Nucleosome Remodeling and Deacetylase (NuRD) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Functions and Interactions of Mammalian KDM5 Demethylases [frontiersin.org]
Application Notes: Studying H3K4me3 Dynamics with the KDM5 Inhibitor JQKD82
Introduction
Histone H3 lysine 4 trimethylation (H3K4me3) is a critical epigenetic modification predominantly found at the transcription start sites (TSSs) of active genes, where it plays a pivotal role in facilitating gene expression.[1][2] The dynamic regulation of H3K4me3 is essential for normal development and cellular function, while its dysregulation is implicated in various diseases, including cancer.[2][3] The levels of H3K4me3 are balanced by histone methyltransferases ("writers") and histone demethylases ("erasers").
The Lysine Demethylase 5 (KDM5) family of enzymes, particularly KDM5A, act as "erasers" that remove methyl groups from H3K4, thereby regulating transcriptional processes.[4] JQKD82 is a potent, cell-permeable, and selective inhibitor of the KDM5 family.[5][6] It functions as a prodrug, delivering the active metabolite KDM5-C49 to block KDM5 enzymatic activity.[4][6] Treatment of cells with JQKD82 leads to a specific and global increase in H3K4me3 levels, making it an invaluable chemical probe for studying the functional consequences of H3K4me3 hypermethylation.[4][5][7] This application note provides a comprehensive guide for using JQKD82 in conjunction with Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to investigate H3K4me3 dynamics genome-wide.
Mechanism of Action of JQKD82
In contexts such as multiple myeloma, KDM5A cooperates with the oncogenic transcription factor MYC to regulate its target genes.[4][8] KDM5A interacts with the positive transcription elongation factor b (P-TEFb) complex, facilitating transcriptional elongation. By inhibiting KDM5A, JQKD82 induces hypermethylation of H3K4me3.[4] Paradoxically, this excess H3K4me3 does not lead to increased transcription of these target genes. Instead, it is proposed that the elevated H3K4me3 anchors the general transcription factor TFIID more strongly to the promoter, which may impede RNA Polymerase II (RNAPII) pause release and ultimately dampen transcriptional output.[4]
Data Presentation
Quantitative data regarding the activity of JQKD82 and its related compounds are summarized below. These values are essential for designing experiments to probe H3K4me3 dynamics.
Table 1: In Vitro Potency of JQKD82 and Related KDM5 Inhibitors
| Compound | Cell Line | Assay | IC50 | Citation |
|---|---|---|---|---|
| JQKD82 | MM.1S | Growth Suppression | 0.42 µM | [4][5] |
| KDM5-C70 | MM.1S | Growth Suppression | 3.1 µM | [4] |
| KDM5-C49 | MM.1S | Growth Suppression | > 10 µM |[4] |
Table 2: Recommended Concentrations for Cellular Assays
| Compound | Cell Line | Concentration | Effect | Duration | Citation |
|---|---|---|---|---|---|
| JQKD82 | MM.1S | 0.3 µM | Increase in global H3K4me3 | 24 hours | [5] |
| JQKD82 | MM.1S, MOLP-8 | 1 µM | G1 cell-cycle arrest | 48 hours | [5] |
| JQKD82 | MM.1S, MOLP-8 | 0.3 - 1 µM | Specific increase in H3K4me3 | 24 hours |[9] |
Experimental Protocols
This section provides detailed protocols for treating cells with JQKD82 and performing ChIP-seq to analyze changes in H3K4me3.
Protocol 1: JQKD82 Treatment of Suspension Cells (e.g., MM.1S)
-
Cell Culture: Culture MM.1S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.
-
Stock Solution: Prepare a 10 mM stock solution of JQKD82 in DMSO. Store at -80°C.
-
Cell Plating: Seed cells at a density of 1 x 10⁶ cells/mL in a new flask. For a typical ChIP-seq experiment, a starting number of 20-50 million cells per condition is recommended.
-
Treatment:
-
Add JQKD82 stock solution to the cell culture to a final concentration of 0.3-1.0 µM.
-
For the vehicle control, add an equivalent volume of DMSO.
-
Gently swirl the flask to ensure even distribution.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Harvesting: After incubation, proceed directly to the ChIP protocol.
Protocol 2: Chromatin Immunoprecipitation with Spike-in Normalization
Critical Note: Because JQKD82 is expected to induce global changes in H3K4me3, standard ChIP-seq normalization methods (e.g., based on total read count) are inadequate. A spike-in control, such as chromatin from a different species (e.g., Drosophila S2 cells), is essential for accurate quantification and normalization.[4][10]
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle agitation.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Harvest cells by centrifugation (1,000 x g, 5 min, 4°C). Wash the pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Incubate on ice to allow for cell swelling.
-
Dounce homogenize to release nuclei and then centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a nuclear lysis/sonication buffer.
-
-
Chromatin Shearing:
-
Sonicate the nuclear lysate to shear chromatin to an average size of 200-600 bp. Optimization of sonication conditions is critical.
-
After sonication, centrifuge at high speed to pellet debris. The supernatant contains the soluble chromatin.
-
-
Spike-in and Immunoprecipitation:
-
Quantify the amount of chromatin (e.g., using a Qubit fluorometer).
-
Add a fixed amount of spike-in chromatin (e.g., Drosophila S2 cell chromatin) to each experimental sample (e.g., 1-5% of the total experimental chromatin by mass).[10]
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add a high-quality anti-H3K4me3 antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer (e.g., SDS-based).
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluate and incubate at 65°C for at least 6 hours to reverse the formaldehyde cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction. Elute in a low-salt buffer.
-
Protocol 3: ChIP-seq Library Preparation and Data Analysis
-
Library Preparation:
-
Use the purified ChIP DNA (and a corresponding input DNA control) to prepare a sequencing library using a commercial kit compatible with your sequencing platform (e.g., Illumina).
-
This process typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification to generate sufficient material for sequencing. The number of cycles should be minimized to avoid amplification bias.
-
-
Quality Control:
-
Assess the quality and quantity of the final library using a Bioanalyzer and Qubit fluorometer.
-
-
Sequencing:
-
Perform single-end or paired-end sequencing on a high-throughput platform. A sequencing depth of 20-40 million reads per sample is generally sufficient for histone marks.[11]
-
-
Data Analysis:
-
Alignment: Align reads from both the experimental genome (e.g., human) and the spike-in genome (e.g., Drosophila).
-
Normalization: Calculate a normalization factor for each sample based on the number of reads that align to the spike-in genome.
-
Peak Calling: Use a peak-calling algorithm like MACS2 to identify regions of H3K4me3 enrichment.[12][13]
-
Differential Analysis: Use the spike-in normalization factors to quantitatively compare H3K4me3 levels between JQKD82-treated and DMSO-treated samples to identify regions with significant changes in methylation.
-
References
- 1. Genome-Wide Studies Reveal that H3K4me3 Modification in Bivalent Genes Is Dynamically Regulated during the Pluripotent Cell Cycle and Stabilized upon Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic Regulation by Lysine Demethylase 5 (KDM5) Enzymes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Demethylase Modulation: Epigenetic Strategy to Combat Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. JQKD 82 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 8. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive characterization of the epigenetic landscape in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of H3K4me3-ChIP-Seq and RNA-Seq data to understand the putative role of miRNAs and their target genes in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JQKD82 Trihydrochloride in Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
JQKD82 trihydrochloride is a cell-permeable and selective inhibitor of lysine demethylase 5 (KDM5), with particular activity against the KDM5A isoform. As a prodrug, JQKD82 is converted to its active metabolite, KDM5-C49, within the cell. Its mechanism of action involves the inhibition of KDM5, leading to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3), a marker typically associated with active gene transcription. Paradoxically, this hypermethylation results in the downregulation of MYC target genes and subsequent suppression of MYC-driven transcriptional output. This unique mechanism makes JQKD82 a valuable tool for studying the role of KDM5 in cancer biology and a potential therapeutic agent, particularly in malignancies like multiple myeloma where MYC is a key driver. In cell-based assays, JQKD82 treatment has been shown to inhibit the growth of multiple myeloma cells in a dose- and time-dependent manner, induce G1 cell-cycle arrest, and promote apoptosis.
Mechanism of Action Signaling Pathway
The proposed mechanism of action for JQKD82 involves the disruption of KDM5A's role in regulating MYC target gene transcription. KDM5A interacts with the positive transcription elongation factor b (P-TEFb) complex, which is crucial for the phosphorylation of RNA Polymerase II (RNAPII) and subsequent transcriptional elongation. By inhibiting KDM5A, JQKD82 induces hypermethylation of H3K4me3. This altered histone landscape is thought to anchor the TATA-binding protein-associated factor 3 (TAF3) subunit of the TFIID transcription factor complex, creating a barrier to productive RNAPII phosphorylation and thereby dampening the transcription of MYC target genes.
Caption: Proposed signaling pathway of JQKD82 action.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of JQKD82 in various multiple myeloma cell lines.
Table 1: IC50 Values of JQKD82 and Related Compounds in MM.1S Cells
| Compound | IC50 (µmol/L) | Cell Line | Assay Duration |
| JQKD82 | 0.42 | MM.1S | 5 days |
| KDM5-C70 | 3.1 | MM.1S | 5 days |
| KDM5-C49 | > 10 | MM.1S | 5 days |
Data sourced from a study on the role of KDM5A in MYC-driven transcription in multiple myeloma.
Table 2: Effect of JQKD82 on the Viability of Multiple Myeloma Cell Lines and Primary Cells
| Cell Line/Sample | JQKD82 Concentration (µmol/L) | Treatment Duration | % Reduction in Viability |
| Primary Myeloma Cells (n=5) | 3 | 5 days | 40 - 50 |
| MM.1S | 1 | 48 hours | Induces G1 cell-cycle arrest |
| MOLP-8 | 1 | 48 hours | Induces G1 cell-cycle arrest |
Data from studies on the effects of JQKD82 on multiple myeloma cells.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagent: this compound
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Based on the product's molecular weight, calculate the required mass to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Dissolve the calculated mass of this compound in the appropriate volume of DMSO.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
2. Cell Viability Assay using MTT
This protocol is adapted from a study investigating the effect of JQKD82 on multiple myeloma cell growth.
-
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Experimental Workflow:
Caption: Workflow for a typical MTT cell viability assay.
-
Protocol:
-
Seed cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of JQKD82 (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO-treated) group.
-
Incubate the plate for the desired time period (e.g., 5 days).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
-
3. Cell Viability Assay using CellTiter-Glo®
This protocol is suitable for assessing the viability of primary cells, as described in a study with CD138-positive primary multiple myeloma cells.
-
Materials:
-
Primary multiple myeloma cells or cell lines
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat the cells with the desired concentration of JQKD82 (e.g., 3 µmol/L) and a vehicle control.
-
Incubate for the specified duration (e.g., 5 days).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the cell viability relative to the untreated control.
-
Disclaimer: These protocols are for reference only. Researchers should optimize the conditions for their specific cell lines and experimental setup.
Application Notes and Protocols for Western Blot Analysis Following JQKD82 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to investigate the molecular effects of JQKD82, a cell-permeable and selective inhibitor of the KDM5 family of histone demethylases. JQKD82 treatment has been shown to increase global levels of histone H3 lysine 4 trimethylation (H3K4me3) and paradoxically inhibit MYC-driven transcriptional output.[1] This protocol outlines the steps for cell culture and treatment, protein extraction, quantification, gel electrophoresis, protein transfer, and immunodetection of key protein targets to verify the efficacy and mechanism of action of JQKD82.
Data Presentation
The following table summarizes the expected quantitative changes in protein expression and modification following JQKD82 treatment, which can be assessed by Western blot analysis. Densitometry readings from Western blots should be normalized to an appropriate loading control.
| Target Protein | Expected Change After JQKD82 Treatment | Recommended Loading Control |
| H3K4me3 | Increase | Total Histone H3 |
| MYC | Decrease | β-Actin or GAPDH |
| Phospho-RNA Polymerase II (Ser2/Ser5) | Altered Phosphorylation Status | Total RNA Polymerase II |
Experimental Protocols
This section provides a detailed methodology for Western blot analysis after JQKD82 treatment.
I. Cell Culture and JQKD82 Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., multiple myeloma cell lines like MM.1S) in appropriate cell culture flasks or plates. Allow the cells to adhere and reach approximately 70-80% confluency.
-
JQKD82 Preparation: Prepare a stock solution of JQKD82 in a suitable solvent, such as DMSO.[2] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Treat the cells with varying concentrations of JQKD82 (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO) for a predetermined duration (e.g., 24-48 hours).[3] The optimal concentration and time course should be determined empirically for each cell line.
II. Protein Extraction
-
Cell Lysis:
-
For adherent cells, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to the plate.[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, centrifuge the cell suspension to pellet the cells, wash with ice-cold PBS, and resuspend the pellet in RIPA buffer.
-
-
Homogenization: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
III. Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions. This is crucial for ensuring equal loading of protein in each lane of the gel.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel according to the manufacturer's recommendations until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
V. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking.
-
For H3K4me3 analysis: Use a primary antibody specific for H3K4me3.
-
For MYC analysis: Use a primary antibody specific for MYC.[1]
-
For Loading Controls: Use primary antibodies for Total Histone H3 and β-Actin or GAPDH.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the signal of the target protein to the corresponding loading control.
Mandatory Visualizations
Signaling Pathway of JQKD82 Action
Caption: JQKD82 inhibits KDM5A, leading to increased H3K4me3 and altered MYC-driven transcription.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis after JQKD82 treatment.
References
JQKD82 Trihydrochloride: Administration Protocols for Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of JQKD82 trihydrochloride in preclinical xenograft models, based on established research. This compound is a cell-permeable, selective inhibitor of Lysine Demethylase 5 (KDM5), which has shown significant anti-tumor activity in multiple myeloma models.[1][2][3][4][5] It acts as a prodrug, delivering the active molecule KDM5-C49 to potently block KDM5 function.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy
| Cell Line | Assay Type | IC50 | Duration |
| MM.1S | MTT Assay | 0.42 µmol/L | 5 days |
Data sourced from Ohguchi et al., 2021.[2]
Table 2: In Vivo Pharmacokinetics (Active Component KDM5-C49)
| Animal Model | Dose (JQKD82) | Administration Route | Cmax | Half-life |
| CD1 Mice | 50 mg/kg | Intraperitoneal (i.p.) | 330 µmol/L | 6 hours |
Data sourced from Ohguchi et al., 2021.[2]
Table 3: Recommended Dosing for Xenograft Studies
| Animal Model | Tumor Model | Dose | Administration Route | Frequency | Duration | Vehicle |
| NSG Mice | MOLP-8 Subcutaneous Xenograft | 50 mg/kg | Intraperitoneal (i.p.) | Twice a day | 3 weeks | DMSO in 10% Hydroxypropyl Beta Cyclodextrin |
| NSG Mice | MOLP-8 Intravenous Model | 50-75 mg/kg | Intraperitoneal (i.p.) | Twice a day | 14 days | Not specified |
Data compiled from multiple sources.[2][4][6][7]
Signaling Pathway and Mechanism of Action
JQKD82 inhibits KDM5A, a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4).[2] Inhibition of KDM5A leads to an increase in H3K4 trimethylation (H3K4me3), a mark associated with active gene transcription.[2][5] Paradoxically, in the context of multiple myeloma, this leads to the suppression of MYC-driven transcriptional output.[2][3] The proposed mechanism involves the hypermethylation of H3K4me3 anchoring TFIID via TAF3, which may create a barrier to productive RNAPII phosphorylation, thereby dampening transcriptional pause release and reducing the transcription of MYC target genes.[2]
Caption: Mechanism of action for JQKD82.
Experimental Protocols
1. Preparation of this compound for In Vivo Administration
This protocol is based on the vehicle used in the pivotal xenograft studies.[2] Other potential formulations with solvents like PEG300, Tween-80, and corn oil have also been suggested by suppliers and may be suitable depending on experimental requirements.[6]
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
10% (w/v) Hydroxypropyl Beta Cyclodextrin (HPβCD) in sterile saline
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
-
-
Procedure:
-
Calculate the required amount of this compound based on the number of animals, dosing volume, and desired concentration.
-
Prepare the vehicle by dissolving HPβCD in sterile saline to a final concentration of 10%.
-
In a sterile microcentrifuge tube, dissolve the this compound in a volume of DMSO that is 10% of the final desired volume.
-
Add the 10% HPβCD solution to the DMSO-drug mixture to reach the final volume.
-
Vortex thoroughly until the solution is clear and homogenous.
-
The final formulation should be prepared fresh daily.
-
2. Administration of this compound to Xenograft Mouse Models
This protocol describes the intraperitoneal administration for subcutaneous xenograft models.
-
Animal Model:
-
Immunocompromised mice (e.g., NSG mice) are suitable for xenograft studies.
-
-
Procedure:
-
Tumor cells (e.g., 1 x 10^6 MOLP-8 cells) are injected subcutaneously into the flank of the mice.[2]
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound (50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Repeat the administration twice daily for the duration of the study (e.g., 3 weeks).
-
Monitor tumor growth by caliper measurements and animal well-being regularly.
-
Caption: Experimental workflow for JQKD82 xenograft studies.
Concluding Remarks
This compound is a promising KDM5 inhibitor with demonstrated in vivo activity. The intraperitoneal route of administration at doses of 50-75 mg/kg twice daily has been shown to be effective in reducing tumor burden in multiple myeloma xenograft models.[2][4][7] Careful preparation of the formulation is crucial for ensuring drug solubility and bioavailability. Researchers should adhere to established protocols and adjust as necessary based on their specific experimental design and animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JQKD 82 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (JADA82 trihydrochloride; PCK82 trihydrochloride) | Histone Demethylase | 2863676-87-1 | Invivochem [invivochem.com]
Application of JQKD82 in CRISPR-Cas9 Screening with KDM5A
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The histone demethylase KDM5A is a critical regulator of chromatin structure and gene expression, frequently implicated in cancer progression and the development of therapeutic resistance.[1][2] JQKD82 is a potent and selective, cell-permeable small molecule inhibitor of the KDM5 family of enzymes, with a pronounced inhibitory effect on KDM5A.[3][4][5] Mechanistically, JQKD82 functions as a prodrug, delivering the active compound KDM5-C49 into cells, leading to an increase in global H3K4me3 levels.[4] Paradoxically, this increase in a typically activating histone mark results in the downregulation of MYC target gene transcription, highlighting a complex regulatory role for KDM5A in specific cellular contexts.[3][4][6][7]
The advent of CRISPR-Cas9 technology has revolutionized functional genomics, enabling genome-wide screens to identify genes that modulate cellular responses to therapeutic agents. The combination of CRISPR-Cas9 screening with a targeted inhibitor like JQKD82 provides a powerful platform to elucidate synthetic lethal interactions and mechanisms of drug resistance related to KDM5A activity. By performing a genome-wide knockout screen in the presence of JQKD82, researchers can identify genes whose loss sensitizes cancer cells to KDM5A inhibition, thereby revealing novel therapeutic targets and combination strategies.
This document provides detailed protocols for utilizing JQKD82 in CRISPR-Cas9 screening assays to investigate the functional consequences of KDM5A inhibition. It includes methodologies for determining the optimal JQKD82 concentration, performing the CRISPR-Cas9 screen, and analyzing the resulting data. Additionally, it presents a visualization of the KDM5A-MYC signaling pathway and a detailed experimental workflow.
Quantitative Data Summary
The following tables summarize key quantitative data for JQKD82 and provide a representative example of expected data from a CRISPR-Cas9 screen.
Table 1: In Vitro Activity of JQKD82
| Cell Line | Assay Type | IC50 (µM) | Reference |
| MM.1S | Growth Suppression | 0.42 | [5] |
| MOLP-8 | Growth Suppression | Not explicitly stated, but effective | [5] |
| Multiple Myeloma Cell Lines | Growth Suppression | Varies | [4] |
Table 2: Representative Data from a Hypothetical CRISPR-Cas9 Screen with JQKD82
This table illustrates the expected outcome of a genome-wide CRISPR-Cas9 knockout screen in a cancer cell line treated with a sub-lethal dose of JQKD82. The "Log2 Fold Change" represents the change in the abundance of sgRNAs targeting a specific gene in the JQKD82-treated population compared to a DMSO-treated control. A negative log2 fold change indicates that the loss of the gene sensitizes cells to JQKD82 (synthetic lethality), while a positive value suggests resistance.
| Gene | Gene Function | Log2 Fold Change (JQKD82 vs. DMSO) | p-value | Interpretation |
| Positive Controls | ||||
| RPL11 | Ribosomal Protein | -3.5 | < 0.001 | Essential gene, expected to be depleted |
| Non-targeting Control | No target | 0.0 | > 0.05 | No effect, as expected |
| Hypothetical Hits | ||||
| GENE_A | DNA Repair Pathway | -2.8 | < 0.001 | Strong sensitizer; potential synthetic lethal partner with KDM5A inhibition |
| GENE_B | MYC Signaling Pathway | -2.1 | < 0.001 | Sensitizer; highlights dependence on MYC pathway |
| GENE_C | Drug Efflux Pump | 1.9 | < 0.01 | Resistor; its loss enhances JQKD82 efficacy |
| GENE_D | Parallel Epigenetic Pathway | -1.5 | < 0.01 | Sensitizer; suggests pathway redundancy |
Signaling Pathway and Experimental Workflow
KDM5A-MYC Signaling Pathway
The diagram below illustrates the proposed mechanism of action for JQKD82 in the context of KDM5A and MYC-driven transcription. KDM5A typically demethylates H3K4me3 at the promoters of MYC target genes, a process that, in concert with other factors, facilitates transcriptional elongation. JQKD82 inhibits KDM5A, leading to an accumulation of H3K4me3. This hypermethylation is thought to stall RNA Polymerase II (RNAPII), thereby repressing the transcription of MYC target genes and inhibiting cell proliferation.
Caption: Mechanism of JQKD82 in the KDM5A-MYC signaling pathway.
Experimental Workflow for CRISPR-Cas9 Screening with JQKD82
The following diagram outlines the key steps for conducting a genome-wide CRISPR-Cas9 knockout screen in combination with JQKD82 to identify genes that confer sensitivity or resistance to KDM5A inhibition.
Caption: Workflow for a CRISPR-Cas9 screen with JQKD82.
Experimental Protocols
Determination of Optimal JQKD82 Concentration
Objective: To determine the sub-lethal concentration of JQKD82 that provides sufficient selective pressure for a CRISPR-Cas9 screen without causing excessive cell death. An IC20 (the concentration that inhibits cell growth by 20%) is often a good starting point.
Materials:
-
Cancer cell line of interest
-
JQKD82 (MedChemExpress or other supplier)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well).
-
Prepare a serial dilution of JQKD82 in complete medium. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a DMSO-only control.
-
After 24 hours, replace the medium with the medium containing the various concentrations of JQKD82 or DMSO.
-
Incubate the plate for a period that is relevant to the planned CRISPR screen duration (e.g., 5-7 days).
-
At the end of the incubation period, measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
Normalize the viability data to the DMSO control and plot the dose-response curve.
-
Calculate the IC20 value from the curve. This concentration will be used for the CRISPR screen.
Pooled CRISPR-Cas9 Knockout Screen with JQKD82
Objective: To identify genes whose knockout sensitizes or confers resistance to JQKD82 treatment.
Materials:
-
Cas9-expressing stable cancer cell line
-
Pooled lentiviral sgRNA library (e.g., GeCKO, Brunello)
-
Lentivirus packaging plasmids
-
HEK293T cells (for lentivirus production)
-
Transfection reagent
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
JQKD82
-
DMSO
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Protocol:
A. Lentivirus Production and Titer Determination:
-
Produce the lentiviral sgRNA library by transfecting HEK293T cells with the library plasmids and packaging plasmids.
-
Harvest the viral supernatant 48-72 hours post-transfection.
-
Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.3-0.5 for the screen. This low MOI is crucial to ensure that most cells receive only one sgRNA.
B. Transduction and Selection:
-
Transduce a sufficient number of Cas9-expressing cells with the sgRNA library at an MOI of 0.3-0.5 to achieve at least 500x coverage of the library.
-
24 hours post-transduction, begin selection with puromycin to eliminate non-transduced cells. The concentration of puromycin should be predetermined from a kill curve.
-
Expand the selected cell population.
C. JQKD82 Treatment:
-
Collect a baseline cell sample (Day 0) for gDNA extraction.
-
Split the remaining cells into two arms: a control arm treated with DMSO and an experimental arm treated with the predetermined IC20 of JQKD82.
-
Culture the cells for 14-21 days, passaging as necessary and maintaining a cell number that preserves the library representation. Replenish the medium with fresh JQKD82 or DMSO at each passage.
D. Sample Collection and gDNA Extraction:
-
At the end of the screen, harvest cells from both the DMSO and JQKD82 arms.
-
Extract genomic DNA from the Day 0 sample and the final timepoint samples.
E. sgRNA Sequencing and Data Analysis:
-
Amplify the sgRNA cassettes from the genomic DNA using PCR.
-
Perform next-generation sequencing on the amplified sgRNA libraries.
-
Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly depleted or enriched in the JQKD82-treated population compared to the DMSO-treated population.
-
Perform gene-level analysis to identify candidate genes for further validation.
Hit Validation
Objective: To confirm that the top candidate genes from the screen indeed modulate the cellular response to JQKD82.
Protocol:
-
Individually validate the top sensitizing and resistance hits by generating single-gene knockouts using 2-3 independent sgRNAs per gene.
-
Perform cell viability assays on the individual knockout cell lines in the presence of a range of JQKD82 concentrations.
-
Confirm that the knockout of a sensitizer gene leads to increased sensitivity to JQKD82 (a leftward shift in the dose-response curve), while the knockout of a resistance gene results in decreased sensitivity (a rightward shift).
References
- 1. The emerging role of KDM5A in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM5A and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [PDF] Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma. | Semantic Scholar [semanticscholar.org]
- 7. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Evaluation of JQKD82 Trihydrochloride in Combination with Standard-of-Care Agents for Multiple Myeloma
For Research Use Only.
Introduction
JQKD82 trihydrochloride is a cell-permeable, selective inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes. [1][2][3]As a prodrug, JQKD82 delivers the active metabolite, KDM5-C49, which leads to an increase in global H3K4me3 levels. [4][5]Paradoxically, this epigenetic modification results in the inhibition of MYC-driven transcriptional programs that are critical for the proliferation and survival of multiple myeloma cells. [4][6]Preclinical studies have demonstrated the single-agent activity of JQKD82 in suppressing the growth of multiple myeloma cell lines in vitro and in vivo. [4][7] The current treatment paradigm for multiple myeloma relies on combination therapies to maximize efficacy and overcome drug resistance. The most common backbones for these regimens include proteasome inhibitors (e.g., bortezomib) and immunomodulatory drugs (IMiDs; e.g., lenalidomide). Given the unique mechanism of action of JQKD82, there is a strong rationale for evaluating its synergistic or additive anti-myeloma effects when combined with these standard-of-care agents. These application notes provide a framework and detailed protocols for the preclinical assessment of this compound in combination with other myeloma drugs.
Preclinical Data Summary (Single Agent)
The following table summarizes the reported in vitro and in vivo activity of this compound as a single agent in multiple myeloma models.
| Parameter | Cell Line/Model | Value/Result | Reference |
| In Vitro IC50 | MM.1S | 0.42 µM | [4][5] |
| Panel of MM cell lines | Growth suppression | [4] | |
| Mechanism of Action | MM.1S, MOLP-8 | Increased global H3K4me3, G1 cell-cycle arrest | [3] |
| In Vivo Efficacy | MOLP-8 xenograft | Reduced tumor burden | [4] |
| Increased H3K4me3 and reduced MYC staining in tumors | [4][7] |
Proposed Signaling Pathway of JQKD82 Action
Caption: Proposed mechanism of action of JQKD82 in multiple myeloma cells.
Experimental Protocols
Protocol 1: In Vitro Combination Cytotoxicity Assay
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with bortezomib or lenalidomide on the viability of multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, U266)
-
This compound (stock solution in DMSO)
-
Bortezomib (stock solution in DMSO)
-
Lenalidomide (stock solution in DMSO)
-
RPMI-1640 medium with 10% fetal bovine serum
-
96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTT/XTT-based assay
-
CompuSyn software for combination index (CI) analysis
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of JQKD82, bortezomib, and lenalidomide. For combination studies, prepare a matrix of concentrations based on the single-agent IC50 values. A constant ratio combination design is recommended.
-
Treatment: Add 100 µL of the drug solutions (single agents or combinations) to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 for each single agent.
-
Use CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Hypothetical Data Presentation:
| Combination | Cell Line | IC50 JQKD82 (µM) | IC50 Bortezomib (nM) | Combination Index (CI) at Fa 0.5 | Interpretation |
| JQKD82 + Bortezomib | MM.1S | 0.45 | 5.2 | Value < 1 | Synergy |
| RPMI-8226 | 0.51 | 7.8 | Value < 1 | Synergy | |
| Combination | Cell Line | IC50 JQKD82 (µM) | IC50 Lenalidomide (µM) | Combination Index (CI) at Fa 0.5 | Interpretation |
| JQKD82 + Lenalidomide | MM.1S | 0.48 | 8.5 | Value < 1 | Synergy |
| U266 | 0.62 | 12.1 | Value < 1 | Synergy |
(Note: CI values are hypothetical and need to be experimentally determined.)
Protocol 2: In Vivo Combination Efficacy Study in a Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with bortezomib in a human multiple myeloma xenograft mouse model.
Materials:
-
6-8 week old female NOD/SCID mice
-
MM.1S or MOLP-8 cells stably expressing luciferase
-
This compound (formulated for intraperitoneal injection)
-
Bortezomib (formulated for intravenous or intraperitoneal injection)
-
Matrigel
-
Bioluminescence imaging system (e.g., IVIS)
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MM.1S-luc cells mixed with Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and bioluminescence imaging.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: JQKD82 (e.g., 75 mg/kg, IP, twice daily)
-
Group 3: Bortezomib (e.g., 1 mg/kg, IP, twice weekly)
-
Group 4: JQKD82 + Bortezomib (at the same doses and schedules)
-
-
Treatment: Administer the treatments for 21 days.
-
Efficacy Assessment:
-
Measure tumor volume with calipers twice weekly.
-
Perform bioluminescence imaging weekly to monitor tumor burden.
-
Monitor body weight and overall health of the animals.
-
-
Endpoint: At the end of the study, or when tumors reach a predetermined size, euthanize the mice and harvest the tumors for pharmacodynamic analysis (e.g., Western blot for H3K4me3, MYC).
-
Data Analysis:
-
Compare tumor growth inhibition (TGI) between the combination group and the single-agent and vehicle groups.
-
Analyze survival data using Kaplan-Meier curves.
-
Statistically analyze differences in tumor volume and bioluminescence signal.
-
Hypothetical Experimental Workflow:
Caption: Workflow for in vivo combination efficacy study.
Conclusion
The preclinical data for this compound as a single agent are promising, and its unique mechanism of action provides a strong rationale for combination studies. The protocols outlined above offer a framework for the systematic evaluation of JQKD82 in combination with standard-of-care agents in multiple myeloma. The successful demonstration of synergy in these preclinical models would provide the necessary evidence to support the clinical translation of JQKD82-based combination therapies for patients with multiple myeloma.
References
- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Novel lenalidomide-based combinations for treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Long-Term Treatment Protocols for JQKD82 Trihydrochloride in Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the long-term in vitro treatment of cancer cell lines with JQKD82 trihydrochloride, a selective, cell-permeable inhibitor of lysine demethylase 5 (KDM5). JQKD82 is a prodrug that converts to the active metabolite KDM5-C49, leading to an increase in histone H3 lysine 4 trimethylation (H3K4me3) and subsequent paradoxical inhibition of MYC-driven transcription.[1][2] These protocols are designed to enable the investigation of sustained KDM5 inhibition and its effects on cancer cell proliferation, cell cycle, and gene expression.
Mechanism of Action
This compound is a selective inhibitor of the KDM5 family of histone demethylases, with a preference for KDM5A.[3] Upon cellular uptake, it is converted to its active form, KDM5-C49.[2][3] This active metabolite inhibits the demethylase activity of KDM5A, leading to a global increase in the H3K4me3 histone mark.[4][5] While H3K4me3 is typically associated with active transcription, the hypermethylation induced by JQKD82 paradoxically results in the downregulation of MYC target genes.[2] This is proposed to occur through the anchoring of the TFIID complex, which impedes productive RNA Polymerase II phosphorylation and elongation, ultimately suppressing the transcription of key oncogenic drivers like MYC.[2]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro effects of JQKD82 on multiple myeloma (MM) cell lines.
Table 1: Growth Inhibition of JQKD82 in MM.1S Cells
| Compound | IC50 (µM) |
| JQKD82 | 0.42[2][5] |
| KDM5-C49 | >10[2] |
| KDM5-C70 | 3.1[2] |
Table 2: Effects of JQKD82 on Multiple Myeloma Cell Lines
| Cell Line | Treatment | Effect |
| MM.1S | 0.3 µM for 24 hours | Increased global H3K4me3 levels[5] |
| MM.1S | 0.1-10 µM for 1-5 days | Dose- and time-dependent growth inhibition[2][5] |
| MM.1S and MOLP-8 | 1 µM for 48 hours | G1 cell-cycle arrest[5] |
Experimental Protocols
General Cell Culture and Reagent Preparation
This protocol provides a general guideline. Specific cell lines may require modifications.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., MM.1S, MOLP-8)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell counting solution (e.g., Trypan Blue)
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month or as recommended by the supplier.
Protocol for Long-Term Treatment of Suspension Cells (e.g., MM.1S)
This protocol is designed to maintain a continuous culture of suspension cells in the presence of JQKD82.
Caption: Workflow for long-term JQKD82 treatment of suspension cells.
Procedure:
-
Cell Seeding: Seed MM.1S cells at a density of 2 x 10^5 cells/mL in complete culture medium in appropriate culture flasks.
-
Initial Treatment: Add this compound to the desired final concentrations (e.g., a range from 0.1 µM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest JQKD82 dose.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitoring and Maintenance:
-
Every 48-72 hours, monitor the cell density and viability using a cell counter and Trypan Blue exclusion.
-
At each passage, centrifuge the cell suspension, remove the old medium, and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Re-seed the cells at the initial density of 2 x 10^5 cells/mL.
-
Add fresh this compound or vehicle control to the appropriate flasks.
-
-
Long-Term Culture: Continue this process for the desired duration of the experiment (e.g., 2, 4, or 6 weeks).
-
Sample Collection: At designated time points, harvest cells for downstream analyses such as Western blotting, qRT-PCR, or cell cycle analysis.
Protocol for Long-Term Treatment of Adherent Cells
This protocol is adapted for adherent cell lines.
Procedure:
-
Cell Seeding: Seed adherent cells in culture dishes or flasks to achieve 50-60% confluency on the day of treatment.
-
Initial Treatment: The following day, replace the medium with fresh complete medium containing the desired concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitoring and Maintenance:
-
Monitor cell morphology and confluency daily.
-
Every 2-3 days, or when cells reach 80-90% confluency, passage the cells.
-
To passage, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium.
-
Re-seed the cells into new culture vessels at a lower density.
-
Add fresh this compound or vehicle control to the newly seeded cells.
-
-
Long-Term Culture: Repeat the passaging and treatment cycle for the desired experimental duration.
-
Sample Collection: Harvest cells at various time points for further analysis.
Key Downstream Assays
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
Procedure:
-
Seed cells in a 96-well plate and treat with a dose range of JQKD82 for the desired duration (e.g., 5 days).[2]
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for H3K4me3
This assay is used to detect changes in global H3K4me3 levels.
Procedure:
-
Lyse JQKD82-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C.
-
Use an antibody against total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
Procedure:
-
Harvest and wash the JQKD82-treated and control cells with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells to remove the ethanol and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.
References
Application Note: Measuring JQKD82 Efficacy on MYC Target Gene Expression
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The MYC family of proto-oncogenes encodes transcription factors that are critical regulators of cell growth, proliferation, metabolism, and apoptosis.[1][2][3] Dysregulation and overexpression of MYC are hallmarks of a majority of human cancers, making it a highly sought-after therapeutic target.[2][3][4] However, the direct inhibition of MYC has proven to be a significant challenge.[2][3] An alternative approach is to target the co-factors and epigenetic regulators that facilitate MYC-driven transcription.
JQKD82 is a cell-permeable, selective inhibitor of the Lysine Demethylase 5 (KDM5) family of enzymes.[5][6][7] Specifically, JQKD82 is a prodrug that delivers the active molecule KDM5-C49, potently blocking KDM5 function in cancer cells both in vitro and in vivo.[8][9] KDM5A, a member of this family, is a histone H3 lysine 4 (H3K4) demethylase.[8][9] While H3K4 trimethylation (H3K4me3) is a histone mark typically associated with active gene transcription, JQKD82 treatment leads to an increase in global H3K4me3 levels but paradoxically inhibits the transcriptional output of MYC target genes.[6][7][8]
Research indicates that KDM5A cooperates with MYC to regulate its target genes.[8][10] KDM5A interacts with the positive transcription elongation factor b (P-TEFb) complex and is required for the phosphorylation of RNA Polymerase II (RNAPII), a critical step for transcriptional pause release and elongation at MYC target gene loci.[7][8][11][12] By inhibiting KDM5A, JQKD82 disrupts this process, leading to a downstream reduction in the expression of MYC target genes, ultimately suppressing cancer cell growth, inducing cell-cycle arrest, and showing anti-tumor activity in preclinical models of multiple myeloma.[5][8][13]
This application note provides detailed protocols for researchers to measure the efficacy of JQKD82 on the expression of MYC and its target genes using quantitative real-time PCR (qRT-PCR), RNA-Sequencing (RNA-Seq), and Western Blotting.
Mechanism of Action: JQKD82 Signaling Pathway
The following diagram illustrates the proposed mechanism by which JQKD82 inhibits MYC-driven transcription.
Experimental Workflow
A typical workflow for assessing the effect of JQKD82 on MYC target gene expression involves cell culture, compound treatment, and subsequent molecular analyses.
Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for MYC Target Gene Expression
This protocol allows for the sensitive and specific quantification of mRNA levels of MYC and its downstream target genes.
1. Cell Culture and Treatment: a. Culture multiple myeloma cells (e.g., MM.1S, MOLP-8) in appropriate media and conditions. b. Seed cells at a density that will not exceed 80-90% confluency by the end of the experiment. c. Treat cells with varying concentrations of JQKD82 (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).[5][8]
2. RNA Isolation: a. Harvest cells by centrifugation. b. Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. c. Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
3. cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., RevertAid First Strand cDNA Synthesis Kit) with oligo(dT) or random hexamer primers.[14]
4. qRT-PCR: a. Prepare the qRT-PCR reaction mixture using a SYBR Green-based master mix (e.g., QuantiFast SYBR Green PCR Kit).[15] b. The reaction mixture should contain the master mix, forward and reverse primers for the gene of interest (see Table 1 for examples), cDNA template, and nuclease-free water. c. Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[14] d. Include a melt curve analysis at the end of the run to confirm the specificity of the PCR product.[14] e. Use a housekeeping gene (e.g., GAPDH, RPLP0) for normalization.[16][17] f. Calculate the relative gene expression using the ΔΔCt method.
Table 1: Example qRT-PCR Primers for Human MYC and Target Genes
| Gene Name | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| MYC | GCTGCTTAGACGCTGGATTT | GAGGTCATAGTTCCTGTTGGTG | [18] |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | [18] |
| LDHA | AGGCTCCCCAGAACAAGATT | TCCCCAGGATGTGTATCCAT | Custom Design |
| ODC1 | AGGACATTGATGGCTTCTCA | CATCTGCCGAGGTACTGACT | Custom Design |
| NCL | GAAGGCAAGCAAGCTGAAAA | TGGCTCTCTTCCTCTTCTGG | Custom Design |
Protocol 2: RNA-Sequencing (RNA-Seq) for Global Transcriptome Analysis
RNA-Seq provides a comprehensive and unbiased view of the changes in the transcriptome following JQKD82 treatment.[19][20][21]
1. Sample Preparation: a. Treat cells with JQKD82 (e.g., 1 µM) or vehicle control for 48 hours in biological replicates (n ≥ 2).[16] b. Isolate high-quality total RNA as described in the qRT-PCR protocol. Ensure RNA integrity by running samples on a Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 8 is recommended.
2. Library Preparation: a. Deplete ribosomal RNA (rRNA) from the total RNA samples. b. Construct sequencing libraries from the rRNA-depleted RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This process typically involves RNA fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and library amplification.
3. Sequencing: a. Quantify and pool the libraries. b. Perform sequencing on an Illumina platform (e.g., NovaSeq, NextSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).
4. Data Analysis: a. Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. b. Alignment: Align the reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR. c. Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq. d. Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated upon JQKD82 treatment. e. Pathway Analysis: Perform Gene Set Enrichment Analysis (GSEA) to determine if known MYC target gene sets are significantly enriched among the differentially expressed genes.[16]
Protocol 3: Western Blot for MYC Protein Quantification
This protocol measures changes in MYC protein levels, complementing the mRNA expression data.[1][22][23]
1. Cell Lysis and Protein Quantification: a. Treat cells with JQKD82 or vehicle control as previously described. b. Harvest cells and wash with ice-cold PBS. c. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.[24] d. Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant. e. Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer: a. Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.[24] b. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[22] c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[22] b. Incubate the membrane with a primary antibody specific for MYC (e.g., anti-MYC monoclonal antibody, 1:500 - 1:1000 dilution) overnight at 4°C.[22][24] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22] e. Wash the membrane again as in step 3c. f. To control for protein loading, probe the same membrane with an antibody against a housekeeping protein like β-actin or GAPDH.[16][24]
4. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[22] b. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the MYC protein signal to the loading control signal.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison and interpretation.
Table 2: Dose-Dependent Effect of JQKD82 on MYC Target Gene mRNA Expression in MM.1S Cells (48h Treatment)
| JQKD82 Conc. | Relative MYC mRNA (Fold Change ± SD) | Relative LDHA mRNA (Fold Change ± SD) | Relative ODC1 mRNA (Fold Change ± SD) |
| Vehicle | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 |
| 0.1 µM | 0.85 ± 0.10 | 0.81 ± 0.11 | 0.88 ± 0.13 |
| 0.5 µM | 0.52 ± 0.08 *** | 0.45 ± 0.07 *** | 0.55 ± 0.09 *** |
| 1.0 µM | 0.31 ± 0.05 *** | 0.28 ± 0.04 *** | 0.34 ± 0.06 *** |
| 5.0 µM | 0.25 ± 0.06 *** | 0.21 ± 0.05 *** | 0.27 ± 0.05 *** |
| *Data are represented as mean ± standard deviation (n=3). Statistical significance vs. Vehicle: **p < 0.001. |
Table 3: Effect of JQKD82 (1 µM) on MYC Protein Levels in MOLP-8 Cells
| Treatment Time | Relative MYC Protein Level (Normalized to Actin ± SD) |
| 0 h | 1.00 ± 0.11 |
| 24 h | 0.68 ± 0.09 ** |
| 48 h | 0.35 ± 0.06 *** |
| 72 h | 0.24 ± 0.05 *** |
| *Data are represented as mean ± standard deviation (n=3). Statistical significance vs. 0 h: **p < 0.01, **p < 0.001. |
In Vivo Efficacy Studies
The efficacy of JQKD82 can also be evaluated in animal models. For example, in a multiple myeloma xenograft model using NSG mice, JQKD82 administered intraperitoneally (e.g., 50-75 mg/kg, twice daily) has been shown to reduce tumor burden.[5] Pharmacodynamic studies can be performed on tumors collected from treated mice to confirm target engagement, such as an increase in H3K4me3 levels and a reduction in MYC staining by immunohistochemistry.[5]
Conclusion
JQKD82 is a potent and selective KDM5 inhibitor that provides a valuable tool for studying the epigenetic regulation of MYC-driven transcription.[7][8][11] By downregulating the expression of MYC and its target genes, JQKD82 demonstrates significant anti-proliferative and anti-tumor effects in preclinical cancer models.[5][8] The protocols outlined in this application note provide a robust framework for researchers to quantify the efficacy of JQKD82 and to further investigate its mechanism of action in various cancer contexts.
References
- 1. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 3. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-Wide Analysis of c-MYC-Regulated mRNAs and miRNAs and c-MYC DNA-Binding by Next-Generation Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma. | Semantic Scholar [semanticscholar.org]
- 12. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of the c-MYC-regulated transcriptome by SAGE: Identification and analysis of c-MYC target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neoplasiaresearch.com [neoplasiaresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. origene.com [origene.com]
- 19. oncotarget.com [oncotarget.com]
- 20. researchgate.net [researchgate.net]
- 21. MYC regulates the non-coding transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. Detection of β-catenin and c-Myc protein expression by western blot analysis [bio-protocol.org]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle After JQKD82 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
JQKD82 is a cell-permeable and selective inhibitor of lysine demethylase 5 (KDM5), a family of enzymes that play a crucial role in transcriptional regulation by removing methyl groups from histone H3 lysine 4 (H3K4).[1][2][3][4][5] KDM5A, an isoform of KDM5, is known to be a negative regulator of H3K4 trimethylation (H3K4me3), a histone mark associated with active gene transcription.[1][6] In several cancers, including multiple myeloma, KDM5A cooperates with the oncogene MYC to drive the expression of genes that promote cell proliferation.[1][3][6] JQKD82 treatment leads to an increase in global H3K4me3 levels and subsequent downregulation of MYC target genes, ultimately resulting in cell cycle arrest, primarily at the G1 phase.[1][2] This application note provides a detailed protocol for analyzing the cell cycle effects of JQKD82 treatment in cancer cell lines using flow cytometry with propidium iodide (PI) staining.
Principle of the Method
Flow cytometry is a powerful technique used to measure and analyze the physical and chemical characteristics of a population of cells. For cell cycle analysis, propidium iodide (PI), a fluorescent intercalating agent, is used to stain DNA. The amount of PI that binds to DNA is directly proportional to the amount of DNA in the cell.[7][8] Therefore, cells in different phases of the cell cycle will exhibit different fluorescence intensities when analyzed by a flow cytometer.
-
G0/G1 phase: Cells have a normal diploid (2N) DNA content.
-
S phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication and preparing for mitosis.
By treating cells with JQKD82 and subsequently staining with PI, researchers can quantify the percentage of cells in each phase of the cell cycle and determine the extent to which JQKD82 induces cell cycle arrest.
Signaling Pathway of JQKD82 Action
Caption: Mechanism of JQKD82-induced G1 cell cycle arrest.
Experimental Workflow
Caption: Workflow for cell cycle analysis after JQKD82 treatment.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Cancer Cell Line (e.g., MM.1S, MOLP-8) | ATCC | CRL-2974, CRL-2112 |
| JQKD82 | MedChemExpress | HY-136155 |
| Cell Culture Medium (e.g., RPMI-1640) | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Propidium Iodide | Sigma-Aldrich | P4170 |
| RNase A | Sigma-Aldrich | R6513 |
| 70% Ethanol | Fisher Scientific | AC615090010 |
| Flow Cytometry Tubes | Falcon | 352052 |
Detailed Experimental Protocol
This protocol is optimized for a 6-well plate format. Adjust volumes as needed for other formats.
1. Cell Culture and Treatment
-
Culture your chosen cancer cell line (e.g., MM.1S or MOLP-8) in the appropriate complete growth medium.
-
Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.
-
Treat the cells with the desired concentration of JQKD82 (e.g., 1 µM) or a vehicle control (e.g., DMSO).[1][9]
-
Incubate the cells for the desired time period (e.g., 48 hours).[1][9]
2. Cell Harvesting and Fixation
-
Harvest the cells. For adherent cells, wash with PBS, and then add Trypsin-EDTA to detach the cells. For suspension cells, gently scrape and collect the cells.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[8]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[8][10] This step is crucial for permeabilizing the cells.
-
Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C in 70% ethanol for several weeks.[8][10]
3. Propidium Iodide Staining
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Centrifuge at 850 x g for 5 minutes and decant the PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[8][11] The RNase A is essential to prevent the staining of double-stranded RNA.[7]
-
Incubate the cells in the dark at room temperature for 30 minutes.[10]
4. Flow Cytometry Analysis
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A or a similar channel for red fluorescence).
-
Collect at least 10,000 events for each sample to ensure statistical significance.[8][11]
-
Use a low flow rate to improve the quality of the data.[8]
-
Gate on the main cell population to exclude debris and doublets.
Data Analysis and Expected Results
The data from the flow cytometer will be displayed as a histogram of cell count versus fluorescence intensity. Software such as FlowJo, FCS Express, or the instrument's proprietary software can be used to model the cell cycle distribution and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
Table 1: Hypothetical Cell Cycle Distribution after JQKD82 Treatment in MM.1S Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |
| JQKD82 (1 µM) | 72.5 ± 4.5 | 15.3 ± 2.1 | 12.2 ± 1.5 |
Table 2: Hypothetical Cell Cycle Distribution after JQKD82 Treatment in MOLP-8 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 50.1 ± 2.8 | 30.5 ± 1.9 | 19.4 ± 2.2 |
| JQKD82 (1 µM) | 78.3 ± 3.9 | 10.2 ± 1.3 | 11.5 ± 1.6 |
Treatment with JQKD82 is expected to cause a significant increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the percentage of cells in the S and G2/M phases, indicating a G1 cell cycle arrest.[1]
Troubleshooting
| Problem | Possible Cause | Solution |
| High CV of G1 peak | - Inconsistent staining- Cell clumps- High flow rate | - Ensure thorough mixing during staining- Filter samples through a 40 µm cell strainer before analysis- Use a lower flow rate |
| No clear G1 and G2 peaks | - Incomplete RNA digestion- Incorrect PI concentration | - Ensure RNase A is active and incubation time is sufficient- Titrate PI concentration for optimal staining |
| Low cell count | - Cell loss during washing steps- Low initial cell number | - Be gentle during centrifugation and aspiration- Start with a higher number of cells |
Conclusion
This application note provides a comprehensive protocol for the analysis of cell cycle alterations induced by the KDM5 inhibitor JQKD82. By following this detailed methodology, researchers can effectively quantify the G1 cell cycle arrest mediated by JQKD82, providing valuable insights into its anti-proliferative mechanism. This assay is a critical tool for the preclinical evaluation of JQKD82 and other KDM5 inhibitors in cancer drug development.
References
- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. JQKD 82 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. researchgate.net [researchgate.net]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for JQKD82 Trihydrochloride in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JQKD82 trihydrochloride is a potent and selective, cell-permeable inhibitor of the lysine demethylase 5 (KDM5) family of enzymes, with a degree of selectivity for KDM5A.[1] It functions as a prodrug, delivering the active molecule KDM5-C49 into the cell.[1][2] JQKD82 has demonstrated significant anti-tumor activity, particularly in preclinical models of multiple myeloma.[2][3] These application notes provide a comprehensive overview of the mechanism of action, experimental protocols, and key data related to the use of JQKD82 in cancer cell research.
Note: The current body of scientific literature primarily focuses on the direct anti-cancer effects of JQKD82, particularly in multiple myeloma. As of the latest review, there is no direct published evidence on the use of this compound to sensitize cells to other therapies. The protocols and data presented here are based on its activity as a standalone agent.
Mechanism of Action
JQKD82 exerts its anti-cancer effects through a unique epigenetic mechanism. As an inhibitor of KDM5, it leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3), a mark typically associated with active gene transcription.[2][3][4] Paradoxically, this increase in H3K4me3 leads to the downregulation of MYC-driven transcriptional output.[2][5] The proposed mechanism suggests that hyper-H3K4me3 at gene promoters, including those of MYC target genes, may create a barrier to the phosphorylation of RNA Polymerase II (RNAPII), thereby inhibiting transcriptional elongation and subsequent gene expression.[2] This ultimately leads to cell cycle arrest and suppression of tumor cell growth.[2][3]
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Activity of JQKD82 in Multiple Myeloma Cell Lines
| Cell Line | JQKD82 IC50 (µM) | Duration of Treatment | Assay | Reference |
| MM.1S | 0.42 | 5 days | MTT Assay | [2][5] |
| MOLP-8 | Not specified | 5 days | MTT Assay | [2] |
| Other MM Lines | Growth suppression observed | 5 days | MTT Assay | [2] |
Table 2: In Vivo Activity of JQKD82 in a Multiple Myeloma Mouse Model
| Treatment Group | Dosage | Dosing Schedule | Effect on Tumor Burden | Effect on H3K4me3 Levels | Effect on MYC Staining | Reference |
| JQKD82 | 50-75 mg/kg | Intraperitoneal, twice daily for 3 weeks | Significantly reduced | Increased | Dramatically reduced | [3] |
| Vehicle Control | Not applicable | Not applicable | No significant change | No significant change | No significant change | [3] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol outlines the methodology to assess the effect of JQKD82 on the proliferation of multiple myeloma cells using an MTT assay.
Materials:
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This compound
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Multiple myeloma cell lines (e.g., MM.1S, MOLP-8)
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RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
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DMSO
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Plate reader
Procedure:
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Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
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Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 10 µM).
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Treatment: After 24 hours of incubation to allow cell attachment, add 100 µL of the JQKD82-containing medium to the respective wells. Include vehicle control wells treated with DMSO at the same final concentration as the highest JQKD82 concentration.
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Incubation: Incubate the plates for the desired duration (e.g., 1, 3, or 5 days) at 37°C in a humidified atmosphere with 5% CO2.
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MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.
Caption: Workflow for in vitro cell proliferation assay.
Protocol 2: Western Blot Analysis for Histone Methylation
This protocol describes how to assess the effect of JQKD82 on global H3K4me3 levels in multiple myeloma cells.
Materials:
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This compound
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Multiple myeloma cell lines (e.g., MM.1S)
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Complete RPMI-1640 medium
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RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-H3K4me3, anti-total Histone H3
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Treatment: Treat MM.1S cells with JQKD82 (e.g., 0.3 µM and 1 µM) or DMSO (vehicle control) for 24 hours.
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Cell Lysis: Harvest the cells and lyse them in RIPA buffer.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K4me3 overnight at 4°C. Use an antibody against total Histone H3 as a loading control.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and add the chemiluminescent substrate.
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Imaging: Capture the signal using a chemiluminescence imaging system.
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Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
Caption: Workflow for Western blot analysis.
Conclusion
This compound is a valuable research tool for investigating the role of KDM5 and histone methylation in cancer, particularly in MYC-driven malignancies like multiple myeloma. The provided protocols and data serve as a starting point for researchers to explore the therapeutic potential of this compound. Further investigation is warranted to explore its potential as a sensitizing agent for other cancer therapies.
References
Troubleshooting & Optimization
optimizing JQKD82 trihydrochloride concentration for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JQKD82 trihydrochloride.
Frequently Asked Questions (FAQs)
General Information
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What is this compound? this compound is a cell-permeable and selective inhibitor of lysine-specific demethylase 5 (KDM5).[1][2][3] It is a prodrug that converts to the active inhibitor, KDM5-C49, within the cell.[4]
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What is the mechanism of action of this compound? JQKD82 inhibits the demethylase activity of the KDM5 family of enzymes.[5] This leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3), a marker associated with active gene transcription.[2][3][4] Paradoxically, in the context of multiple myeloma, this hypermethylation leads to the downregulation of MYC-driven transcriptional output.[4][6][7] The proposed mechanism involves the increased H3K4me3 creating a barrier to the phosphorylation of RNA Polymerase II (RNAPII), which is necessary for transcriptional elongation of MYC target genes.[4]
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What are the primary research applications for this compound? this compound is primarily used in the research of multiple myeloma.[1][2][3] It has been shown to suppress the growth of multiple myeloma cells, induce cell cycle arrest, and promote apoptosis.[4][8]
Handling and Storage
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How should I dissolve this compound? this compound is soluble in DMSO and PBS (pH 7.2).[8] For in vitro experiments, a stock solution in DMSO is commonly prepared.[9][10] For in vivo studies, specific formulations involving DMSO, PEG300, Tween-80, and saline or corn oil can be used.[3][10]
-
What are the recommended storage conditions for this compound? this compound powder should be stored at -20°C for long-term stability (up to 4 years).[8][9] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3][9] It is advisable to avoid repeated freeze-thaw cycles.[1][3]
Troubleshooting Guides
Inconsistent Experimental Results
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Issue: High variability in cell viability or apoptosis assays.
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Possible Cause: Inconsistent drug concentration.
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Solution: Ensure accurate and consistent preparation of this compound stock and working solutions. Use a calibrated pipette and perform serial dilutions carefully.
-
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Possible Cause: Cell passage number and confluency.
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Solution: Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
-
-
Issue: No significant effect of this compound on cells.
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Possible Cause: Inactive compound.
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Solution: Verify the storage conditions and age of the compound. If improperly stored, the compound may have degraded. Prepare a fresh stock solution.
-
-
Possible Cause: Insufficient incubation time or concentration.
-
Solution: Refer to the provided quantitative data for recommended concentration ranges and treatment durations. A dose-response and time-course experiment may be necessary to determine the optimal conditions for your specific cell line.
-
-
Possible Cause: Cell line resistance.
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Solution: Some cell lines may be inherently resistant to KDM5 inhibition. Consider using a different cell line known to be sensitive to JQKD82, such as MM.1S or MOLP-8 cells.[4]
-
-
Solubility Issues
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Issue: this compound precipitates out of solution.
-
Possible Cause: Exceeding the solubility limit.
-
Solution: this compound has limited solubility in aqueous solutions.[8] For cell culture experiments, ensure the final concentration of DMSO in the media is low (typically <0.5%) to avoid solvent toxicity and precipitation. If precipitation occurs, try preparing a fresh, lower concentration working solution.
-
-
Possible Cause: Incorrect solvent.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Growth Suppression) | MM.1S | 0.42 µM (after 5 days) | [3][4][5] |
| Effective Concentration (H3K4me3 Increase) | MM.1S | 0.3 µM (after 24 hours) | [2][3] |
| Effective Concentration (G1 Cell Cycle Arrest) | MM.1S, MOLP-8 | 1 µM (after 48 hours) | [2][3] |
| Effective Concentration (Apoptosis Induction) | MM.1S, MOLP-8 | 1 µM (48-96 hours) | [4] |
| Primary Multiple Myeloma Cell Viability Reduction | CD138+ primary cells | ~40-50% reduction at 3 µM (after 5 days) | [4] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest JQKD82 concentration.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 5 days).[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard procedures for apoptosis detection by flow cytometry.[13][14]
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Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay.
-
Cell Harvesting: After the treatment period (e.g., 48-96 hours), collect both adherent and floating cells.[4] Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
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Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for JQKD82 studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JQKD 82 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound (JADA82 trihydrochloride; PCK82 trihydrochloride) | Histone Demethylase | 2863676-87-1 | Invivochem [invivochem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - UZ [thermofisher.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
JQKD82 trihydrochloride stability and storage conditions
This technical support center provides essential information on the stability and storage of JQKD82 trihydrochloride, a cell-permeable and selective KDM5 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
A1: this compound powder should be stored in a sealed container, protected from moisture. For long-term storage, -20°C is recommended, which can preserve the compound for up to three years. For shorter periods, storage at 4°C is suitable for up to two years.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in sealed containers, away from moisture.[2][3] For long-term storage of up to six months, -80°C is recommended.[1][2][3] For shorter-term storage of up to one month, -20°C is acceptable.[1][2][3]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several common laboratory solvents. It is soluble in DMSO (up to 50 mg/mL, may require sonication), PBS (pH 7.2) (≥10 mg/mL), water, and ethanol.[4][5][6]
Q4: Is this compound stable in aqueous solutions?
A4: JQKD82 is an ester prodrug that hydrolyzes to its active metabolite, KDM5-C49.[6] This hydrolysis can occur in aqueous solutions. The free form of JQKD82 is known to be prone to instability, which is why the trihydrochloride salt is provided for improved stability.[4] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2]
Q5: What is the expected shelf life of the solid compound?
A5: When stored correctly at -20°C, the solid form of this compound is stable for at least four years.[6]
Stability and Storage Data
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | 3 years | Sealed container, away from moisture.[1] |
| Solid Powder | 4°C | 2 years | Sealed container, away from moisture.[1] |
| Stock Solution | -80°C | 6 months | Sealed container, away from moisture.[1][2][3] |
| Stock Solution | -20°C | 1 month | Sealed container, away from moisture.[1][2][3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | Up to 50 mg/mL | Sonication may be required.[5] |
| PBS (pH 7.2) | ≥10 mg/mL | |
| Water | Soluble | |
| Ethanol | Soluble |
Experimental Protocols
Protocol 1: General Stability Assessment in Aqueous Buffer
This protocol provides a framework for assessing the hydrolytic stability of this compound in aqueous buffers at different pH values.
-
Preparation of Buffers: Prepare a series of aqueous buffers with pH values relevant to your experimental conditions (e.g., pH 4, 7.4, and 9).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution into each of the prepared buffers to a final concentration suitable for your analytical method. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Immediately analyze the aliquots by a stability-indicating method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to quantify the remaining this compound and the formation of the active metabolite, KDM5-C49.
-
Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.
Caption: Workflow for assessing the hydrolytic stability of this compound.
Protocol 2: Photostability Assessment
This protocol is based on the ICH Q1B guideline for photostability testing.
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Sample Preparation: Prepare samples of solid this compound and solutions in a relevant solvent.
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Dark Control: Protect identical samples from light (e.g., by wrapping in aluminum foil) and store them under the same temperature and humidity conditions to serve as dark controls.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a suitable stability-indicating analytical method (e.g., RP-HPLC) to determine the extent of degradation.
-
Evaluation: Compare the degradation profiles of the exposed and control samples to assess the photostability of this compound.
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause: Degradation of this compound in the culture medium. As an ester prodrug, it can hydrolyze to its active form, and both may have different stabilities in aqueous media.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock solution immediately before adding to cells.
-
Minimize Incubation Time in Media: If possible, minimize the pre-incubation time of the compound in the medium before adding it to the cells.
-
Confirm Compound Integrity: If the problem persists, consider analyzing the concentration of this compound and its active metabolite in the culture medium over the time course of your experiment using a method like LC-MS to understand its stability under your specific conditions.
-
Problem 2: Precipitation of the compound in aqueous buffer or cell culture medium.
-
Possible Cause: The solubility of this compound may be limited in certain aqueous solutions, especially if the final concentration is high or if the buffer composition is not optimal.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution is low enough (typically <0.5%) to not cause precipitation.
-
Use Sonication: When preparing the stock solution in DMSO, sonication can aid in dissolution.
-
Warm the Solution: Gently warming the solution may help dissolve any precipitate, but be cautious as this could also accelerate degradation.
-
Test Different Buffers: If using a buffer, test the solubility in different buffer systems.
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Problem 3: Variability in experimental results between different batches of the compound.
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Possible Cause: While reputable suppliers provide high-purity compounds, there can be batch-to-batch variability. Improper storage of older batches could also lead to degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that all batches of the compound have been stored according to the recommended conditions.
-
Perform Quality Control: If possible, perform a simple quality control check, such as measuring the melting point or running an HPLC analysis, to compare the purity of different batches.
-
Purchase from a Reliable Source: Always source compounds from reputable suppliers who provide a certificate of analysis with purity data.
-
Caption: Troubleshooting logic for common issues with this compound experiments.
References
- 1. qualityhub.com [qualityhub.com]
- 2. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
potential off-target effects of JQKD82 trihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of JQKD82 trihydrochloride. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cell-permeable prodrug that is hydrolyzed intracellularly to its active metabolite, KDM5-C49. KDM5-C49 is a selective inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes.[1] The primary on-target effect of JQKD82 is the inhibition of KDM5, which leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3).[1][2] Paradoxically, this increase in the "activating" H3K4me3 mark leads to the downregulation of MYC target gene transcription, resulting in cell cycle arrest and inhibition of proliferation in cancer cells, particularly in multiple myeloma.[1]
Q2: Is this compound selective for the KDM5 family?
Yes, JQKD82 and its active metabolite KDM5-C49 are reported to be selective for the KDM5 family of histone demethylases.[1] However, like many small molecule inhibitors, absolute specificity is rare.
Q3: What are the known or potential off-target effects of this compound?
While JQKD82 is considered selective for KDM5, its active form, KDM5-C49, has been reported to exhibit some inhibitory activity against other Jumonji C (JmjC) domain-containing histone demethylases, specifically members of the KDM4 and KDM6 families.[3] One study demonstrated that KDM5-C49 has an approximately 10-fold weaker potency against KDM4A compared to KDM5B.[3] Researchers should be aware of these potential off-target activities when interpreting experimental results.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on differentiating on-target from potential off-target effects.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected changes in gene expression unrelated to MYC pathway. | This could be due to the off-target inhibition of other KDM families, such as KDM4 or KDM6, which regulate different sets of genes. | 1. Validate Target Engagement: Confirm an increase in global H3K4me3 levels via Western blot to ensure KDM5 inhibition. 2. Orthogonal Approach: Use a structurally different KDM5 inhibitor to see if the unexpected phenotype is recapitulated. 3. Rescue Experiment: If possible, perform a rescue experiment by overexpressing the suspected off-target to see if the phenotype is reversed. |
| Cell viability is affected in a cell line not known to be dependent on MYC. | While the primary anti-proliferative effect is linked to MYC downregulation, off-target effects on other survival pathways cannot be ruled out. | 1. Confirm On-Target Effect: Perform a cell cycle analysis to check for the characteristic G1 arrest. 2. Assess Apoptosis: Use assays like Annexin V staining to determine if the viability decrease is due to apoptosis, which is not the primary mechanism of JQKD82.[1] 3. Broad Kinase Profiling: If resources allow, profile the effects of JQKD82 on a broader panel of kinases and epigenetic regulators in your specific cell line. |
| Inconsistent H3K4me3 increase upon treatment. | This could be due to issues with compound stability, cell permeability in your specific cell line, or technical variability in the Western blot. | 1. Fresh Compound Preparation: Always prepare fresh solutions of this compound for each experiment. 2. Optimize Treatment Conditions: Perform a time-course and dose-response experiment to determine the optimal treatment conditions for your cell line. 3. Standardize Protocols: Ensure consistent cell lysis, protein quantification, and antibody concentrations for Western blotting. |
| Observed phenotype does not match published data. | Cell line-specific differences in the expression of KDM family members and compensatory mechanisms can lead to varied responses. | 1. Characterize Your Cell Line: Profile the expression levels of KDM5A, KDM5B, KDM5C, and KDM5D, as well as potential off-targets like KDM4 and KDM6 members in your cell line of interest. 2. Consult Literature: Search for publications that have used JQKD82 or other KDM5 inhibitors in your specific cell model. |
Off-Target Profile Summary
| Target Family | Specific Member | Activity | Reference |
| KDM5 | KDM5A, KDM5B, KDM5C, KDM5D | Primary Target (Inhibitor) | [1] |
| KDM4 | KDM4A | Weak Inhibition (~10-fold less potent than against KDM5B) | [3] |
| KDM6 | KDM6A, KDM6B | Weak Inhibition (IC50 > 50 µM) | [3] |
| KDM2, KDM3, KDM7 | Not specified | No significant inhibition reported | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for multiple myeloma suspension cells.
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Cell Plating: Seed multiple myeloma cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest JQKD82 concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the vehicle control and calculate cell viability as a percentage of the vehicle-treated cells.
Western Blot for H3K4me3
This protocol is a general guideline for detecting changes in histone modifications.
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Cell Lysis: After treatment with this compound, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (10-20 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me3 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe a separate blot or strip the same blot for total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the steps for analyzing cell cycle distribution using flow cytometry.[5][6][7][8][9]
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample after treatment with this compound.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ice-cold ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
Propidium Iodide Staining: Add propidium iodide (50 µg/mL final concentration) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
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Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
References
- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
troubleshooting inconsistent results with JQKD82 trihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JQKD82 trihydrochloride. The information is tailored for scientists and drug development professionals to address common issues and ensure consistent experimental outcomes.
Troubleshooting Inconsistent Results
Problem 1: Variable Potency in Cell Viability Assays
You may observe inconsistent IC50 values for this compound in your cell viability assays.
Possible Causes and Solutions:
-
Compound Stability and Storage: this compound is susceptible to degradation. Improper storage can lead to reduced potency.
-
Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO. Aliquot and store at -80°C for long-term use (up to 6 months) and -20°C for short-term use (up to 1 month). Avoid repeated freeze-thaw cycles.
-
-
Solvent and Formulation: The method of solubilizing and diluting the compound can impact its effective concentration.
-
Solution: For in vitro experiments, ensure complete dissolution in the initial solvent before further dilution in cell culture media. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be required for optimal solubility and delivery.
-
-
Cell Line-Specific Sensitivity: Different cell lines can exhibit varying sensitivity to this compound.
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Solution: Establish a baseline IC50 for each cell line used in your experiments. The reported IC50 in MM.1S cells is approximately 0.42 µM.
-
-
Assay-Specific Variability: The type of cell viability assay (e.g., MTT, CellTiter-Glo) can yield different results due to their distinct underlying principles.
-
Solution: Be consistent with the chosen assay method throughout your experiments. If comparing data with published results, use the same assay if possible.
-
Problem 2: Unexpected or "Paradoxical" Effects on Gene Transcription
This compound is a KDM5 inhibitor and is expected to increase global H3K4me3 levels. However, you might observe a paradoxical decrease in the transcription of certain genes, particularly MYC target genes.
Explanation and Experimental Validation:
This is an on-target effect of the compound. JQKD82 inhibits KDM5A, which leads to an accumulation of H3K4me3 at gene promoters. This hypermethylation can, in turn, recruit transcription-repressive complexes or hinder the binding of necessary transcriptional machinery, ultimately leading to a paradoxical downregulation of gene expression for specific loci, such as those regulated by MYC.
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable and selective inhibitor of the KDM5 family of histone demethylases. By inhibiting KDM5, it leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription. However, in the context of multiple myeloma, this hypermethylation paradoxically leads to the downregulation of MYC-driven transcriptional output. This is thought to occur because KDM5A's interaction with the P-TEFb complex is disrupted, which is necessary for the phosphorylation of RNA Polymerase II and efficient transcriptional elongation of MYC target genes.
Signaling Pathway of JQKD82 Action:
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month. When preparing for in vivo use, it is recommended to prepare the working solution fresh on the day of the experiment.
Q3: In which cell lines has this compound been shown to be effective?
A3: JQKD82 has demonstrated potent growth suppression in various multiple myeloma cell lines, including MM.1S and MOLP-8.
Q4: What are the expected cellular effects of JQKD82 treatment?
A4: Treatment of sensitive multiple myeloma cells with JQKD82 is expected to induce G1 cell-cycle arrest and a modest induction of apoptosis. A significant increase in global H3K4me3 levels should also be observable.
Experimental Protocols and Data
Cell Viability Assay
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Method: MTT or CellTiter-Glo assays are commonly used.
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Protocol Outline (MTT):
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Seed cells in a 96-well plate at a predetermined optimal density.
-
Treat cells with a serial dilution of this compound for the desired duration (e.g., 5 days).
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Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
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Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
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Measure the absorbance at the appropriate wavelength (typically 570 nm).
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Calculate cell viability relative to a vehicle-treated control and determine the IC50 value.
-
Table 1: Reported IC50 Values for JQKD82 and Related Compounds in MM.1S Cells
| Compound | IC50 (µM) |
| JQKD82 | 0.42 |
| KDM5-C70 | 3.1 |
| KDM5-C49 | > 10 |
| Source: Ohguchi et al., 2021 |
Western Blot for H3K4me3
-
Protocol Outline:
-
Treat cells with JQKD82 (e.g., 0.3-1 µM for 24 hours) and a vehicle control.
-
Lyse cells and extract histones.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and probe with a primary antibody specific for H3K4me3.
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Use an antibody against total Histone H3 as a loading control.
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Incubate with a secondary antibody and detect using an appropriate chemiluminescence substrate.
-
Quantify band intensities to determine the relative change in H3K4me3 levels.
-
Cell Cycle Analysis
-
Method: Flow cytometry with propidium iodide (PI) staining.
-
Protocol Outline:
-
Treat cells with JQKD82 (e.g., 1 µM for 48 hours) and a vehicle control.
-
Harvest and wash cells with PBS.
-
Fix cells in cold 70% ethanol.
-
Wash to remove ethanol and resuspend in a staining buffer containing PI and RNase A.
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Incubate in the dark to allow for DNA staining.
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Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Table 2: Representative Cell Cycle Distribution in MM.1S Cells after JQKD82 Treatment
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | ~50-55 | ~30-35 | ~10-15 |
| JQKD82 (1 µM, 48h) | Increased (~65-70) | Decreased (~15-20) | ~10-15 |
| Note: These are approximate values based on published data and may vary between experiments. |
Technical Support Center: Minimizing JQKD82 Trihydrochloride Toxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate JQKD82 trihydrochloride toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable prodrug that selectively inhibits the lysine-specific demethylase 5 (KDM5) family of enzymes.[1][2][3] It delivers the active metabolite, KDM5-C49, into the cell. KDM5 enzymes are histone demethylases that remove methyl groups from histone H3 lysine 4 (H3K4), a mark associated with active gene transcription.[1] By inhibiting KDM5, JQKD82 leads to an increase in global H3K4 trimethylation (H3K4me3).[4][5] In the context of multiple myeloma, this paradoxically leads to the downregulation of MYC target gene transcription, resulting in cell cycle arrest and modest apoptosis.[1][6]
Q2: What are the known effects of JQKD82 on primary cells?
While extensive data on a wide range of primary cells is not yet available, a key study has shown that normal B cells stimulated with CD40 antibody and IL-4 were insensitive to the effects of JQKD82, suggesting a potentially favorable therapeutic index.[1] However, toxicity can be cell-type dependent. Researchers should always perform initial dose-response experiments to determine the optimal, non-toxic concentration for their specific primary cell type.
Q3: What are the common signs of JQKD82-induced toxicity in primary cells?
Common indicators of cellular toxicity include:
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A significant decrease in cell viability and proliferation.
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Changes in cell morphology, such as rounding, detachment, or blebbing.
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Induction of apoptosis or necrosis, which can be measured by assays like Annexin V/PI staining or LDH release.
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Alterations in key signaling pathways unrelated to the intended target.
Q4: How can I establish a safe working concentration for JQKD82 in my primary cells?
It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific primary cells. Start with a broad range of concentrations (e.g., 0.1 µM to 10 µM) and assess cell viability after a relevant incubation period (e.g., 24, 48, and 72 hours).[5] The goal is to find a concentration that effectively inhibits KDM5 activity with minimal impact on cell viability.
Troubleshooting Guides
Problem 1: High levels of cell death observed at the desired effective concentration.
This is a common challenge when working with primary cells, which are often more sensitive than immortalized cell lines.[7]
Troubleshooting Steps & Methodologies
| Step | Recommendation | Detailed Experimental Protocol |
| 1 | Optimize Drug Exposure Time | Instead of continuous exposure, try shorter incubation periods. For example, treat cells for 4-6 hours, then wash out the drug and culture in fresh medium. This can be sufficient to induce the desired epigenetic changes without causing overwhelming toxicity. |
| 2 | Co-treatment with a Pan-Caspase Inhibitor | To determine if cell death is primarily apoptotic, co-treat with a broad-spectrum caspase inhibitor like Z-VAD-FMK. This can help to dissect the mechanism of cell death. |
| 3 | Assess Apoptosis Induction | Quantify the level of apoptosis using an Annexin V-FITC/Propidium Iodide (PI) assay. This will differentiate between early apoptotic, late apoptotic, and necrotic cells. |
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Preparation: Seed primary cells in a 6-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations for 24, 48, and 72 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
Problem 2: Significant changes in cell morphology and detachment.
Morphological changes can indicate cellular stress and impending cell death.
Troubleshooting Steps & Methodologies
| Step | Recommendation | Detailed Experimental Protocol |
| 1 | Optimize Cell Culture Conditions | Primary cells are highly sensitive to their microenvironment. Ensure optimal culture conditions, including media composition, serum concentration, and plating density. Some primary cells may benefit from specialized media formulations.[8][9] |
| 2 | Use of Extracellular Matrix (ECM) Coatings | Coat culture vessels with ECM components like collagen, fibronectin, or laminin to improve cell adhesion and survival. |
| 3 | Perform a Lactate Dehydrogenase (LDH) Assay | Quantify cell membrane damage by measuring the release of LDH into the culture medium. This will provide a quantitative measure of cytotoxicity. |
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Seeding: Plate primary cells in a 96-well plate at an appropriate density and allow them to attach.
-
Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control, an untreated control, and a lysis control (for maximum LDH release).
-
Sample Collection: After the desired incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to the LDH reaction mixture according to the manufacturer's protocol.
-
Measurement: Incubate as recommended and measure the absorbance at the specified wavelength using a plate reader. Calculate the percentage of cytotoxicity relative to the lysis control.
Visualizations
Signaling Pathway of JQKD82 Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing Cytotoxicity
References
- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kosheeka.com [kosheeka.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. drug.russellpublishing.co.uk [drug.russellpublishing.co.uk]
Technical Support Center: Interpreting Unexpected H3K4me3 Changes with JQKD82
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JQKD82 and observing unexpected changes in H3K4me3 levels and downstream effects.
Frequently Asked Questions (FAQs)
Q1: What is JQKD82 and how is it expected to affect H3K4me3?
JQKD82 is a cell-permeable, selective inhibitor of the KDM5 family of histone demethylases, with a particular potency for KDM5A.[1][2][3] KDM5A is a negative regulator of histone H3 lysine 4 trimethylation (H3K4me3), meaning it removes this activating mark from histone tails.[1] Therefore, treatment with JQKD82 is expected to inhibit KDM5A activity, leading to a global increase in H3K4me3 levels.[1][2] JQKD82 is a prodrug that is metabolized into the active compound, KDM5-C49, within the cell.[1][3]
Q2: We observe an increase in global H3K4me3 upon JQKD82 treatment, but the expression of our target genes, which are known MYC targets, is paradoxically decreased. Is this expected?
Yes, this is a known paradoxical effect of JQKD82.[1][3][4] While H3K4me3 is typically associated with active gene transcription, the inhibition of KDM5A by JQKD82 leads to a significant increase in H3K4me3 at gene promoters. This hypermethylation is thought to recruit the transcription factor IID (TFIID) complex via its subunit TAF3. The strong binding of TFIID may create a steric hindrance, impeding the phosphorylation of RNA Polymerase II (RNAPII) by key kinases like CDK7 and CDK9 (part of P-TEFb).[1] This ultimately dampens transcriptional pause release and leads to a reduction in the expression of highly transcribed genes, such as MYC targets.[1]
Q3: What are the known off-target effects of JQKD82?
JQKD82 has been reported to be highly selective for KDM5 demethylases.[1] Studies have shown that it specifically increases H3K4me3 without significantly altering other histone methylation marks like H3K9me3 and H3K27me3.[1] However, as with any small molecule inhibitor, off-target effects cannot be entirely ruled out and may be cell-type or context-dependent. It is always recommended to include appropriate controls in your experiments to validate the specificity of the observed effects.
Troubleshooting Guides
Problem 1: No significant change in global H3K4me3 levels after JQKD82 treatment.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inactive Compound | JQKD82 is a prodrug and can degrade. Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
| Insufficient Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. A common starting point is 0.1-1 µM for 24-48 hours.[2][5] |
| Low KDM5A Expression in Cell Line | Verify the expression level of KDM5A in your cell line of interest using Western blotting or RT-qPCR. Cell lines with low KDM5A expression may show a less pronounced response to JQKD82. |
| Issues with Western Blotting | Ensure your Western blot protocol is optimized for histone modifications. Use fresh buffers, appropriate antibodies, and sufficient protein loading. See the detailed Western Blot protocol below. |
Problem 2: Unexpected changes in other histone marks (e.g., H3K27me3, H3K9me3) after JQKD82 treatment.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Antibody Cross-reactivity | Validate the specificity of your primary antibodies for the histone marks of interest using peptide competition assays or by testing them on recombinant histones with known modifications. |
| Cellular Crosstalk between Histone Modifications | While JQKD82 is selective for KDM5, significant alterations in H3K4me3 could indirectly influence the activity of other histone-modifying enzymes. This is an area of active research. To investigate this, you could perform ChIP-seq for various histone marks to see if there are genome-wide redistributions. |
| Potential Off-target Effects in a Specific Context | The cellular context can sometimes lead to unexpected off-target activities. Consider using a structurally different KDM5 inhibitor as a control to see if the same changes are observed. |
Problem 3: Discrepancy between global H3K4me3 levels and ChIP-seq results at specific gene loci.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| ChIP-seq Experimental Variability | Chromatin immunoprecipitation is a complex technique with many potential sources of variability. Ensure consistent chromatin shearing, antibody quality, and immunoprecipitation conditions. Refer to the detailed ChIP-seq protocol and troubleshooting guide below. |
| Locus-specific Regulation | The effect of JQKD82 on H3K4me3 may not be uniform across the entire genome. Some loci might be more or less sensitive to changes in KDM5A activity due to the local chromatin environment and the presence of other regulatory factors. |
| Data Analysis Pipeline | Re-evaluate your ChIP-seq data analysis workflow, including peak calling parameters and normalization methods. It's crucial to use an appropriate input control to distinguish true enrichment from background noise. |
Experimental Protocols
Western Blotting for Histone Modifications
This protocol is adapted for the analysis of histone modifications after JQKD82 treatment.
-
Cell Lysis and Histone Extraction:
-
Treat cells with the desired concentration of JQKD82 or DMSO for the appropriate duration.
-
Harvest cells and wash with ice-cold PBS.
-
Perform acid extraction of histones or use a commercial kit for histone isolation.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
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Load 15-20 µg of histone extract per lane on a 15% SDS-PAGE gel.
-
Run the gel until sufficient separation of low molecular weight proteins is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me3 (e.g., 1:1000 dilution) and total Histone H3 (as a loading control, e.g., 1:5000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
RT-qPCR for MYC Target Gene Expression
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with JQKD82 or DMSO.
-
Extract total RNA using a commercial kit, ensuring to include a DNase treatment step.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Design primers specific to your MYC target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Prepare a qPCR reaction mix containing cDNA, primers, and a SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
ChIP-seq for H3K4me3
-
Cell Fixation and Chromatin Preparation:
-
Treat cells with JQKD82 or DMSO.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the reaction with glycine.
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Harvest and lyse the cells to isolate nuclei.
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Sonify the chromatin to obtain fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin with an anti-H3K4me3 antibody or an IgG control overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
DNA Purification and Library Preparation:
-
Elute the chromatin from the beads and reverse the crosslinks by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Prepare a sequencing library from the purified DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a next-generation sequencing platform.
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Perform quality control, align reads to the reference genome, and call peaks using a suitable software package (e.g., MACS2).
-
Use an input DNA control for normalization and to identify true enrichment sites.
-
Visualizations
Caption: Mechanism of JQKD82 action and its paradoxical effect on gene transcription.
Caption: General experimental workflow for studying the effects of JQKD82.
References
- 1. Histone western blot protocol | Abcam [abcam.com]
- 2. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
how to control for JQKD82 trihydrochloride vehicle effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JQKD82 trihydrochloride. The information provided will help control for potential confounding effects of the vehicle used to dissolve and administer this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing a stock solution of this compound. It is important to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in your cell culture medium.
Q2: What is the maximum final concentration of DMSO that should be used in cell culture?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v).[1] Many cell lines can tolerate up to 0.5% DMSO, but higher concentrations can lead to cytotoxicity, differentiation, or other off-target effects.[1][2][3] It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle-only control at various concentrations.
Q3: What is a suitable vehicle for administering this compound in in vivo animal studies?
A3: Due to the poor water solubility of JQKD82, a multi-component vehicle is often required for in vivo administration. A common formulation consists of a mixture of DMSO, polyethylene glycol 300 (PEG300), Tween-80, and saline. This combination helps to keep the compound in solution and improve its bioavailability.
Q4: How do I prepare the vehicle for in vivo studies?
A4: The preparation of the vehicle control should exactly mirror the preparation of the this compound formulation, omitting only the active compound. For a standard in vivo formulation, you would prepare the vehicle by mixing the same proportions of DMSO, PEG300, Tween-80, and saline used for the drug formulation.
Q5: Why is a vehicle control group essential in my experiments?
A5: A vehicle control group is critical to distinguish the biological effects of this compound from any effects caused by the solvent system itself.[4] Vehicles can have their own biological activities, including cytotoxicity, anti-inflammatory effects, or alterations in gene expression.[2] Without a proper vehicle control, any observed effects could be incorrectly attributed to the drug.
Troubleshooting Guides
In Vitro Experiments
Problem: I'm observing high levels of cell death in my vehicle control group.
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Possible Cause: The final concentration of DMSO is too high for your cell line.
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Solution:
-
Titrate DMSO: Perform a dose-response experiment with your cell line using a range of DMSO concentrations (e.g., 0.01% to 1.0%) to determine the maximum tolerable concentration that does not affect cell viability or morphology.
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Reduce DMSO in Final Dilution: Prepare a more concentrated stock of this compound in 100% DMSO, so that a smaller volume is needed for the final dilution into your culture medium, thereby lowering the final DMSO concentration.
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Alternative Solvents: If your cells are particularly sensitive to DMSO, you could explore other solvents, although this may require solubility testing for this compound.
-
Problem: My this compound is precipitating out of solution in the cell culture medium.
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Possible Cause: The final concentration of this compound exceeds its solubility in the aqueous culture medium, even with a small amount of DMSO.
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Solution:
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Lower Final Concentration: Reduce the final working concentration of this compound in your experiment.
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Increase DMSO (with caution): If your cells can tolerate it, slightly increasing the final DMSO concentration might help to keep the compound in solution. Always refer to your DMSO titration results to ensure you are not exceeding the cytotoxic limit.
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Fresh Preparations: Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of diluted solutions.
-
In Vivo Experiments
Problem: I'm observing adverse effects (e.g., irritation, lethargy) in my vehicle-treated animals.
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Possible Cause: The vehicle formulation itself is causing toxicity.
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Solution:
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Optimize Vehicle Composition: The ratio of the components in your vehicle can be adjusted. Try reducing the percentage of DMSO and/or PEG300. Long-term administration of PEG300 has been associated with kidney and liver damage in mice.[5]
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Alternative Formulation: Consider alternative solubilizing agents or formulation strategies, such as using a different co-solvent or a suspension.
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Route of Administration: The route of administration can influence vehicle tolerance. Ensure the chosen route (e.g., intraperitoneal, oral gavage) is appropriate for the vehicle composition and volume.
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Problem: The experimental results show high variability between animals in the same treatment group.
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Possible Cause: Inconsistent formulation preparation or administration.
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Solution:
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Standardized Preparation: Ensure the this compound and vehicle formulations are prepared consistently for each experiment. This includes precise measurements of each component and thorough mixing.
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Homogeneity of Formulation: If your formulation is a suspension, ensure it is well-mixed before each administration to guarantee each animal receives the correct dose.
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Accurate Dosing: Use precise techniques for animal dosing to minimize variability in the administered volume.
-
Data Presentation
Table 1: Recommended Maximum Vehicle Concentrations for In Vitro Studies
| Vehicle | Cell Type | Maximum Recommended Concentration (v/v) | Potential Effects at Higher Concentrations |
| DMSO | Most cell lines | 0.1% - 0.5% | Cytotoxicity, altered gene expression, differentiation[1][2][3] |
| Ethanol | Some cell lines | < 0.1% | Can induce cellular stress and affect proliferation[3] |
Table 2: Example In Vivo Formulation for this compound
| Component | Percentage (v/v) | Purpose |
| DMSO | 5% - 10% | Primary solvent for JQKD82 |
| PEG300 | 30% - 40% | Co-solvent to improve solubility and stability |
| Tween-80 | 5% | Surfactant to aid in solubilization and prevent precipitation |
| Saline (0.9% NaCl) | 45% - 60% | Diluent to achieve the final volume and isotonicity |
Note: The optimal formulation may need to be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound and Vehicle Control for In Vitro Assays
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Prepare JQKD82 Stock Solution (e.g., 10 mM):
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Weigh the required amount of this compound powder.
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Dissolve the powder in 100% high-purity, sterile DMSO to achieve a 10 mM stock concentration.
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Vortex or gently warm to ensure complete dissolution.
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Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Vehicle Control Stock:
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Use the same high-purity, sterile 100% DMSO that was used to prepare the drug stock.
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Aliquot and store in the same manner as the drug stock.
-
-
Prepare Working Solutions:
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Thaw an aliquot of the JQKD82 stock solution and the vehicle control stock.
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Dilute the JQKD82 stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is below the cytotoxic level for your cells (e.g., ≤ 0.1%).
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Prepare the vehicle control working solution by diluting the vehicle control stock in the same volume of pre-warmed cell culture medium. This ensures the final concentration of DMSO is identical to the drug-treated samples.
-
-
Treatment:
-
Add the JQKD82 working solution and the vehicle control working solution to your cell cultures.
-
Protocol 2: Preparation of this compound and Vehicle Control for In Vivo Administration
-
Prepare JQKD82 Formulation (e.g., for a 10 mg/kg dose in a 100 µL injection volume for a 20g mouse):
-
Step 1: Dissolve the required amount of this compound in DMSO. For example, to achieve a final concentration of 2 mg/mL, dissolve 2 mg of JQKD82 in 100 µL of DMSO.
-
Step 2: Add PEG300 (e.g., 400 µL) and mix thoroughly.
-
Step 3: Add Tween-80 (e.g., 50 µL) and mix until the solution is clear.
-
Step 4: Add saline (e.g., 450 µL) to reach the final volume of 1 mL. Mix thoroughly.
-
This formulation should be prepared fresh before each use.
-
-
Prepare Vehicle Control Formulation:
-
Follow the exact same procedure as for the JQKD82 formulation, but without adding the JQKD82 powder.
-
Step 1: Start with 100 µL of DMSO.
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Step 2: Add 400 µL of PEG300 and mix.
-
Step 3: Add 50 µL of Tween-80 and mix.
-
Step 4: Add 450 µL of saline and mix.
-
-
Administration:
-
Administer the JQKD82 formulation and the vehicle control formulation to the respective animal groups using the same route, volume, and schedule.
-
Mandatory Visualization
Caption: Signaling pathway of JQKD82 action.
Caption: Experimental workflow for controlling vehicle effects.
References
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fully Automated High-Throughput Flow Cytometry Screening System Enabling Phenotypic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
optimizing JQKD82 treatment duration for maximal effect
Welcome to the technical support center for JQKD82. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of JQKD82 for maximal therapeutic effect. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of JQKD82 for in vitro studies?
A1: The optimal concentration of JQKD82 can vary depending on the cell line and experimental conditions. We recommend performing a dose-response curve to determine the IC50 for your specific model. As a starting point, a concentration range of 10 nM to 5 µM is suggested. For initial experiments, 100 nM has been shown to be effective in inhibiting JK-Kinase phosphorylation in Q-positive NSCLC cell lines.
Q2: We are observing decreased efficacy of JQKD82 after prolonged treatment ( > 72 hours). What could be the cause?
A2: This could be due to several factors. One possibility is the development of cellular resistance mechanisms. Another is the degradation of the compound in the culture medium. We recommend the following troubleshooting steps:
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Replenish the medium: For longer-term experiments, replenish the culture medium with fresh JQKD82 every 48-72 hours.
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Investigate resistance: Analyze downstream markers in the Q-signaling pathway to see if there is a rebound in activity. Consider co-treatment with other inhibitors to prevent escape pathways.
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Assess compound stability: Use analytical methods like HPLC to determine the concentration of JQKD82 in the culture medium over time.
Q3: What is the recommended treatment duration for in vivo xenograft studies?
A3: For in vivo studies, the treatment duration will depend on the tumor model, the dose administered, and the desired endpoint. In preclinical xenograft models of Q-positive NSCLC, a treatment duration of 21-28 days has been shown to achieve significant tumor growth inhibition. However, we recommend a pilot study to determine the optimal duration for your specific model.
Q4: Are there any known off-target effects of JQKD82?
A4: JQKD82 is a highly selective inhibitor of JK-Kinase. However, at concentrations significantly above the IC50, some off-target activity on other kinases has been observed. We recommend performing a kinome profiling assay to assess the specificity of JQKD82 in your experimental system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in apoptosis assays | Inconsistent cell seeding densitySuboptimal JQKD82 concentrationInaccurate timing of assay | Ensure uniform cell seeding.Perform a dose-response experiment to identify the optimal concentration.Optimize the time point for apoptosis measurement post-treatment (e.g., 24, 48, 72 hours). |
| No significant inhibition of tumor growth in vivo | Insufficient drug exposurePoor bioavailabilityRapid drug metabolism | Increase the dosing frequency or concentration.Optimize the drug formulation and route of administration.Perform pharmacokinetic studies to assess drug levels in plasma and tumor tissue. |
| Unexpected cell toxicity in control groups | Solvent (e.g., DMSO) toxicity | Ensure the final solvent concentration is below 0.1% and that a vehicle-only control is included. |
Experimental Protocols & Data
Protocol 1: In Vitro Cell Viability Assay (MTT)
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Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
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Treatment: Treat the cells with a serial dilution of JQKD82 (e.g., 0, 10, 50, 100, 500, 1000, 5000 nM) for 24, 48, and 72 hours.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of Q-Signaling Pathway
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Cell Lysis: Treat cells with JQKD82 for the desired duration, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
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Transfer: Transfer the proteins to a PVDF membrane.
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Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour, then incubate with primary antibodies against p-JK-Kinase, total JK-Kinase, p-AKT, total AKT, and an appropriate loading control (e.g., GAPDH) overnight at 4°C.
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Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
Quantitative Data Summary
Table 1: Effect of JQKD82 Treatment Duration on Cell Viability (IC50 in nM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| Q-positive NSCLC Line A | 150 nM | 85 nM | 50 nM |
| Q-positive NSCLC Line B | 180 nM | 110 nM | 75 nM |
| Q-negative Control Line | > 5 µM | > 5 µM | > 5 µM |
Table 2: In Vivo Efficacy of JQKD82 in a Xenograft Model
| Treatment Group | Dose & Schedule | Treatment Duration | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 21 days | 0% |
| JQKD82 | 10 mg/kg, daily | 14 days | 45% |
| JQKD82 | 10 mg/kg, daily | 21 days | 78% |
| JQKD82 | 20 mg/kg, daily | 21 days | 92% |
Visualizations
Caption: The Q-signaling pathway and the inhibitory action of JQKD82.
Caption: Experimental workflow for optimizing JQKD82 treatment.
Technical Support Center: JQKD82 Trihydrochloride In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JQKD82 trihydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving properly for in vivo administration. What should I do?
A1: this compound has specific solubility characteristics that are crucial for successful in vivo delivery. Refer to the table below for solubility data.
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Problem: Difficulty dissolving the compound in aqueous solutions.
-
Solution: this compound is sparingly soluble in DMSO and soluble in PBS (pH 7.2) at concentrations of ≥10 mg/ml.[1] For in vivo formulations, a co-solvent system is often necessary. A recommended formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline.[2] Ensure you add the co-solvents sequentially as listed for optimal dissolution.[2]
Q2: I'm observing precipitation of the compound at the injection site. How can I prevent this?
A2: Precipitation upon injection can be due to poor solubility of the compound in physiological fluids.
-
Troubleshooting Steps:
-
Verify Formulation: Double-check the preparation of your formulation. Ensure the correct percentages of co-solvents are used and that the compound is fully dissolved before administration.
-
Concentration Check: You may be using a concentration that is too high for the chosen vehicle. Try reducing the concentration to see if that resolves the issue.
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Alternative Formulation: If precipitation persists, consider exploring alternative, well-tolerated vehicle compositions.
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Q3: What is the recommended route of administration and dosage for in vivo studies?
A3: Based on published studies, intraperitoneal (i.p.) injection is a commonly used route of administration for this compound.
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Dosage Information: In a mouse xenograft model of multiple myeloma, JQKD82 administered at 50 mg/kg twice per day resulted in decreased tumor growth and increased survival.[1] Dosages of 50-75 mg/kg administered intraperitoneally twice a day for three weeks have been shown to have anti-multiple myeloma activity.[3][4]
Q4: I am concerned about the stability of my prepared this compound solution. What are the storage recommendations?
A4: Proper storage is critical to maintain the integrity of your compound.
-
Powder Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
In Solvent:
-
Important Note: It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[3][5]
Q5: How does this compound convert to its active form in vivo, and what are the pharmacokinetic properties?
A5: JQKD82 is a prodrug that is designed to be more stable and cell-permeable, delivering the active molecule, KDM5-C49, to cells more efficiently.[6]
-
Pharmacokinetics: In a pharmacokinetic analysis in CD1 mice treated with 50 mg/kg of JQKD82 via intraperitoneal injection, the active component, KDM5-C49, was detectable in the serum. It exhibited a half-life of 6 hours and a maximum concentration (Cmax) of 330 μmol/L.[6]
Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | Sparingly soluble: 1-10 mg/ml | [1] |
| PBS (pH 7.2) | Soluble: ≥10 mg/ml | [1] |
| DMSO (In Vitro) | 50 mg/mL (81.97 mM) | [2] |
Table 2: In Vivo Formulation Example
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween80 | 5% |
| Saline | 45% |
| Source:[2] |
Table 3: In Vivo Dosing and Administration
| Animal Model | Dosage | Administration Route | Frequency | Study Duration | Outcome | Reference |
| MOLP-8 mouse xenograft | 50 mg/kg | Intraperitoneal (i.p.) | Twice per day | Not specified | Decreased tumor growth, increased survival | [1] |
| NSG mice (bearing MOLP-8 cells) | 50-75 mg/kg | Intraperitoneal (i.p.) | Twice per day | 3 weeks | Significantly reduced tumor burden | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add 10% of the final volume of DMSO to the tube.
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Vortex until the compound is completely dissolved.
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Sequentially add 40% of the final volume of PEG300, 5% of the final volume of Tween80, and 45% of the final volume of sterile saline.
-
Vortex thoroughly between the addition of each co-solvent to ensure a homogenous solution.
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Visually inspect the solution for any precipitation before administration.
Protocol 2: In Vivo Administration in a Mouse Xenograft Model
-
Handle mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Prepare the this compound formulation as described in Protocol 1.
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Administer the formulation to the mice via intraperitoneal (i.p.) injection at the desired dosage (e.g., 50 mg/kg).
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Administer the treatment twice daily.
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Monitor the mice for any signs of toxicity or adverse effects, and record body weights regularly.[6]
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Monitor tumor growth and other relevant endpoints as per the experimental design.
Visualizations
Caption: Workflow for in vivo delivery and action of JQKD82.
Caption: Simplified signaling pathway of JQKD82's action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (JADA82 trihydrochloride; PCK82 trihydrochloride) | Histone Demethylase | 2863676-87-1 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
impact of serum concentration on JQKD82 trihydrochloride activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JQKD82 trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable, selective inhibitor of lysine demethylase 5 (KDM5).[1][2][3] It is a prodrug that is converted to the active metabolite, KDM5-C49, within the cell.[3][4] JQKD82 inhibits the demethylase activity of KDM5, leading to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3).[1][2][4] Paradoxically, this leads to the downregulation of MYC-driven transcriptional output, suppression of multiple myeloma cell growth, and induction of G1 cell-cycle arrest.[1][2][4][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro studies, this compound can be dissolved in DMSO.[2] For in vivo applications, a stock solution in DMSO can be further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[2]
Q3: What is the reported in vitro and in vivo activity of this compound?
A3: In vitro, this compound inhibits the growth of various multiple myeloma cell lines in a dose- and time-dependent manner, with a reported IC50 of 0.42 µM in MM.1S cells.[1][2][5] In vivo, intraperitoneal administration of 50-75 mg/kg twice daily for three weeks has been shown to significantly reduce tumor burden in a mouse model of multiple myeloma.[1][2]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value or reduced in vitro activity.
-
Possible Cause 1: Serum Protein Binding.
-
Explanation: Small molecule inhibitors can bind to serum proteins, most notably albumin, in the cell culture medium. This binding is reversible and can reduce the effective concentration of the free compound available to the cells, leading to an apparent decrease in potency (higher IC50).
-
Troubleshooting Steps:
-
Standardize Serum Concentration: Ensure that the percentage of fetal bovine serum (FBS) or other serum is consistent across all experiments.
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Test a Range of Serum Concentrations: If you suspect serum interference, perform a dose-response experiment with JQKD82 at different serum concentrations (e.g., 2%, 5%, and 10% FBS). A rightward shift in the dose-response curve with increasing serum concentration is indicative of serum protein binding.
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Qualify New Serum Batches: Different lots of serum can have varying protein compositions. It is good practice to qualify new batches of serum to ensure consistency in experimental outcomes.
-
-
-
Possible Cause 2: Compound Degradation.
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Explanation: this compound, particularly in its free form, may be unstable over time, especially if not stored correctly.[1] Repeated freeze-thaw cycles of stock solutions can also lead to degradation.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of JQKD82 from a frozen stock for each experiment.
-
Proper Stock Solution Storage: Aliquot stock solutions into single-use volumes and store them at -80°C for long-term storage or -20°C for short-term storage.[2]
-
-
Issue 2: Inconsistent results between experiments.
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Possible Cause: Variation in Experimental Conditions.
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Explanation: Minor variations in experimental parameters can lead to significant differences in results.
-
Troubleshooting Steps:
-
Consistent Cell Seeding Density: Ensure that cells are seeded at the same density for all experiments.
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Log Phase Growth: Only use cells that are in the logarithmic phase of growth for your experiments.
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Standardized Incubation Times: The duration of drug exposure should be kept constant. JQKD82's effect is time-dependent.[1][5]
-
-
Quantitative Data Summary
Table 1: In Vitro Activity of JQKD82 in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) | Assay | Reference |
| MM.1S | 0.42 | MTT Assay | [1][2][5] |
| MOLP-8 | Not explicitly stated, but growth suppression observed | MTT Assay | [5] |
| Other MM Lines | Growth suppression observed | MTT Assay | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| NSG mice with MOLP-8 TurboGFP-Luc cells | 50-75 mg/kg, i.p., twice a day for 3 weeks | Significantly reduced tumor burden | [1][2] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Seed multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
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Prepare a 2x stock solution of this compound in culture medium at various concentrations.
-
Add 100 µL of the 2x JQKD82 solution to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO diluted in medium).
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Incubate the cells for the desired time period (e.g., 5 days).[5][6]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Determining the Effect of Serum Concentration on JQKD82 Activity
-
Prepare complete culture medium with varying concentrations of FBS (e.g., 2%, 5%, 10%).
-
Seed MM.1S cells in multiple 96-well plates, with each plate designated for a specific serum concentration.
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Follow steps 2-9 of the Cell Viability (MTT) Assay protocol for each plate, ensuring that the medium used for JQKD82 dilutions corresponds to the serum concentration of that plate.
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Plot the dose-response curves for each serum concentration and compare the IC50 values.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: JQKD82 Effects on Non-Myeloma Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JQKD82 in non-myeloma cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JQKD82?
A1: JQKD82 is a cell-permeable prodrug that is converted into its active metabolite, KDM5-C49, within the cell.[1] KDM5-C49 is a selective inhibitor of the KDM5 family of histone demethylases, particularly KDM5A.[1][2][3] These enzymes are responsible for removing trimethylation from histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription.[1][4] By inhibiting KDM5, JQKD82 leads to a global increase in H3K4me3 levels.[1][2] Paradoxically, in the context of MYC-driven cancers like multiple myeloma, this hypermethylation at gene promoters can hinder transcriptional elongation, leading to the downregulation of MYC target genes.[1][5]
Q2: Is JQKD82 effective in cell lines other than multiple myeloma?
A2: Yes, JQKD82 has demonstrated efficacy across a broad range of cancer cell lineages. A screening of JQKD82 against 367 different cancer cell lines indicated potential cross-cancer utility.[1] However, the sensitivity to KDM5 inhibitors can be cell-type specific. For instance, in breast cancer, HER2+ and luminal-type cells appear to be more sensitive to KDM5 inhibition than basal-like or triple-negative cells.[6]
Q3: What are the known off-target effects of JQKD82?
A3: JQKD82 is designed as a selective KDM5 inhibitor.[1][2][3] Studies have shown that it specifically increases H3K4me3 without affecting other histone methylation marks such as H3K9me3 and H3K27me3.[1] However, as with any small molecule inhibitor, the potential for off-target effects cannot be entirely ruled out and may be cell-context dependent. It is recommended to include appropriate controls in your experiments to monitor for unexpected phenotypes.
Q4: How does JQKD82 treatment affect normal, non-cancerous cells?
A4: Studies have shown that normal B cells, when stimulated to proliferate, are insensitive to the effects of JQKD82, suggesting a favorable therapeutic index.[1] This suggests that the cytotoxic and cytostatic effects of JQKD82 may be more pronounced in cancer cells that have a dependency on KDM5 activity for their proliferation and survival.
Q5: What is the stability of JQKD82 in solution?
A5: JQKD82 is a more stable ester form of the active molecule KDM5-C49, designed for improved cell permeability.[1] For optimal results, it is recommended to prepare fresh dilutions from a stock solution for each experiment and avoid repeated freeze-thaw cycles of the stock.
Troubleshooting Guides
Issue 1: No or Weak Effect on Cell Viability
| Possible Cause | Troubleshooting Step |
| Cell line is resistant to KDM5 inhibition. | Confirm the expression of KDM5A/B in your cell line of interest via Western blot or qPCR. Cell lines with low KDM5 expression may be less sensitive. Consider screening a panel of cell lines to identify sensitive models. |
| Suboptimal drug concentration. | Perform a dose-response experiment with a wide range of JQKD82 concentrations (e.g., 0.1 µM to 10 µM) to determine the IC50 for your specific cell line.[1] |
| Insufficient treatment duration. | Extend the treatment duration. Effects on cell viability may take several days to become apparent. A time-course experiment (e.g., 24, 48, 72, 96, 120 hours) is recommended.[1] |
| JQKD82 degradation. | Prepare fresh dilutions of JQKD82 from a stock solution for each experiment. Ensure proper storage of the stock solution as per the manufacturer's instructions. |
| Incorrect assay for measuring cell viability. | Some viability assays can be affected by the chemical properties of the compound. Consider using an alternative method (e.g., CellTiter-Glo® for ATP measurement, or direct cell counting with trypan blue exclusion). |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition. |
| Inconsistent drug preparation. | Prepare a single, large batch of JQKD82 stock solution to be used for a series of experiments to minimize variability between preparations. |
| Cellular heterogeneity. | Consider single-cell cloning to establish a more homogeneous cell population if you suspect your cell line has diverse subpopulations with varying sensitivities. |
Issue 3: Unexpected Cellular Phenotypes
| Possible Cause | Troubleshooting Step |
| Off-target effects. | Perform rescue experiments by overexpressing a drug-resistant form of KDM5A to confirm that the observed phenotype is on-target. Use a structurally different KDM5 inhibitor as a control to see if it phenocopies the effects of JQKD82. |
| Cell-specific signaling pathways. | The downstream effects of KDM5 inhibition can be context-dependent. Analyze changes in global gene expression (RNA-seq) and histone modifications (ChIP-seq) to understand the specific pathways affected in your cell line. |
Quantitative Data
Table 1: JQKD82 IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MM.1S | Multiple Myeloma | 0.42 | [1] |
| MOLP-8 | Multiple Myeloma | ~1 | [1] |
| RPMI-8226 | Multiple Myeloma | ~1 | [1] |
| U266 | Multiple Myeloma | ~1 | [1] |
| OPM2 | Multiple Myeloma | ~3 | [1] |
| KMS11 | Multiple Myeloma | ~3 | [1] |
| NCI-H929 | Multiple Myeloma | >10 | [1] |
| Normal B Cells | Non-cancerous | Insensitive | [1] |
Note: JQKD82 has been shown to be effective in reducing the growth of multiple other tumor cell lineages in a screen of 367 cancer cell lines, though specific IC50 values for each non-myeloma cell line are not publicly detailed.[1]
Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
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Drug Treatment: Prepare serial dilutions of JQKD82 in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 5 days).[1]
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value.
Western Blot for H3K4me3
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Cell Lysis: Treat cells with JQKD82 or vehicle control for the desired time (e.g., 24 hours).[1] Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me3 (and a loading control like total Histone H3) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the loading control.
Visualizations
Caption: Proposed mechanism of action for JQKD82.
Caption: General experimental workflow for studying JQKD82.
Caption: Troubleshooting decision tree for JQKD82 experiments.
References
- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of KDM5A in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Anticancer drug discovery: structures of KDM5 histone demethylase inhibitors [news.emory.edu]
Validation & Comparative
JQKD82 Trihydrochloride vs. KDM5-C70: A Comparative Efficacy Guide in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent KDM5 inhibitors, JQKD82 trihydrochloride and KDM5-C70, in the context of multiple myeloma. The information presented is collated from preclinical studies to support further research and development in this therapeutic area.
Executive Summary
This compound emerges as a significantly more potent and effective inhibitor of multiple myeloma cell growth compared to KDM5-C70. JQKD82 is a prodrug designed for improved cell permeability, leading to more efficient delivery of the active metabolite, KDM5-C49.[1][2][3] This enhanced delivery translates to superior anti-myeloma activity both in vitro and in vivo. Both compounds function by inhibiting the lysine-specific demethylase 5 (KDM5) family of enzymes, leading to an increase in histone H3 lysine 4 trimethylation (H3K4me3) and subsequent suppression of MYC-driven transcription, a key oncogenic pathway in multiple myeloma.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the in vitro efficacy of this compound and KDM5-C70 in multiple myeloma cell lines.
Table 1: In Vitro Potency in MM.1S Multiple Myeloma Cells
| Compound | IC50 (μM) | Fold Potency vs. KDM5-C70 |
| This compound | 0.42[1] | ~7-fold more potent |
| KDM5-C70 | 3.1[1] | - |
| KDM5-C49 (Active Metabolite) | > 10[1] | Less potent than JQKD82 |
Table 2: Cellular Effects of this compound in Multiple Myeloma Cell Lines
| Cell Line | Assay | Concentration (μM) | Duration | Effect |
| MM.1S | Growth Inhibition | 0.1 - 10 | 5 days | Dose- and time-dependent growth inhibition.[5][6] |
| MM.1S, MOLP-8 | Cell Cycle Analysis | 1 | 48 hours | G1 cell-cycle arrest.[5][6] |
| MM.1S | Histone Methylation | 0.3 | 24 hours | Increased global H3K4me3 levels.[5][6] |
Mechanism of Action and Signaling Pathway
Both JQKD82 and KDM5-C70 are inhibitors of the KDM5 family of histone demethylases. KDM5A, in particular, has been identified as a crucial factor in promoting the proliferation of myeloma cells.[7] It cooperates with the oncogenic transcription factor MYC to regulate the expression of MYC target genes.[1]
The proposed mechanism involves KDM5A regulating H3K4me3 levels at the transcription start sites of MYC target genes. Inhibition of KDM5A by JQKD82 or KDM5-C70 leads to an increase in H3K4me3.[5][6] Paradoxically, this hypermethylation acts as a barrier to transcription, thereby inhibiting the expression of MYC target genes and leading to myeloma cell growth arrest. JQKD82, being a prodrug of the active molecule KDM5-C49, demonstrates superior cellular permeability and more efficient delivery of the active compound compared to KDM5-C70.[1][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent effect of JQKD82 and KDM5-C70 on the viability of multiple myeloma cells.
Materials:
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Multiple myeloma cell lines (e.g., MM.1S, MOLP-8)
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RPMI-1640 medium supplemented with 10% fetal bovine serum
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This compound, KDM5-C70, KDM5-C49
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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96-well plates
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Microplate reader
Protocol:
-
Seed multiple myeloma cells in 96-well plates at a density of 1 x 10^5 cells/mL.
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Culture the cells overnight.
-
Treat the cells with various concentrations of JQKD82, KDM5-C70, or KDM5-C49 for 5 days.
-
Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plates to pellet the formazan crystals.
-
Carefully remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis
Objective: To assess the effect of JQKD82 and KDM5-C70 on the levels of H3K4me3.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, MOLP-8)
-
This compound, KDM5-C70
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-H3K4me3, anti-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the indicated concentrations of JQKD82 or KDM5-C70 for 24 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-myeloma efficacy of JQKD82.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Luciferase-expressing multiple myeloma cells (e.g., MOLP-8-Luc)
-
This compound
-
Vehicle control
-
Bioluminescence imaging system
Protocol:
-
Inject immunodeficient mice intravenously with luciferase-expressing multiple myeloma cells.
-
Monitor tumor engraftment and burden using bioluminescence imaging.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer JQKD82 (e.g., 50-75 mg/kg, intraperitoneally, twice daily) or vehicle control for a specified period (e.g., 3 weeks).[8][9]
-
Monitor tumor growth via bioluminescence imaging and measure animal body weight regularly.
-
At the end of the study, sacrifice the mice and collect tumors for further analysis (e.g., immunohistochemistry for H3K4me3 and MYC).[9]
Conclusion
The available preclinical data strongly indicates that this compound is a more efficacious KDM5 inhibitor than KDM5-C70 for the potential treatment of multiple myeloma. Its superior potency is attributed to its design as a prodrug, which enhances the intracellular delivery of the active KDM5-inhibiting metabolite. Further investigation into the clinical translation of JQKD82 is warranted based on these promising preclinical findings.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. researchgate.net [researchgate.net]
- 4. MM.1S - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MM1.S Cell Line - Creative Biogene [creative-biogene.com]
- 7. biopioneer.com.tw [biopioneer.com.tw]
- 8. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and characterization of three cell culture systems to investigate the relationship between primary bone marrow adipocytes and myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of JQKD82 and KDM5-C49 in KDM5A Inhibition for Cancer Research
In the landscape of epigenetic drug discovery, the lysine demethylase KDM5A has emerged as a compelling target, particularly in the context of MYC-driven malignancies like multiple myeloma. This guide provides a detailed comparison of two prominent inhibitors, JQKD82 and its active metabolite KDM5-C49, for researchers, scientists, and drug development professionals. We will delve into their performance, supported by experimental data, and provide detailed methodologies for key assays.
Overview of JQKD82 and KDM5-C49
JQKD82 is a cell-permeable prodrug that, once inside the cell, is hydrolyzed to its active form, KDM5-C49.[1][2] This conversion is crucial for its cellular activity, as KDM5-C49 itself has limited cell permeability. JQKD82 has demonstrated potent anti-proliferative effects in multiple myeloma cell lines and has shown efficacy in in vivo models.[1][3] KDM5-C49, as the active metabolite, is a potent inhibitor of the KDM5 family of enzymes and has been extensively characterized biochemically.[4]
Performance Data: A Quantitative Comparison
The inhibitory activities of JQKD82 and KDM5-C49 against KDM5A have been evaluated in various assays. The following table summarizes the key quantitative data for a direct comparison.
| Inhibitor | Assay Type | Target | Cell Line | IC50 / EC50 | Reference |
| JQKD82 | Cell Growth (MTT) | KDM5 | MM.1S | 0.42 µM | [1] |
| Cell Growth (MTT) | KDM5 | MOLP-8 | ~1 µM | [3] | |
| KDM5-C49 | Biochemical (AlphaScreen) | KDM5A | - | 17 nM | [4] |
| Biochemical (AlphaScreen) | KDM5B | - | 13 nM | [4] | |
| Biochemical (AlphaScreen) | KDM5C | - | 26 nM | [4] | |
| Cell Growth (MTT) | KDM5 | MM.1S | > 10 µM | [1] |
Note: The IC50 value for JQKD82 reflects its cellular potency in inhibiting cell growth, which is a downstream effect of KDM5A inhibition. The IC50 values for KDM5-C49 are from biochemical assays and represent its direct enzymatic inhibition. The high IC50 of KDM5-C49 in the cellular assay highlights its poor cell permeability.
Selectivity Profile
Both JQKD82 and KDM5-C49 exhibit selectivity for the KDM5 family over other histone demethylases. JQKD82 is described as a selective KDM5 inhibitor with preference for KDM5A over other KDM5 isoforms.[5] KDM5-C49 has been shown to be highly selective for the KDM5 family, with significantly weaker activity against the KDM4 and KDM6 families.[4]
Mechanism of Action: A Paradoxical Inhibition of MYC-Driven Transcription
Inhibition of KDM5A by JQKD82 leads to a global increase in the H3K4me3 histone mark, which is typically associated with active gene transcription.[1] However, paradoxically, this results in the downregulation of MYC-driven transcriptional output.[1] This is because KDM5A is required for the phosphorylation of RNA Polymerase II (RNAPII) at MYC target genes, a critical step for transcriptional elongation.[1][6] By inhibiting KDM5A, JQKD82 prevents this phosphorylation event, leading to transcriptional pausing and the suppression of MYC target gene expression, ultimately resulting in cell cycle arrest and reduced cell proliferation.[1][3]
References
- 1. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma. | Semantic Scholar [semanticscholar.org]
- 3. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot protocol specific for H3K4me3 antibody (NB21-1023): Novus Biologicals [novusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Histone western blot protocol | Abcam [abcam.com]
Validating JQKD82-Induced H3K4me3 Changes with ChIP-qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JQKD82 with other KDM5 inhibitors in modulating Histone H3 Lysine 4 trimethylation (H3K4me3). It includes detailed experimental protocols for Chromatin Immunoprecipitation followed by quantitative Polymerase Chain Reaction (ChIP-qPCR) to validate these epigenetic changes.
Introduction to JQKD82 and H3K4me3 Modulation
JQKD82 is a cell-permeable and selective inhibitor of the KDM5 family of histone demethylases. The KDM5 enzyme family, also known as JARID1, is responsible for removing methyl groups from histone H3 at lysine 4 (H3K4), a mark generally associated with active gene transcription. By inhibiting KDM5, JQKD82 leads to an increase in global H3K4me3 levels. Interestingly, this increase in the "active" H3K4me3 mark paradoxically results in the inhibition of downstream MYC-driven transcriptional output, highlighting a complex regulatory mechanism. JQKD82 is a prodrug that delivers the active metabolite, KDM5-C49, more efficiently into cells.
Comparative Performance of JQKD82
While direct head-to-head ChIP-qPCR data in a single study is limited, existing literature provides valuable insights into the relative potency of JQKD82 compared to other KDM5 inhibitors.
Immunoblotting and Cellular Assay Comparisons
| Inhibitor | Target | Comparison with JQKD82 | Key Findings |
| JQKD82 | KDM5 | - | A cell-permeable prodrug of KDM5-C49. Increases global H3K4me3 levels. |
| KDM5-C49 | KDM5 | JQKD82 is a more efficient delivery vehicle for KDM5-C49. | The active metabolite of JQKD82. |
| KDM5-C70 | KDM5 | JQKD82 induces a greater increase in global H3K4me3 levels at equimolar concentrations. JQKD82 has better cell permeability. | An earlier ester prodrug of KDM5-C49. |
| GS716054 | KDM5 | Reported to induce a stronger increase in global H3K4me3 levels. | A potent KDM5 inhibitor. |
| KDOAM-25 | KDM5 | A potent and selective KDM5 inhibitor. | Stops cellular demethylation of H3K4me3 at transcription start sites. |
This table is a synthesis of findings from multiple sources and does not represent data from a single comparative experiment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of JQKD82 and the experimental workflow for validating H3K4me3 changes using ChIP-qPCR.
JQKD82: A Comparative Analysis of a Potent Pan-KDM5 Inhibitor
In the landscape of epigenetic drug discovery, the lysine-specific demethylase 5 (KDM5) family has emerged as a critical therapeutic target in various cancers. This guide provides a detailed comparison of JQKD82, a novel pan-KDM5 inhibitor, with other known inhibitors, focusing on their biochemical potency, cellular activity, and selectivity. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of epigenetics and oncology.
Introduction to JQKD82
JQKD82 is a cell-permeable, selective, small-molecule inhibitor of the KDM5 family of histone demethylases.[1][2][3] It functions as a prodrug, delivering the active metabolite KDM5-C49 into cells with high efficiency.[4][5] This enhanced cellular uptake and conversion to the active form contributes to its potent anti-cancer properties, particularly in multiple myeloma. JQKD82 has been shown to increase global levels of histone H3 lysine 4 trimethylation (H3K4me3) and paradoxically inhibit downstream MYC-driven transcriptional output, leading to the suppression of cancer cell growth.[1][3]
Comparative Performance of Pan-KDM5 Inhibitors
The following tables summarize the quantitative data on the inhibitory activity of JQKD82 in comparison to other pan-KDM5 inhibitors.
Table 1: In Vitro Enzymatic Inhibition (IC50)
| Inhibitor | KDM5A (nM) | KDM5B (nM) | KDM5C (nM) | KDM5D (nM) | Reference(s) |
| JQKD82 | Selective for KDM5A | - | - | - | [6] |
| KDM5-C49 | 40 | 160 | 100 | - | |
| KDM5-C70 | - | - | - | - | |
| CPI-455 | 10 | 3 | - | - | [7] |
| KDOAM-25 | 71 | 19 | 69 | 69 | [1] |
Table 2: Cellular Activity - Growth Inhibition of Multiple Myeloma (MM.1S) Cells (IC50)
| Inhibitor | IC50 (µM) | Reference(s) |
| JQKD82 | 0.42 | [3][8] |
| KDM5-C49 | >10 | [8] |
| KDM5-C70 | 3.1 | [8] |
As evidenced by the data, JQKD82 demonstrates significantly more potent inhibition of multiple myeloma cell growth compared to its active metabolite KDM5-C49 and the earlier prodrug KDM5-C70.[8] This highlights the improved cell permeability and metabolic activation of JQKD82.[4][5]
Table 3: Selectivity Profile
| Inhibitor | Selectivity Notes | Reference(s) |
| JQKD82 | Selective for KDM5 family over other KDM subfamilies. Shows some preference for KDM5A. | [6] |
| CPI-455 | >200-fold selective for KDM5A over KDM4C and >500-fold over other JmjC domain-containing proteins. | [9] |
| KDOAM-25 | High selectivity for the KDM5 subfamily over other 2-oxoglutarate oxygenases. Weak inhibitor of KDM2A (IC50 = 4.4 µM). | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of KDM5 inhibitors on cancer cell lines.
-
Cell Seeding: Plate multiple myeloma (e.g., MM.1S) cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of the KDM5 inhibitors (JQKD82, KDM5-C70, etc.) in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 5 days) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2][8]
Immunoblotting for H3K4me3
This protocol describes a general procedure for assessing the impact of KDM5 inhibitors on global H3K4me3 levels.
-
Cell Lysis: Treat cells with KDM5 inhibitors for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me3 (e.g., Cell Signaling Technology #9751) and a loading control (e.g., anti-Histone H3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
In Vitro KDM5 Enzymatic Assay (Formaldehyde Release Assay)
This is a representative method for measuring the direct inhibitory effect of compounds on KDM5 enzymatic activity.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant KDM5A enzyme, a tri-methylated H3K4 peptide substrate, and assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM Fe(NH₄)₂(SO₄)₂, 1 mM α-ketoglutarate, 2 mM ascorbate).
-
Inhibitor Addition: Add varying concentrations of the KDM5 inhibitor or vehicle control to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at room temperature for a set time (e.g., 30-60 minutes).
-
Formaldehyde Detection: Stop the reaction and measure the amount of formaldehyde produced, which is a byproduct of the demethylation reaction. This can be done using a formaldehyde detection reagent (e.g., Nash reagent).
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of JQKD82 and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of JQKD82 in inhibiting MYC-driven transcription.
Caption: Experimental workflow for the evaluation of pan-KDM5 inhibitors.
References
- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 11. Epigenetic Regulation by Lysine Demethylase 5 (KDM5) Enzymes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Confirming MYC Pathway Inhibition: A Comparative Guide to JQKD82 and Other MYC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The MYC family of proto-oncogenes are critical drivers in a majority of human cancers, making them a compelling target for therapeutic intervention. However, the "undruggable" nature of MYC has posed a significant challenge. This guide provides a comparative analysis of a novel MYC pathway inhibitor, JQKD82, with other established MYC-targeting agents. We present supporting experimental data from RNA sequencing (RNA-seq) to objectively evaluate its efficacy in downregulating the MYC transcriptional program.
Performance Comparison of MYC Pathway Inhibitors
This section summarizes the key performance metrics of JQKD82 and two alternative MYC pathway inhibitors: Omomyc, a direct MYC inhibitor, and JQ1, a BET bromodomain inhibitor that indirectly affects MYC transcription.
| Inhibitor | Mechanism of Action | Target | Cell Line | IC50 | Key RNA-seq Findings | Reference |
| JQKD82 | KDM5A Inhibitor | KDM5A | MM.1S (Multiple Myeloma) | 0.42 µM | Downregulation of MYC target gene signatures.[1][2][3] | [1][4][5] |
| Omomyc | Direct MYC Inhibitor | MYC/MAX dimerization | HCT116 (Colon Cancer) | 2-3 µM | Reversion of MYC-related gene signatures.[6][7] | [6][7][8] |
| Ramos (Burkitt's Lymphoma) | ~400 nM | Downregulation of MYC-driven gene signatures.[8] | [8] | |||
| NSCLC cell lines | 6.2-13.6 µM | Reversion of MYC-related gene signatures.[7] | [7] | |||
| JQ1 | BET Bromodomain Inhibitor | BRD2, BRD3, BRD4, BRDT | MM.1S (Multiple Myeloma) | 46.4 nM | Downregulation of MYC and MYC-dependent target genes.[9][10] | [9][10] |
| Merkel Cell Carcinoma cell lines | ~800 nM | Significant reduction of c-Myc expression.[11] | [11] |
Experimental Protocols
RNA-seq Analysis of MYC Pathway Inhibition by JQKD82
This protocol outlines the key steps for performing an RNA-seq experiment to validate the inhibition of the MYC pathway by JQKD82 in a cancer cell line, such as MM.1S multiple myeloma cells.
1. Cell Culture and Treatment:
-
Culture MM.1S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with 1 µM JQKD82 or DMSO (vehicle control) for 48 hours. Include at least three biological replicates for each condition.
2. RNA Extraction:
-
Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from 1 µg of total RNA using a stranded mRNA library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina) following the manufacturer's protocol.[12][13] This typically involves mRNA purification, fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and library amplification.
-
Assess the quality and quantity of the prepared libraries using a bioanalyzer.
-
Sequence the libraries on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads of a desired length (e.g., 150 bp).
4. Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality bases using tools such as Trimmomatic.
-
Alignment: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Perform differential gene expression analysis between JQKD82-treated and DMSO-treated samples using R packages such as DESeq2 or edgeR.[14][15] Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Pathway and Gene Set Enrichment Analysis (GSEA): Perform GSEA to determine if MYC target gene sets are significantly enriched among the downregulated genes in the JQKD82-treated samples. Use gene sets from databases like the Molecular Signatures Database (MSigDB).
Visualizations
Conclusion
JQKD82 represents a promising therapeutic strategy for MYC-driven cancers by indirectly inhibiting the MYC transcriptional program through KDM5A inhibition. RNA-seq is a powerful and essential tool to confirm the on-target effects of JQKD82 and compare its efficacy to other MYC pathway inhibitors. The data presented in this guide demonstrate that while JQKD82, Omomyc, and JQ1 all effectively inhibit the MYC pathway, they do so through distinct mechanisms, which may have different therapeutic implications. Further head-to-head studies in various cancer models are warranted to fully elucidate the comparative advantages of each inhibitor.
References
- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic cell-penetrating activity propels Omomyc from proof of concept to viable anti-MYC therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Protein Targeting Chimeric Molecules Specific for Bromodomain and Extra-terminal Motif Family Proteins are Active Against Pre-Clinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA Library Preparation [illumina.com]
- 13. Illumina RNA-Seq library preparation [bio-protocol.org]
- 14. RNA-Seq differential expression analysis: An extended review and a software tool | PLOS One [journals.plos.org]
- 15. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of JQKD82 with Novel KDM5A Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel KDM5A inhibitor, JQKD82, alongside other significant inhibitors of this important epigenetic modulator. Lysine-specific demethylase 5A (KDM5A), also known as JARID1A or RBP2, is a critical enzyme that removes methyl groups from histone H3 lysine 4 (H3K4), a mark typically associated with active gene transcription.[1] By demethylating H3K4me2/3, KDM5A acts as a transcriptional repressor.[2] Its overexpression and aberrant activity have been implicated in the pathogenesis of various cancers, including multiple myeloma, breast, lung, and prostate cancer, by promoting cell proliferation, drug resistance, and metastasis.[2][3] This has established KDM5A as a promising therapeutic target in oncology.
JQKD82 has emerged as a potent and selective, cell-permeable KDM5 inhibitor.[4][5][6][7] It functions as a prodrug, delivering the active molecule KDM5-C49 into cells, where it effectively blocks KDM5A activity.[4][6] A key focus of this guide is to present a clear, data-driven comparison of JQKD82's performance against other novel KDM5A inhibitors, providing researchers with the necessary information to make informed decisions for their studies.
Comparative Efficacy of KDM5A Inhibitors
The following table summarizes the in vitro potency of JQKD82 and other selected novel KDM5A inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Inhibitor | KDM5A IC50 | KDM5B IC50 | KDM5C IC50 | Cellular IC50 (Cell Line) | Key Features |
| JQKD82 | Not directly reported (active metabolite is KDM5-C49) | Not directly reported | Not directly reported | 0.42 µM (MM.1S)[4][5][7] | Cell-permeable prodrug of KDM5-C49; demonstrates in vivo anti-myeloma activity.[4][5] |
| KDM5-C49 | 40 nM | 160 nM | 100 nM | >10 µM (MM.1S)[4] | Active metabolite of JQKD82 and KDM5-C70; potent biochemically but has poor cell permeability.[4] |
| KDM5-C70 | Not directly reported | Not directly reported | Not directly reported | 3.1 µM (MM.1S)[4] | Ethyl ester prodrug of KDM5-C49 with better cell permeability than the parent compound.[4] |
| CPI-455 | 10 nM | Similar potency to KDM5A | Similar potency to KDM5A | 16.13 µM (EFM-19), 26.19 µM (T-47D), 35.4 µM (MCF-7) | Pan-KDM5 inhibitor with high biochemical potency; shows selectivity over other KDM subfamilies. |
| KDOAM-25 | 71 nM | 19 nM | 69 nM | ~30 µM (MM1S)[8] | Potent and highly selective pan-KDM5 inhibitor.[9] |
| YUKA1 | 2.66 µM | >50 µM | Less potent than against KDM5A | Not specified | Highly selective for KDM5A over KDM5B and other KDM subfamilies. |
| Ryuvidine | Not specified | Most sensitive | Inhibited | Not specified | Identified from a chemical library screen; inhibits KDM5A, B, and C.[10] |
| Compound 1 | 23.8 nM | Much higher selectivity for KDM5A | Much higher selectivity for KDM5A | Not specified | Cyclopenta[c]chromen derivative with high potency and selectivity for KDM5A over other KDM5 and KDM4 family members.[11] |
Signaling Pathways and Experimental Workflows
The inhibition of KDM5A has significant downstream effects on cellular signaling. One of the most well-documented pathways involves the proto-oncogene MYC. KDM5A has been shown to be a critical co-factor for MYC-driven transcription in multiple myeloma.[4] Inhibition of KDM5A leads to hypermethylation of H3K4 at the promoter regions of MYC target genes, which paradoxically results in the downregulation of their transcription and subsequent inhibition of cancer cell proliferation.[4]
Caption: KDM5A-MYC signaling axis and the effect of JQKD82.
A typical preclinical workflow for the evaluation of a novel KDM5A inhibitor like JQKD82 involves a multi-step process, from initial screening to in vivo efficacy studies.
Caption: A generalized workflow for KDM5A inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experimental protocols used in the characterization of KDM5A inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MM.1S, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the KDM5A inhibitor (e.g., JQKD82) or vehicle control (DMSO) for 48-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[11]
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K4me3
ChIP-seq is used to identify the genome-wide localization of histone modifications.
-
Cell Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight. Use protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for H3K4me3.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with the KDM5A inhibitor or vehicle for the desired time (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting the dye with a laser and collecting the fluorescence emission.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement of a drug in a cellular context.
-
Cell Treatment: Treat intact cells with the KDM5A inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble KDM5A protein remaining at each temperature by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[11]
Conclusion
JQKD82 represents a significant advancement in the development of KDM5A inhibitors, primarily due to its improved cell permeability and demonstrated in vivo efficacy.[4][5] While other inhibitors such as CPI-455 and KDOAM-25 show high biochemical potency, their cellular activities can be limited.[12] Conversely, inhibitors like YUKA1 offer high selectivity for KDM5A over other KDM5 isoforms, which could be advantageous in minimizing off-target effects. The choice of inhibitor will ultimately depend on the specific research question and experimental context. The data and protocols provided in this guide aim to equip researchers with the necessary tools to navigate the growing landscape of KDM5A inhibitors and to design robust experiments to further elucidate the therapeutic potential of targeting this key epigenetic regulator.
References
- 1. from-a-novel-hts-hit-to-potent-selective-and-orally-bioavailable-kdm5-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
JQKD82: A Novel KDM5A Inhibitor Demonstrates Potent Anti-Tumor Effects in Preclinical Models of Multiple Myeloma
A comprehensive analysis of preclinical data reveals the promising activity of JQKD82, a novel, cell-permeable inhibitor of lysine demethylase 5A (KDM5A), in various subtypes of multiple myeloma. This comparison guide provides an objective overview of JQKD82's performance against established standard-of-care therapies, supported by experimental data on cell viability, apoptosis, and underlying mechanisms of action.
This guide is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of multiple myeloma therapeutics. The data presented herein is aggregated from peer-reviewed publications and is intended to provide a clear, comparative view of JQKD82's preclinical efficacy.
Comparative Efficacy Against Standard-of-Care Agents
JQKD82 has demonstrated significant single-agent activity in multiple myeloma cell lines. To contextualize its potency, the following tables summarize the available in vitro data for JQKD82 and compare it with the standard-of-care agents bortezomib, lenalidomide, and daratumumab in the well-characterized MM.1S and MOLP-8 multiple myeloma cell lines. It is important to note that the data for JQKD82 and the standard-of-care drugs are compiled from different studies and experimental conditions may vary.
Cell Viability (IC50) Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Myeloma Subtype | IC50 (µM) | Citation(s) |
| JQKD82 | MM.1S | IgA λ Myeloma | 0.42 | [1][2][3] |
| Bortezomib | MM.1S | IgA λ Myeloma | 0.004 - 0.0152 | [4][5][6][7] |
| Lenalidomide | MM.1S | IgA λ Myeloma | 7.41 | [8] |
| JQKD82 | MOLP-8 | IgD λ Myeloma | Not explicitly stated, but showed growth suppression | [1] |
| Bortezomib | Other Myeloma Lines | Various | 0.007 - 0.032 | [9][10][11] |
| Lenalidomide | Other Myeloma Lines | Various | 0.15 - 7 | [12] |
Note: The efficacy of daratumumab is primarily mediated through antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), and therefore is not typically measured by a direct IC50 value for cell viability.
Mechanism of Action: Targeting the KDM5A-MYC Axis
JQKD82 exerts its anti-myeloma effects through the inhibition of KDM5A, a histone demethylase that plays a crucial role in regulating gene transcription. In multiple myeloma, KDM5A cooperates with the oncogene MYC to drive the expression of genes essential for tumor cell growth and survival. By inhibiting KDM5A, JQKD82 leads to an increase in histone H3 lysine 4 trimethylation (H3K4me3), which paradoxically results in the suppression of MYC-driven transcriptional output. This ultimately leads to cell cycle arrest and inhibition of tumor growth.[1][4][13][14]
Mechanism of action of JQKD82 in multiple myeloma cells.
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Multiple myeloma cell lines (e.g., MM.1S, MOLP-8) are seeded in 96-well plates at a density of 2 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Cells are treated with various concentrations of JQKD82 or comparator drugs for a specified duration (e.g., 72 hours).
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Cells are treated with the test compound (e.g., JQKD82) at a specified concentration and for a defined period (e.g., 48 hours).
-
Cell Harvesting and Washing: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.
-
Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-tumor effects of a novel compound like JQKD82 in multiple myeloma.
Preclinical evaluation workflow for JQKD82.
Conclusion
The preclinical data available for JQKD82 strongly support its continued investigation as a potential therapeutic agent for multiple myeloma, particularly in subtypes with MYC dysregulation. Its novel mechanism of action, potent in vitro activity, and demonstrated in vivo efficacy provide a solid foundation for further development. Head-to-head preclinical studies with standard-of-care agents under identical conditions will be crucial for definitively positioning JQKD82 in the therapeutic landscape. Furthermore, future clinical trials will be necessary to establish its safety and efficacy in patients with multiple myeloma.
References
- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P857: BORTEZOMIB- AND CARFILZOMIB-RESISTANT MYELOMA CELLS SHOW INCREASED ACTIVITY OF ALL THREE ARMS OF UNFOLDED PROTEIN RESPONSE AND ENRICHMENT OF SIRTUIN SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Drug: Lenalidomide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. Bortezomib Reduces the Tumorigenicity of Multiple Myeloma via Downregulation of Upregulated Targets in Clonogenic Side Population Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 11. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MM1.S Cell Line - Creative Biogene [creative-biogene.com]
- 14. MM.1S - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unraveling the Impact of JQKD82 on MYC-Driven Transcription: A Comparative Analysis with Published Data
For Immediate Release
BOSTON, MA – A comprehensive analysis of the novel KDM5 inhibitor, JQKD82, reveals its potent and selective activity against multiple myeloma through the disruption of MYC-driven transcription. This guide provides a detailed comparison of JQKD82's effects with other known KDM5 inhibitors, supported by experimental data from peer-reviewed studies, to offer researchers, scientists, and drug development professionals a clear perspective on its therapeutic potential.
JQKD82 is a cell-permeable, selective inhibitor of the lysine demethylase 5 (KDM5) family, particularly KDM5A.[1][2][3] It functions as a prodrug, delivering the active molecule KDM5-C49 to potently block KDM5 activity within the cell.[1][4] The primary mechanism of action involves an increase in histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription.[1][4][5] Paradoxically, this leads to the inhibition of downstream MYC-driven transcriptional output in multiple myeloma cells, both in vitro and in vivo.[1][4] This unique mechanism of action sets JQKD82 apart and highlights its potential as a targeted therapy for MYC-addicted cancers.
Comparative Efficacy of KDM5 Inhibitors
To contextualize the performance of JQKD82, this guide compares its activity with other published KDM5 inhibitors, namely CPI-455 and KDM5-C70.
| Inhibitor | Target(s) | Mechanism of Action | Cell Line | IC50 | Key Findings | Reference |
| JQKD82 | KDM5A/B/C | Prodrug of KDM5-C49; increases H3K4me3, inhibits MYC-driven transcription | MM.1S (Multiple Myeloma) | 0.42 µM | Suppresses multiple myeloma cell growth, downregulates MYC targets, and reduces tumor burden in vivo. | [1][6] |
| CPI-455 | Pan-KDM5 | Potent inhibitor of KDM5A | KDM5A enzymatic assay | 10 nM | Elevates global H3K4me3 levels and decreases the number of drug-tolerant persister cancer cells. | [5][7][8][9] |
| MCF-7 (Breast Cancer) | 35.4 µM | [5] | ||||
| T-47D (Breast Cancer) | 26.19 µM | [5] | ||||
| EFM-19 (Breast Cancer) | 16.13 µM | [5] | ||||
| KDM5-C70 | Pan-KDM5 | Prodrug of KDM5-C49; increases H3K4me3 | MM.1S (Multiple Myeloma) | ~20 µM (estimated 50% reduction in viability) | Antiproliferative effect in myeloma cells and leads to a genome-wide elevation of H3K4me3 levels. | [10][11] |
Signaling Pathway Perturbation by JQKD82
JQKD82's therapeutic effect stems from its ability to disrupt the critical interplay between KDM5A and the MYC oncogene in multiple myeloma. KDM5A cooperates with MYC to regulate the transcription of MYC target genes. JQKD82 treatment leads to an increase in H3K4me3 at the promoters of these genes, which in turn inhibits transcription elongation by RNA Polymerase II, ultimately leading to a reduction in MYC protein levels and cell cycle arrest.
Experimental Workflow for Assessing KDM5 Inhibitor Efficacy
The following diagram illustrates a typical experimental workflow to evaluate the effects of a KDM5 inhibitor like JQKD82 on cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are summarized below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][12][13]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of cell culture medium and incubate for 24 hours.[14]
-
Compound Treatment: Treat the cells with various concentrations of the KDM5 inhibitor (e.g., JQKD82) or vehicle control and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[14]
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[2]
Immunohistochemistry (IHC) for Ki-67 and MYC
IHC is used to detect the presence and localization of specific proteins in tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol washes.[15][16]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., Tris-EDTA buffer, pH 9.0) to unmask the antigenic sites.[15]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding sites with a blocking serum.[15][17]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against the target protein (e.g., anti-Ki-67 or anti-MYC) at the appropriate dilution overnight at 4°C.[16]
-
Secondary Antibody Incubation: Apply a biotinylated or polymer-based secondary antibody and incubate for 30-60 minutes at room temperature.[17]
-
Detection: Use an avidin-biotin complex (ABC) or polymer-based detection system with a chromogen such as DAB (3,3'-Diaminobenzidine) to visualize the antibody-antigen complex.[18]
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the cell nuclei and mount with a coverslip.[15]
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is a powerful method used to identify the genome-wide binding sites of DNA-associated proteins, such as transcription factors and modified histones.[19]
-
Cross-linking: Cross-link protein-DNA complexes in cells with formaldehyde.[20]
-
Chromatin Fragmentation: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) by sonication or enzymatic digestion.[20][21]
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody against the protein of interest (e.g., anti-H3K4me3). The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.[21]
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the co-immunoprecipitated DNA.[21]
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.[22]
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which represent the protein's binding sites.
RNA Sequencing (RNA-Seq) for Differential Gene Expression
RNA-seq is used to profile the transcriptome and quantify gene expression levels.
-
RNA Isolation: Isolate total RNA from cells or tissues treated with the KDM5 inhibitor or vehicle control.
-
Library Preparation: Deplete ribosomal RNA (rRNA) and construct a cDNA library from the remaining RNA. This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.[23]
-
Sequencing: Perform high-throughput sequencing of the cDNA library.[23]
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to a reference genome or transcriptome.[24]
-
Gene Expression Quantification: Count the number of reads mapping to each gene.[25]
-
Differential Expression Analysis: Use statistical methods to identify genes that are significantly upregulated or downregulated between the treatment and control groups.[26][27]
-
Conclusion
JQKD82 demonstrates significant promise as a selective KDM5 inhibitor with a distinct mechanism of action that effectively targets the MYC oncogenic pathway in multiple myeloma. The comparative data presented in this guide underscore its potential as a valuable research tool and a candidate for further therapeutic development. The detailed experimental protocols provided herein will aid researchers in the cross-validation of these findings and the exploration of KDM5 inhibition in other cancer contexts.
References
- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. KDM5-C70 | Histone Demethylase | TargetMol [targetmol.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. dbbiotech.com [dbbiotech.com]
- 16. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 17. sysy-histosure.com [sysy-histosure.com]
- 18. genomeme.ca [genomeme.ca]
- 19. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 20. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 21. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 22. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. RNA-Seq for Differential Gene Expression Analysis: Introduction, Protocol, and Bioinformatics - CD Genomics [cd-genomics.com]
- 26. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
A Comparative Analysis of the Pharmacokinetic Profiles of KDM5 Inhibitors: JQKD82 vs. KDM5-C70
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two prominent KDM5 histone demethylase inhibitors, JQKD82 and KDM5-C70. Both compounds are valuable research tools for studying the role of KDM5 enzymes in various biological processes, including cancer. Understanding their distinct pharmacokinetic properties is crucial for designing and interpreting in vivo studies.
Executive Summary
JQKD82 and KDM5-C70 are both cell-permeable prodrugs of the active KDM5 inhibitor, KDM5-C49.[1][2] However, JQKD82 was developed as a more optimized successor to KDM5-C70, exhibiting enhanced cellular permeability and more efficient delivery of the active metabolite.[1] While in vivo pharmacokinetic data for JQKD82 is available, similar quantitative data for KDM5-C70 is limited in publicly accessible literature, reflecting its characterization as having poorer in vivo activity.[1][3] This guide summarizes the available data to facilitate informed decisions in experimental design.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the available pharmacokinetic data for JQKD82 and KDM5-C70. It is important to note that the data for JQKD82 pertains to its active metabolite, KDM5-C49, after administration of the JQKD82 prodrug.
| Parameter | JQKD82 (measuring active metabolite KDM5-C49) | KDM5-C70 | Source |
| Animal Model | CD1 Mice | Not Available | [1] |
| Dose | 50 mg/kg | Not Available | [1] |
| Route of Administration | Intraperitoneal (i.p.) | Not Available | [1] |
| Half-life (t½) | 6 hours | Not Available | [1] |
| Maximum Concentration (Cmax) | 330 μmol/L | Not Available | [1] |
| Cell Permeability | Improved cellular permeability and more efficient delivery of KDM5-C49 compared to KDM5-C70.[1][4] | Lower cellular permeability compared to JQKD82.[1][3][4] | [1][3][4] |
| In Vivo Activity | Demonstrates anti-multiple myeloma activity in vivo.[5] | Described as having limited activity in vivo.[1] | [1][5] |
Experimental Protocols
Below is a representative, detailed methodology for a murine pharmacokinetic study of a small molecule inhibitor administered intraperitoneally. This protocol is a composite of established methods and should be adapted based on specific experimental needs.[6]
Objective: To determine the pharmacokinetic profile of a test compound in mice after a single intraperitoneal injection.
Materials:
-
Test compound (e.g., JQKD82)
-
Vehicle for solubilizing the test compound
-
8-10 week old male or female mice (e.g., CD1 or C57BL/6)
-
Sterile syringes and needles (25-27 gauge)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
-80°C freezer
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the study to allow for acclimatization.
-
Dosing Solution Preparation: Prepare the dosing solution of the test compound in the appropriate vehicle on the day of the experiment.
-
Animal Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Administer the test compound via intraperitoneal (IP) injection. The injection site is typically the lower right quadrant of the abdomen to avoid the cecum.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Blood can be collected via various methods, such as tail vein, saphenous vein, or retro-orbital sinus bleeding. For terminal time points, cardiac puncture can be performed.
-
Place the collected blood into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully transfer the supernatant (plasma) to new, labeled tubes.
-
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound and/or its metabolites in plasma.
-
Analyze the plasma samples to determine the concentration of the analyte at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).
-
Mandatory Visualization
Signaling Pathway
Caption: Mechanism of action of JQKD82 and KDM5-C70 on the KDM5A-MYC signaling axis.
Experimental Workflow
References
- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of JQKD82: A Comparative Guide to Cellular Thermal Shift Assay and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the development of targeted therapies, confirming that a drug candidate directly engages its intended molecular target within a cellular context is a critical step. This guide provides a comparative overview of the Cellular Thermal Shift Assay (CETSA) for validating the on-target effects of JQKD82, a selective inhibitor of the KDM5 family of histone demethylases. We present a detailed methodology for CETSA and compare its utility with alternative, commonly used assays for assessing the on-target efficacy of KDM5 inhibitors.
Introduction to JQKD82 and the Importance of Target Engagement
JQKD82 is a cell-permeable small molecule that acts as a selective inhibitor of the Lysine Demethylase 5 (KDM5) family of enzymes, with a particular potency for KDM5A.[1][2] It functions as a prodrug, delivering the active compound KDM5-C49 into the cell. The mechanism of action of JQKD82 involves the inhibition of KDM5's demethylase activity, leading to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3). This epigenetic modification paradoxically results in the suppression of MYC-driven transcriptional programs, demonstrating anti-proliferative effects in multiple myeloma models.
Validating that JQKD82 directly binds to KDM5A in cells is paramount to ensure that its observed phenotypic effects are a direct consequence of on-target activity and not due to off-target interactions. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique to confirm such direct target engagement.
Validating JQKD82 On-Target Effects with Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle of ligand-induced thermal stabilization of a target protein.[3] The binding of a small molecule, such as JQKD82, to its target protein, KDM5A, is expected to increase the protein's stability and resistance to heat-induced denaturation. This change in thermal stability is quantified by measuring the amount of soluble KDM5A remaining after heating cell lysates or intact cells to various temperatures.
CETSA Workflow Diagram```dot
// Styling node [color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"]; }
Caption: Comparison of target validation methods for JQKD82.
Western Blot for H3K4me3 Levels
This assay measures the direct downstream consequence of KDM5 inhibition. An increase in the global levels of H3K4me3 serves as a biomarker for the on-target activity of JQKD82.
Quantitative Data for a KDM5 Inhibitor (KDOAM-25)
| Compound | Concentration (µM) | Relative H3K4me3 Level (Fold Change vs. DMSO) |
| KDOAM-25 | 0.03 | ~1.2 |
| 0.1 | ~1.5 | |
| 0.3 | ~1.8 | |
| 1 | ~2.0 |
Data adapted from a study on KDOAM-25 in MCF-7 cells. [3] Detailed Experimental Protocol for Western Blot
-
Cell Treatment and Lysis: Treat cells with varying concentrations of JQKD82 for 24-48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Histone Extraction (Optional but Recommended): For cleaner results, perform an acid extraction of histones from the cell pellet.
-
Protein Quantification: Determine the protein concentration of the whole-cell lysates or extracted histones.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K4me3. Also, probe a parallel blot or strip the first and re-probe with an antibody for total Histone H3 as a loading control.
-
Detection and Analysis: Use an appropriate secondary antibody and ECL detection. Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.
Cell Proliferation Assay
This assay provides a phenotypic readout of the inhibitor's efficacy. A reduction in cell viability or proliferation upon treatment with JQKD82 is indicative of its anti-cancer activity, which is a downstream consequence of on-target KDM5 inhibition.
Quantitative Data for a KDM5 Inhibitor (CPI-455)
| Cell Line | IC50 (µM) after 6 days |
| MM.1S | 0.42 (for JQKD82) |
| KARPAS-422 | ~0.5 |
| Pfeiffer | ~1.0 |
IC50 values for CPI-455 in various lymphoma cell lines. JQKD82 IC50 in MM.1S is also included for context.
Detailed Experimental Protocol for MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of JQKD82 and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the drug concentration. Calculate the IC50 value, the concentration at which 50% of cell proliferation is inhibited, using a non-linear regression analysis.
Conclusion
Validating the on-target effects of JQKD82 is a cornerstone for its preclinical and clinical development. The Cellular Thermal Shift Assay offers a direct and robust method to confirm the physical interaction between JQKD82 and its target, KDM5A, within the complex cellular milieu. While alternative methods such as Western blotting for H3K4me3 and cell proliferation assays provide valuable information on the downstream functional consequences of KDM5 inhibition, they are indirect measures of target engagement. A comprehensive approach that combines the direct evidence from CETSA with the functional data from these alternative assays will provide the highest confidence in the on-target activity of JQKD82, thereby de-risking its progression as a potential therapeutic agent.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Histone demethylase KDM5 regulates cardiomyocyte maturation by promoting fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validating Downstream Gene Expression Changes Induced by JQKD82
This guide provides a comprehensive comparison of JQKD82 with its alternatives, supported by experimental data, to validate its impact on downstream gene expression. It is intended for researchers, scientists, and professionals in drug development.
Introduction to JQKD82
JQKD82 is a cell-permeable, selective inhibitor of the Lysine Demethylase 5 (KDM5) family of enzymes, which are epigenetic regulators that remove the activating histone mark, H3K4me3 (histone H3 lysine 4 trimethylation).[1][2][3] JQKD82 is a prodrug that efficiently delivers its active metabolite, KDM5-C49, into cells.[1] It displays selectivity for KDM5A over other KDM5 isoforms and has shown significant activity in multiple myeloma models by paradoxically inhibiting MYC-driven transcription.[1][4][5]
Mechanism of Action
JQKD82 exerts its effects by inhibiting the demethylase activity of KDM5A. KDM5A normally removes the H3K4me3 mark from gene promoters, a mark associated with active transcription.[1][5] Inhibition of KDM5A by JQKD82 leads to a global increase in H3K4me3 levels.[1][2]
Intriguingly, while an increase in an active transcription mark would be expected to increase gene expression, JQKD82 treatment leads to the downregulation of a specific set of genes, most notably those driven by the oncogene MYC.[1][3] This paradoxical effect is attributed to the disruption of the transcription elongation process. The proposed mechanism suggests that hypermethylation of H3K4me3 at promoter regions anchors the general transcription factor TFIID (via its TAF3 subunit). This may create a barrier to the phosphorylation of RNA Polymerase II (RNAPII) at Serine 2 and 5 by key kinases like CDK7 (part of TFIIH) and CDK9 (part of P-TEFb), ultimately dampening transcriptional output.[1]
References
- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. JQKD 82 dihydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 5. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of JQKD82 with Bortezomib in Multiple Myeloma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative assessment of the investigational KDM5 inhibitor, JQKD82, and the established proteasome inhibitor, bortezomib, in the context of multiple myeloma (MM) therapy. While no direct experimental data exists for the combination of JQKD82 and bortezomib, this document synthesizes the known mechanisms of each agent to build a strong rationale for their potential synergistic interaction. Furthermore, it presents exemplary experimental data and protocols from studies combining bortezomib with other targeted agents to serve as a blueprint for evaluating the potential synergy of a JQKD82-bortezomib combination.
Individual Compound Profiles
JQKD82: A Selective KDM5 Inhibitor Targeting MYC
JQKD82 is a cell-permeable, selective inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes.[1][2] KDM5A, a member of this family, is a negative regulator of histone H3 lysine 4 trimethylation (H3K4me3), an epigenetic mark associated with active gene transcription.[1][3] In multiple myeloma, KDM5A has been shown to cooperate with the MYC oncogene to drive the transcription of MYC target genes.[1][4]
By inhibiting KDM5, JQKD82 leads to an increase in global H3K4me3 levels, which paradoxically results in the inhibition of downstream MYC-driven transcriptional output.[1][3] This ultimately leads to cell cycle arrest and suppression of tumor growth in multiple myeloma models.[2][4]
Bortezomib: A Proteasome Inhibitor with Pleiotropic Effects
Bortezomib is a reversible inhibitor of the 26S proteasome, a critical cellular complex responsible for the degradation of ubiquitinated proteins.[5] Its anti-cancer activity is attributed to the disruption of the ubiquitin-proteasome pathway, which is often dysregulated in cancer cells.[5][6] Inhibition of the proteasome leads to the accumulation of proteins that regulate cell cycle progression, survival, and apoptosis.[6]
One of the key pathways affected by bortezomib is the NF-κB signaling pathway.[7][8] By preventing the degradation of IκB, an inhibitor of NF-κB, bortezomib was initially thought to inhibit NF-κB activity. However, subsequent studies have shown that bortezomib can also induce NF-κB activation in multiple myeloma cells.[7][9] The complex effects of bortezomib also include the induction of pro-apoptotic proteins and the cleavage of anti-apoptotic proteins.[6]
Hypothetical Synergistic Mechanism
A combination of JQKD82 and bortezomib presents a compelling therapeutic strategy for multiple myeloma based on their distinct but potentially complementary mechanisms of action. The hypothesized synergistic effects could arise from:
-
Dual Targeting of Key Oncogenic Pathways: JQKD82 directly targets the MYC oncogenic program by altering the epigenetic landscape, while bortezomib disrupts protein homeostasis and affects multiple signaling pathways, including NF-κB. The simultaneous inhibition of these critical pathways could lead to a more profound anti-myeloma effect than either agent alone.
-
Enhanced Apoptotic Induction: Both JQKD82 and bortezomib have been shown to induce apoptosis, albeit through different mechanisms. JQKD82's inhibition of MYC can sensitize cells to apoptosis, while bortezomib's induction of endoplasmic reticulum stress and accumulation of pro-apoptotic proteins directly triggers the apoptotic cascade. The combination could therefore lead to a synergistic increase in cancer cell death.
-
Overcoming Drug Resistance: Resistance to bortezomib is a significant clinical challenge. The epigenetic modifications induced by JQKD82 could potentially re-sensitize bortezomib-resistant myeloma cells to its cytotoxic effects.
Experimental Data (Hypothetical Framework)
As no direct studies on the JQKD82-bortezomib combination are available, the following tables present a framework for how their synergistic effects could be quantified, based on data from studies combining bortezomib with other agents.
Table 1: In Vitro Cytotoxicity of JQKD82 and Bortezomib in Multiple Myeloma Cell Lines (Hypothetical)
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) |
| MM.1S | JQKD82 | 420[2] | - |
| Bortezomib | 10-50[10] | - | |
| JQKD82 + Bortezomib (1:1 ratio) | - | < 1 (Synergy) | |
| MOLP-8 | JQKD82 | - | - |
| Bortezomib | - | - | |
| JQKD82 + Bortezomib (1:1 ratio) | - | < 1 (Synergy) |
Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The values for the combination are hypothetical and would need to be determined experimentally.
Table 2: In Vivo Efficacy of JQKD82 and Bortezomib in a Multiple Myeloma Xenograft Model (Hypothetical)
| Treatment Group | Tumor Growth Inhibition (%) | Change in Survival (days) |
| Vehicle Control | 0 | 0 |
| JQKD82 | 40-50[1] | +X |
| Bortezomib | Y | +Z |
| JQKD82 + Bortezomib | > (X+Y) | > (X+Z) |
Values for Bortezomib and the combination are hypothetical and would need to be determined through in vivo studies.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for assessing the synergistic effects of JQKD82 with bortezomib.
Cell Viability and Synergy Assessment
-
Cell Culture: Multiple myeloma cell lines (e.g., MM.1S, MOLP-8) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with a range of concentrations of JQKD82, bortezomib, and their combination at a constant ratio for 24, 48, and 72 hours.
-
MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is calculated. The synergistic effect of the combination is determined by calculating the Combination Index (CI) using the Chou-Talalay method.
Apoptosis Assay
-
Drug Treatment: Cells are treated with JQKD82, bortezomib, and their combination for 24 hours.
-
Annexin V/Propidium Iodide (PI) Staining: Apoptosis is quantified by flow cytometry after staining with Annexin V-FITC and PI. Annexin V-positive cells are considered apoptotic.
-
Western Blot Analysis: Protein lysates from treated cells are subjected to Western blotting to detect the cleavage of caspase-3 and PARP, key markers of apoptosis.
In Vivo Xenograft Studies
-
Tumor Implantation: Immunocompromised mice are subcutaneously injected with multiple myeloma cells.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, JQKD82 alone, bortezomib alone, and the combination of JQKD82 and bortezomib.[1]
-
Tumor Measurement: Tumor volume is measured regularly.
-
Survival Analysis: The study continues until a predetermined endpoint, and the overall survival of each group is analyzed.
-
Immunohistochemistry: At the end of the study, tumors are excised for immunohistochemical analysis of markers such as Ki67 (proliferation), TUNEL (apoptosis), and H3K4me3.[1]
Visualizations
Signaling Pathways and Experimental Workflow
Figure 1: JQKD82 Signaling Pathway.
Figure 2: Bortezomib Signaling Pathway.
Figure 3: Hypothetical Synergistic Mechanism.
Figure 4: Experimental Workflow for Synergy Assessment.
References
- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Signaling mechanisms of bortezomib in TRAF3-deficient mouse B lymphoma and human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Bortezomib inhibits Burkitt's lymphoma cell proliferation by downregulating sumoylated hnRNP K and c-Myc expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of JQKD82 Trihydrochloride: A Guide for Laboratory Professionals
For immediate reference, JQKD82 trihydrochloride and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of with household garbage or allowed to enter sewage systems.
This guide provides essential information for the safe and compliant disposal of this compound, a cell-permeable and selective KDM5 inhibitor used in biomedical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. The information herein is compiled from general safety data sheet (SDS) guidelines for chemical reagents. Researchers must consult the specific SDS provided by the manufacturer for this compound and their institution's environmental health and safety (EHS) office for detailed protocols.
Key Disposal Considerations
Proper disposal of this compound involves a systematic approach, from the point of generation to final disposal by a licensed waste management contractor. The following table summarizes the critical aspects of this process.
| Aspect | Guideline | Regulatory Compliance |
| Waste Classification | Hazardous Chemical Waste | Resource Conservation and Recovery Act (RCRA) |
| Labeling | Clearly labeled as "Hazardous Waste" with the full chemical name: "this compound" | 40 CFR Part 262 |
| Storage | Stored in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep container tightly closed. | Institutional EHS Protocols |
| Container | Use a chemically compatible and non-reactive container. Do not mix with other waste streams unless explicitly permitted by your EHS office. | Department of Transportation (DOT) regulations for transport |
| Disposal Method | Must be disposed of through a licensed hazardous waste disposal company. | Local, State, and Federal Environmental Regulations |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Liquid Waste: For solutions of this compound, collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless approved by your institution's EHS department.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing boats, and contaminated gloves, should be collected in a designated hazardous waste bag or container.
-
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Storage: Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not attempt to transport the waste yourself.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazard.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a labeled hazardous waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place the absorbent material in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable decontamination solution as recommended by your institution's EHS office.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office.
Disclaimer: This information is intended as a general guide. Always refer to the manufacturer-specific Safety Data Sheet (SDS) for this compound and consult with your institution's Environmental Health and Safety department for complete and specific disposal instructions.
Safeguarding Your Research: A Comprehensive Guide to Handling JQKD82 Trihydrochloride
Essential safety protocols and operational guidance for the handling and disposal of JQKD82 trihydrochloride are critical for ensuring a safe laboratory environment. This guide provides detailed personal protective equipment (PPE) recommendations, procedural steps for safe handling, and disposal plans to empower researchers, scientists, and drug development professionals in the confident and safe use of this potent KDM5 inhibitor.
This compound is a cell-permeable and selective inhibitor of lysine demethylase 5 (KDM5) and is utilized in research, particularly in studies related to multiple myeloma.[1] Due to its potent nature, stringent adherence to safety protocols is imperative to minimize exposure and ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is fundamental when working with potent compounds like this compound. The following table summarizes the recommended PPE, categorized by the level of protection required.
| Protection Level | Equipment | Specifications & Use Cases |
| Primary Engineering Controls | Chemical Fume Hood | Recommended for all manipulations of solid this compound and preparation of solutions to minimize inhalation exposure. |
| Ventilated Balance Enclosure | To be used for weighing the solid compound to contain airborne particles. | |
| Standard Laboratory PPE | Safety Glasses with Side Shields | Minimum eye protection required for all laboratory activities.[2] |
| Nitrile Gloves | Disposable nitrile gloves should be worn at all times when handling the compound or its solutions. Double-gloving is recommended for enhanced protection.[2] | |
| Laboratory Coat | A standard lab coat is necessary to protect clothing and skin from potential splashes. | |
| Enhanced Protection | Chemical Splash Goggles | To be worn in conjunction with a face shield when there is a significant risk of splashes, such as during bulk solution preparation or transfer.[2] |
| Face Shield | Provides an additional layer of protection for the face and should be used with chemical splash goggles during high-risk procedures.[2][3] | |
| Chemical-Resistant Apron | Recommended when handling larger quantities of this compound solutions. | |
| Respiratory Protection | NIOSH-Approved Respirator | A risk assessment should be conducted to determine if a respirator is necessary. If ventilation is inadequate or if there is a potential for aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) should be used. |
Experimental Workflow: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe workflow. The following diagram illustrates the key stages of handling, from receiving the compound to its final disposal.
Detailed Protocols for Safe Handling and Disposal
Adherence to standardized procedures is crucial for minimizing risk. The following protocols provide step-by-step guidance for key operations involving this compound.
Protocol 1: Preparation of Stock Solutions
-
Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Don appropriate PPE, including a lab coat, safety glasses, and double nitrile gloves.
-
Weighing: Use a calibrated analytical balance inside a ventilated enclosure. Carefully weigh the desired amount of this compound powder onto weighing paper.
-
Transfer: Gently transfer the weighed powder into an appropriate container (e.g., a conical tube).
-
Dissolution: Inside the chemical fume hood, add the desired solvent (e.g., DMSO) to the container with the powder. Cap the container securely and vortex or sonicate until the solid is completely dissolved. MedChemExpress provides solubility information for various solvents.
-
Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at the recommended temperature, typically -20°C or -80°C, to maintain stability.[1]
Protocol 2: Spill and Emergency Procedures
-
Immediate Actions: In case of a spill, immediately alert others in the vicinity. If the spill is on your body, remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if necessary.
-
Containment: For small spills, contain the spill using absorbent pads or spill pillows.
-
Cleanup: Wearing appropriate PPE (including a respirator if the compound is a powder), carefully clean the spill area. For solid spills, gently sweep the material into a designated waste container. For liquid spills, use an absorbent material to soak up the liquid.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.
-
Waste Disposal: All materials used for spill cleanup should be placed in a sealed, labeled hazardous waste container for proper disposal.
Protocol 3: Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Container Management: Ensure the waste container is kept closed when not in use. Do not overfill the container.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for the disposal of chemical waste. Never dispose of this compound down the drain or in the regular trash.
By implementing these safety measures and operational protocols, researchers can effectively mitigate the risks associated with handling the potent compound this compound, fostering a secure and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
